Product packaging for 13,21-Dihydroeurycomanone(Cat. No.:CAS No. 129587-06-0)

13,21-Dihydroeurycomanone

カタログ番号: B3181808
CAS番号: 129587-06-0
分子量: 410.4 g/mol
InChIキー: PKICXNXDFYYYGH-QWRBDCSPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

13,21-Dihydroeurycomanone has been reported in Eurycoma longifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O9 B3181808 13,21-Dihydroeurycomanone CAS No. 129587-06-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKICXNXDFYYYGH-QWRBDCSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=CC(=O)[C@H]4O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312646
Record name 13,21-Dihydroeurycomanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129587-06-0
Record name 13,21-Dihydroeurycomanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129587-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,21-Dihydroeurycomanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of 13,21-Dihydroeurycomanone from Eurycoma longifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 13,21-Dihydroeurycomanone, a significant quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali). This document details the experimental protocols for extraction and purification, presents quantitative and spectral data, and illustrates the key signaling pathways associated with its biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Eurycoma longifolia, a flowering plant native to Southeast Asia, has a long history of use in traditional medicine for a variety of ailments. Its roots are particularly rich in a class of bioactive compounds known as quassinoids. Among these, this compound has been identified as a key constituent, often co-occurring with the more abundant eurycomanone.[1][2] This C20 quassinoid has garnered scientific interest due to its potential therapeutic effects, including anti-estrogenic and spermatogenesis-enhancing properties.[3][4][5] This guide will delve into the technical aspects of its discovery and isolation, providing a detailed roadmap for its study.

Data Presentation

The following tables summarize the quantitative and spectral data for this compound, compiled from various scientific studies.

Table 1: Quantitative Analysis of this compound in E. longifolia
ParameterValueReference
Concentration in Standardized Extract (SQ40)0.72 ± 0.06% w/w[2]
Isolated Yield from Subfraction TAF2-F-4120 mg[2]
Limit of Quantification (NMR)3.91 ppm[6]
Oral Bioavailability1.04 ± 0.58%[4]
Table 2: Spectroscopic Data for this compound
Technique Data Reference
¹H-NMR Characteristic signals observed.[6][7]
¹³C-NMR Key carbon signals identified.[8]
Mass Spectrometry (HR-ESI-MS) Molecular formula deduced as C₂₀H₂₈O₇.[1]

Note: Detailed peak assignments for NMR data can be found in the cited literature. The provided data is for identification and confirmation purposes.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from the roots of E. longifolia, synthesized from established research.

Plant Material and Extraction
  • Preparation : Air-dried and powdered roots of E. longifolia (10 kg) are used as the starting material.

  • Extraction : The powdered roots are extracted with 95% ethanol at room temperature five times. The combined ethanol extracts are then concentrated under vacuum to yield a crude extract.

Solvent Partitioning
  • The crude ethanol extract is suspended in water.

  • Successive partitioning is performed with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The ethyl acetate-soluble fraction, which is rich in quassinoids, is collected for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100 v/v) to yield several major fractions.

  • Sephadex LH-20 Column Chromatography : Fractions enriched with this compound are further purified on a Sephadex LH-20 column using methanol as the eluent.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved using semi-preparative HPLC. A common mobile phase is a mixture of acetonitrile and water (e.g., 18:82 v/v), which allows for the isolation of pure this compound.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.

Experimental Workflow

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification start Powdered E. longifolia Roots extraction 95% Ethanol Extraction start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Partitioning with Petroleum Ether, Ethyl Acetate, n-Butanol crude_extract->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica Silica Gel Column Chromatography ethyl_acetate->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation workflow for this compound.

Signaling Pathway: Spermatogenesis Enhancement

Eurycoma longifolia quassinoids, including this compound, are known to enhance spermatogenesis by influencing the hypothalamic-pituitary-gonadal (HPG) axis.[9][10] This involves stimulating the release of gonadotropins, which in turn increases testosterone production in the testes.

HPG_Axis compound This compound hypothalamus Hypothalamus compound->hypothalamus Stimulates pituitary Anterior Pituitary hypothalamus->pituitary GnRH testes Testes (Leydig Cells) pituitary->testes LH & FSH testosterone Testosterone testes->testosterone Production spermatogenesis Enhanced Spermatogenesis testosterone->spermatogenesis Promotes

Caption: Hypothalamic-Pituitary-Gonadal axis stimulation.

Signaling Pathway: Anti-Estrogenic Effect

The anti-estrogenic activity of this compound is attributed to its ability to inhibit the aromatase enzyme.[3] Aromatase is responsible for the conversion of androgens (like testosterone) into estrogens. By blocking this enzyme, the compound reduces estrogen levels.

Aromatase_Inhibition compound This compound aromatase Aromatase (CYP19A1) compound->aromatase Inhibits estrogens Estrogens (e.g., Estradiol) aromatase->estrogens Conversion androgens Androgens (e.g., Testosterone) androgens->aromatase Substrate

Caption: Mechanism of aromatase inhibition.

Conclusion

This compound represents a promising bioactive compound from Eurycoma longifolia with well-defined biological activities. The methodologies and data presented in this guide provide a solid foundation for further research into its pharmacological potential. The detailed protocols for its isolation and the elucidation of its mechanisms of action are critical for its development as a potential therapeutic agent. This document serves as a technical resource to facilitate and standardize future investigations in this area.

References

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the chemical structure elucidation of 13,21-Dihydroeurycomanone, a significant quassinoid isolated from Eurycoma longifolia. This document details the experimental protocols for isolation and spectroscopic analysis, presents key quantitative data in a structured format, and offers visual representations of the elucidation workflow.

Introduction

This compound is a naturally occurring quassinoid, a class of degraded triterpenoids known for their complex structures and diverse biological activities. Found in the roots of Eurycoma longifolia, a plant native to Southeast Asia, this compound, along with its analogues like eurycomanone, has been the subject of significant phytochemical investigation. The precise determination of its molecular structure is fundamental for understanding its biosynthetic pathways, structure-activity relationships, and potential as a therapeutic agent. The elucidation process relies on a synergistic application of separation science and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often corroborated by X-ray crystallography.

Isolation and Purification Protocol

The isolation of this compound from Eurycoma longifolia root material is a multi-step process involving extraction and chromatographic separation. The following is a detailed protocol synthesized from established methodologies for quassinoid isolation.

Experimental Protocol: Isolation and Purification

  • Plant Material and Extraction:

    • Air-dried and powdered roots of Eurycoma longifolia (typically several kilograms) are subjected to exhaustive extraction with a polar solvent such as methanol or 95% ethanol at room temperature.[1]

    • The extraction is repeated multiple times to ensure a comprehensive recovery of secondary metabolites.

    • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally n-butanol.

    • This liquid-liquid extraction serves to fractionate the crude extract based on the polarity of its constituents. Quassinoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • The dried ethyl acetate fraction is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Further Purification:

    • Fractions containing the target compound are pooled and subjected to further purification steps. This may involve repeated column chromatography on silica gel or reversed-phase (C18) columns.

    • Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and yields the pure compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the planar structure and stereochemistry of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy. This allows for the unambiguous determination of the molecular formula.

Data Presentation: Mass Spectrometry Data

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺VariesVariesC₂₀H₂₇O₉
[M+Na]⁺VariesVariesC₂₀H₂₆O₉Na

Note: The exact observed and calculated m/z values are instrument-dependent but will correspond to the molecular formula C₂₀H₂₆O₉.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments are employed.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).

  • Experiments:

    • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Data Presentation: ¹H and ¹³C NMR Spectral Data

While the complete numerical dataset from the original publications' supplementary materials is not directly accessible, published literature confirms that the ¹H and ¹³C NMR spectral data for 13α,21-dihydroeurycomanone have been fully assigned and are consistent with the proposed structure. The data would typically be presented as follows:

Table 1: ¹H NMR Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
............
21-CH₃~1.2d~7.0
............

Table 2: ¹³C NMR Data for this compound

PositionδC (ppm)Type
.........
13~45.0CH
21~15.0CH₃
.........

Note: The values presented are illustrative approximations based on typical chemical shifts for similar quassinoids. The definitive data is found in the supplementary information of the cited literature.

Visualization of the Elucidation Process

The logical workflow of the structure elucidation process can be visualized to provide a clear overview of the experimental and analytical steps.

structure_elucidation_workflow plant_material Eurycoma longifolia (Root Powder) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, Butanol) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc HPLC Purification column_chrom->hplc pure_compound Pure this compound hplc->pure_compound ms_analysis HR-ESI-MS Analysis pure_compound->ms_analysis nmr_analysis 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) pure_compound->nmr_analysis mol_formula Molecular Formula Determination ms_analysis->mol_formula planar_structure Planar Structure Elucidation nmr_analysis->planar_structure stereochemistry Stereochemistry Determination nmr_analysis->stereochemistry NOESY mol_formula->planar_structure final_structure Final Chemical Structure planar_structure->final_structure stereochemistry->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

The following diagram illustrates the logical connections derived from 2D NMR data to piece together the molecular structure.

nmr_connectivity cosy ¹H-¹H COSY (Proton-Proton Coupling) proton_skeleton Proton Spin Systems cosy->proton_skeleton hsqc HSQC (Direct C-H Correlation) ch_fragments Directly Bonded C-H Fragments hsqc->ch_fragments hmbc HMBC (Long-Range C-H Correlation) molecular_scaffold Assembly of Molecular Scaffold hmbc->molecular_scaffold noesy NOESY (Through-Space Proton Proximity) relative_stereochem Relative Stereochemistry noesy->relative_stereochem proton_skeleton->molecular_scaffold Connects Fragments ch_fragments->molecular_scaffold Provides Building Blocks final_structure Complete 3D Structure molecular_scaffold->final_structure relative_stereochem->final_structure

Caption: Logical relationships in 2D NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. Through a systematic process of extraction, purification, and comprehensive spectroscopic analysis, its complex molecular architecture has been successfully determined. This foundational knowledge is indispensable for the scientific community, particularly for researchers in pharmacology and drug development who seek to explore the therapeutic potential of this and related quassinoids. The detailed protocols and data presented herein serve as a valuable resource for the continued investigation of the rich chemical diversity of Eurycoma longifolia.

References

Spectroscopic and Mechanistic Insights into 13,21-Dihydroeurycomanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the natural product 13,21-Dihydroeurycomanone, a quassinoid found in Eurycoma longifolia. It also explores potential signaling pathways through which this class of compounds may exert its biological effects. The information presented is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for 13α,21-dihydroeurycomanone have been reported in the literature and are crucial for its identification and structural confirmation. While the specific supplementary data from the definitive study by Teh et al. (2011) was not directly accessible, the following tables represent a compilation of expected chemical shifts based on related structures and general knowledge of quassinoid NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for 13α,21-Dihydroeurycomanone

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.95m
24.05d3.5
35.40s
52.80m
1.85m
2.15m
74.25d6.0
92.50m
113.80s
124.90s
142.20m
153.95d8.0
18 (CH₃)1.20s
19 (CH₃)1.55s
20 (CH₃)0.95d7.0
21 (CH₃)1.10d7.0

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 13α,21-Dihydroeurycomanone

PositionChemical Shift (δ, ppm)
148.5
272.0
3124.0
4165.0
545.0
628.0
778.0
855.0
942.0
1040.0
1185.0
12108.0
1345.5
1482.0
1575.0
16 (C=O)170.0
17 (C=O)205.0
18 (CH₃)15.0
19 (CH₃)25.0
20 (CH₃)12.0
21 (CH₃)18.0

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for determining the molecular formula of quassinoids. For a derivative, 14-epi-13,21-dihydroeurycomanone, a sodiated molecular ion peak at m/z 435.1621 [M + Na]⁺ has been reported, which corresponds to a molecular formula of C₂₀H₂₈O₉Na.[1] This suggests that this compound would have a similar mass, and its fragmentation pattern would be characteristic of the quassinoid skeleton, involving losses of water and other small neutral molecules.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quassinoids like this compound, based on common practices in the field.

NMR Spectroscopy
  • Sample Preparation: A sample of the isolated and purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in structural elucidation and confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is commonly used.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically employed.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to improve ionization.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for quassinoids.

    • Mass Analyzer: The instrument is operated in full scan mode to obtain the accurate mass of the molecular ion.

    • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. This is achieved by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Postulated Signaling Pathway

While the specific signaling pathways for this compound are not yet fully elucidated, studies on the closely related and more abundant quassinoid, eurycomanone, provide valuable insights. Eurycomanone has been shown to induce apoptosis and inhibit the proliferation of cancer cells through modulation of key signaling pathways such as the NF-κB and MAPK pathways. Furthermore, a derivative, 12-acetyl-13,21-dihydroeurycomanone, has demonstrated cytotoxic effects.[2] Based on this evidence, a plausible mechanism of action for this compound involves the induction of apoptosis in cancer cells.

Below is a conceptual diagram illustrating a potential signaling pathway for this compound leading to apoptosis.

Apoptosis_Pathway Postulated Apoptotic Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_21_DHE This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) 13_21_DHE->MAPK_pathway Modulation Receptor Cell Surface Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Release NFkB_n NF-κB NFkB_complex->NFkB_n Translocation Pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) MAPK_pathway->Pro_apoptotic Activation Caspase9 Caspase-9 Pro_apoptotic->Caspase9 Activation Anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution Gene_Transcription Gene Transcription (Anti-apoptotic genes) NFkB_n->Gene_Transcription Induction Gene_Transcription->Anti_apoptotic Expression

References

X-ray Crystallography of 13,21-Dihydroeurycomanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the X-ray crystallography of 13,21-Dihydroeurycomanone, a significant quassinoid found in Eurycoma longifolia. The determination of its three-dimensional structure is crucial for understanding its biological activity, mechanism of action, and for facilitating structure-based drug design. This document summarizes the available crystallographic data, outlines the experimental protocols, and presents a visual workflow of the crystallographic process.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound has yielded crucial data for its structural elucidation. A novel crystal structure was obtained and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 781973[1]. While the full detailed crystallographic data table from the primary publication is not publicly available in the search results, the key crystallographic parameters that have been reported are summarized below.

Parameter Value
Compound Name 13α,21-Dihydroeurycomanone
Molecular Formula C₂₀H₂₆O₉
Crystal System Monoclinic
Space Group P2₁
CCDC Deposition No. 781973[1]

Note: Detailed information such as unit cell dimensions (a, b, c, α, β, γ), volume, Z, density, radiation source, temperature, and refinement statistics (R-factor, Rfree, GooF) were not available in the public search results.

Experimental Protocols

The following sections detail the methodologies for the isolation, crystallization, and X-ray diffraction analysis of this compound, based on the available literature.

Isolation of this compound

This compound is a naturally occurring quassinoid isolated from the roots of Eurycoma longifolia Jack. The isolation process typically involves the extraction of the plant material with a suitable solvent, followed by chromatographic separation to purify the compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained through recrystallization[2].

  • Solvent: Chloroform was used as the solvent for recrystallization[2].

  • Procedure: A supersaturated solution of purified this compound in chloroform was prepared. The solution was then allowed to stand undisturbed, permitting slow evaporation of the solvent. Over time, this process leads to the formation of well-ordered single crystals.

X-ray Data Collection and Structure Determination

While the specific parameters of the data collection and structure refinement for this compound are not detailed in the available search results, a general protocol for X-ray crystallography of a small molecule is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is used to calculate the unit cell dimensions and the space group of the crystal.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic and geometric checks to ensure its quality and accuracy. The final structural data is then typically deposited in a crystallographic database such as the CCDC.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis plant_material Eurycoma longifolia Roots extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Purification extraction->chromatography pure_compound Pure this compound chromatography->pure_compound dissolution Dissolution in Chloroform pure_compound->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection X-ray Data Collection crystal_formation->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Workflow for the X-ray Crystallography of this compound.

References

In-Depth Technical Guide to 13,21-Dihydroeurycomanone: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone is a naturally occurring quassinoid isolated from the roots of Eurycoma longifolia, a medicinal plant commonly known as Tongkat Ali. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential applications in research and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid. While specific experimental values for its melting and boiling points are not widely reported, data for the related and more abundant quassinoid, eurycomanone, suggests a melting point in the range of 273-285°C. The stability of this compound has been noted to be poor under acidic conditions.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₉--INVALID-LINK--
Molecular Weight 410.42 g/mol --INVALID-LINK--
CAS Number 129587-06-0--INVALID-LINK--
Appearance White to off-white solidMedchemExpress
Synonyms Pasakbumin CBOC Sciences
Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Spectroscopy Data Highlights
¹H NMR Referenced in multiple studies for structural elucidation.[1]
¹³C NMR Referenced in multiple studies for structural elucidation.[2]
Mass Spectrometry (MS) HR-ESI-MS data has been used to confirm the molecular formula of related compounds.[3]
Infrared (IR) No specific data found for this compound.
UV-Vis No specific data found for this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-proliferative, anti-estrogenic, and spermatogenesis-enhancing effects.

Anti-Proliferative Activity

Quassinoids from Eurycoma longifolia, including compounds structurally related to this compound, have shown potent inhibitory effects on the proliferation of various cancer cell lines, particularly human leukemia cells (K562 and HL-60).[3][4][5] The IC₅₀ values for some of these related quassinoids range from 2.90 to 8.20 μM.[3][5]

Anti_Proliferative_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Acts on Proliferation Inhibition Proliferation Inhibition Cancer Cell->Proliferation Inhibition Apoptosis Apoptosis Cancer Cell->Apoptosis

Caption: Proposed anti-proliferative action of this compound on cancer cells.

Spermatogenesis Enhancement

This compound, along with the major quassinoid eurycomanone, has been shown to significantly increase testosterone levels in testicular Leydig cells.[6][7] This effect is believed to be a key mechanism behind the traditional use of Eurycoma longifolia for improving male fertility. Despite having better oral bioavailability than eurycomanone, it has been shown to have lower efficacy in enhancing spermatogenesis in rats.[7][8]

Spermatogenesis_Pathway This compound This compound Leydig Cells Leydig Cells This compound->Leydig Cells Stimulates Testosterone Production Testosterone Production Leydig Cells->Testosterone Production Increases Spermatogenesis Spermatogenesis Testosterone Production->Spermatogenesis Enhances

Caption: Signaling pathway for spermatogenesis enhancement by this compound.

Anti-Estrogenic Activity

The anti-estrogenic properties of this compound have been evaluated using the uterotrophic assay.[9] In this assay, the compound was shown to be less potent than eurycomanone in counteracting the effects of ethynylestradiol on uterine weight in immature rats.[9]

Anti_Estrogenic_Pathway This compound This compound Estrogen Receptor Estrogen Receptor This compound->Estrogen Receptor Antagonizes Estrogenic Effects Estrogenic Effects Estrogen Receptor->Estrogenic Effects Inhibits

Caption: Mechanism of anti-estrogenic activity of this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of quassinoids from Eurycoma longifolia roots involves the following steps:

  • Extraction: The air-dried and powdered roots are extracted with 95% ethanol at room temperature. The combined ethanol extract is then concentrated under vacuum.[3]

  • Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[3]

  • Chromatography: The ethyl acetate-soluble fraction, which is rich in quassinoids, is subjected to column chromatography on silica gel. A gradient of chloroform-methanol is typically used as the eluent to separate different fractions.[3]

  • Further Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC).[6][7]

Isolation_Workflow A Eurycoma longifolia Roots B Ethanol Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E HPLC Purification D->E F This compound E->F

Caption: General workflow for the isolation of this compound.

Testosterone Production Assay in Leydig Cells

This assay is used to determine the effect of compounds on testosterone synthesis.

  • Cell Culture: Mouse Leydig tumor cells (e.g., MA-10) are cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of this compound. A positive control, such as human chorionic gonadotropin (hCG), and a vehicle control are included.

  • Incubation: The cells are incubated for a specific period (e.g., 24-96 hours).[10]

  • Testosterone Measurement: The concentration of testosterone in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Uterotrophic Assay for Anti-Estrogenic Activity

This in vivo assay assesses the estrogenic or anti-estrogenic effects of a substance.

  • Animal Model: Immature female rats (e.g., 21 days old) are used.[11]

  • Dosing: The animals are administered the test compound (this compound) daily for three consecutive days, typically by oral gavage or subcutaneous injection. A group receiving a known estrogen (e.g., ethinylestradiol) and a vehicle control group are also included. To test for anti-estrogenic activity, a group is co-administered the test compound and the estrogen.[4][11][12]

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed.[9][11]

  • Analysis: A statistically significant decrease in uterine weight in the co-administered group compared to the estrogen-only group indicates anti-estrogenic activity.[9]

Conclusion

This compound is a bioactive quassinoid with promising pharmacological activities. Its ability to modulate key signaling pathways involved in cell proliferation, hormone regulation, and reproductive health makes it a compound of significant interest for further research and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate its properties and mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive profile of its physical and chemical characteristics.

References

The Anti-Estrogenic Potential of 13,21-Dihydroeurycomanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the anti-estrogenic properties of 13,21-Dihydroeurycomanone, a major quassinoid found in the roots of Eurycoma longifolia. While research points towards an indirect anti-estrogenic mechanism of action, primarily through the inhibition of aromatase, direct quantitative data on its binding affinity to the estrogen receptor and its specific inhibitory concentration (IC50) for aromatase remain to be fully elucidated. This paper synthesizes the available in-vivo data, details relevant experimental protocols, and visualizes the proposed mechanism and experimental workflows.

Introduction

This compound is a bioactive quassinoid isolated from Eurycoma longifolia, a plant with a long history of use in traditional medicine for various purposes, including enhancing male fertility and sexual performance. The anti-estrogenic effects of Eurycoma longifolia extracts have been attributed to its constituent quassinoids. The prevailing hypothesis suggests that these compounds, including this compound, exert their anti-estrogenic effects not by directly antagonizing the estrogen receptor, but by inhibiting aromatase, the key enzyme responsible for the biosynthesis of estrogens from androgens. This mechanism effectively reduces the endogenous levels of estrogens, thereby mitigating their physiological and pathological effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the anti-estrogenic and related activities of this compound and its closely related analogue, eurycomanone. It is important to note that specific quantitative data for this compound's interaction with the estrogen receptor and aromatase is currently limited in publicly available literature.

Table 1: In-Vivo Anti-Estrogenic Activity of this compound

CompoundAssayAnimal ModelDosageDurationResultReference
This compoundUterotrophic AssayImmature female rats2.44 µmol/kg/day (intraperitoneal)3 daysShowed anti-estrogenic effect against 17α-ethynylestradiol-induced uterotrophy, but was less potent than eurycomanone and tamoxifen.[1][1]
EurycomanoneUterotrophic AssayImmature female rats2.44 µmol/kg/day (intraperitoneal)3 daysDisplayed comparable potency to tamoxifen in its anti-estrogenic effect.[1][1]
TamoxifenUterotrophic AssayImmature female rats2.44 µmol/kg/day (intraperitoneal)3 daysPotent anti-estrogenic effect.[1][1]

Table 2: In-Vitro Activity of Related Quassinoid (Eurycomanone)

CompoundTargetAssayResultReference
EurycomanoneEstrogen ReceptorReceptor Binding AssayNon-responsive to inhibition by tamoxifen, suggesting no direct binding to the estrogen receptor.[2][3][2][3]
EurycomanoneAromataseAromatase Inhibition AssayDisplayed inhibition of aromatase, reducing estrogen production.[2][3][2][3]

Note: Specific IC50 values for the aromatase inhibition by this compound are not currently available in the reviewed literature.

Experimental Protocols

Uterotrophic Assay for Anti-Estrogenic Activity

This in-vivo assay is a standard method to assess the estrogenic and anti-estrogenic properties of a compound by measuring its effect on the uterine weight of immature or ovariectomized rodents.

Objective: To determine the ability of a test compound to inhibit the uterotrophic effect of a known estrogen.

Materials:

  • Immature female Sprague-Dawley rats (20-21 days old)

  • 17α-ethynylestradiol (EE) as the estrogenic stimulus

  • Test compound (this compound)

  • Control compound (e.g., Tamoxifen)

  • Vehicle (e.g., corn oil)

  • Animal balance

  • Analytical balance

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: House the immature female rats in a controlled environment for at least 3 days prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=5-6 per group):

    • Vehicle control group

    • EE-treated group (positive control for estrogenic effect)

    • Test compound + EE-treated group

    • Control compound (e.g., Tamoxifen) + EE-treated group

  • Dosing:

    • Administer the vehicle, EE, test compound, and control compound via the appropriate route (e.g., intraperitoneal injection) for 3 consecutive days.

    • In the combination groups, the test compound or control compound is administered shortly before the EE administration.

  • Necropsy and Uterus Excision: On the fourth day, 24 hours after the last dose, euthanize the animals.

  • Uterus Weighing: Carefully dissect the uterus, trim it free of fat and other extraneous tissue, and blot it to remove excess fluid. Record the wet uterine weight.

  • Data Analysis: Compare the mean uterine weights of the different groups. A statistically significant decrease in uterine weight in the "Test compound + EE" group compared to the "EE-treated" group indicates an anti-estrogenic effect.

Signaling Pathways and Experimental Workflows

Proposed Anti-Estrogenic Mechanism of Action

The primary proposed mechanism for the anti-estrogenic effect of this compound is the inhibition of the aromatase enzyme.

Aromatase Inhibition Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneExpression Estrogen-Responsive Gene Expression ER->GeneExpression BiologicalEffects Estrogenic Biological Effects GeneExpression->BiologicalEffects Compound This compound Compound->Aromatase

Caption: Proposed mechanism of this compound's anti-estrogenic action via aromatase inhibition.

Uterotrophic Assay Experimental Workflow

The following diagram illustrates the key steps involved in the uterotrophic assay to evaluate the anti-estrogenic activity of a test compound.

Uterotrophic Assay Workflow cluster_prep Preparation cluster_treatment Treatment (3 Days) cluster_analysis Analysis (Day 4) Acclimatization Animal Acclimatization (Immature Female Rats) Grouping Randomized Grouping Acclimatization->Grouping Dosing_Vehicle Group 1: Vehicle Grouping->Dosing_Vehicle Dosing_EE Group 2: EE Grouping->Dosing_EE Dosing_Test Group 3: Test Compound + EE Grouping->Dosing_Test Dosing_Control Group 4: Control + EE Grouping->Dosing_Control Necropsy Euthanasia & Necropsy Dosing_Test->Necropsy Uterus_Weighing Uterus Excision & Weighing Necropsy->Uterus_Weighing Data_Analysis Statistical Analysis of Uterine Weights Uterus_Weighing->Data_Analysis Result Determination of Anti-Estrogenic Effect Data_Analysis->Result

Caption: Workflow of the in-vivo uterotrophic assay for anti-estrogenic activity assessment.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses anti-estrogenic properties. The in-vivo uterotrophic assay confirms its biological activity in a whole-animal model. The proposed mechanism of aromatase inhibition is consistent with the findings for the structurally similar and more abundant quassinoid, eurycomanone.

However, a significant gap in the current understanding is the lack of direct quantitative data for this compound. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Aromatase Inhibition Kinetics: Determining the IC50 and Ki values of this compound for the aromatase enzyme to quantify its inhibitory potency.

  • Estrogen Receptor Binding Assays: Conducting competitive binding assays to definitively confirm the absence of direct interaction with estrogen receptors α and β.

  • In-Vitro Cell-Based Assays: Utilizing estrogen-responsive cell lines (e.g., MCF-7) to further investigate its anti-proliferative effects and downstream molecular targets.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate plasma concentrations with its anti-estrogenic effects in vivo.

Conclusion

This compound is a promising natural compound with demonstrated anti-estrogenic activity in vivo. The likely mechanism of action is through the inhibition of aromatase, which positions it as a potential candidate for further investigation in the context of estrogen-dependent pathologies. The generation of more extensive quantitative data will be crucial for a comprehensive evaluation of its therapeutic potential.

References

The Anti-Proliferative Potential of 13,21-Dihydroeurycomanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of a Promising Quassinoid in Cancer Cell Lines

This technical guide provides a comprehensive overview of the anti-proliferative activity of 13,21-Dihydroeurycomanone, a naturally occurring quassinoid, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Introduction to this compound

This compound is a quassinoid, a class of degraded triterpenoids, isolated from Eurycoma longifolia Jack, a plant native to Southeast Asia. Traditionally, extracts from this plant have been used in folk medicine for a variety of ailments. Modern scientific investigation has focused on the pharmacological properties of its constituents, particularly their anti-cancer potential. While the majority of research has centered on its structural analog, eurycomanone, emerging evidence suggests that this compound also possesses noteworthy cytotoxic and anti-proliferative properties against cancer cells. This guide will delve into the existing scientific literature to provide a detailed account of its activity.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 values for this compound and, for comparative purposes, its more extensively studied counterpart, eurycomanone, across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
Colon 26-L5Murine Colon Carcinoma>10[1]
B16-BL6Murine Melanoma>10[1]
LLCMurine Lewis Lung Carcinoma>10[1]
A549Human Lung Adenocarcinoma>10[1]
HT-1080Human FibrosarcomaPotent Activity (IC50 not specified)[1]
KBHuman Nasopharyngeal CarcinomaCytotoxic effects noted (IC50 not specified)[2]

Note: A study by Itokawa et al. (2004) indicated that this compound, among other quassinoids, showed highly potent activity against the HT-1080 cell line, stronger than the positive controls used. However, a specific IC50 value was not provided in the abstract. The same study reported IC50 values greater than 10 µM for the other listed cell lines, suggesting lower potency against them compared to other tested quassinoids like eurycomalactone.

Table 2: Comparative IC50 Values of Eurycomanone in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
A2780Human Ovarian Cancer1.37 ± 0.13[3][4]
HeLaHuman Cervical Cancer4.58 ± 0.090[3][4]
HT-29Human Colorectal Cancer1.22 ± 0.11[3][4]
HCT116Human Colorectal Cancer20.9[5]
SW620Human Colorectal Cancer23.6[5]
SW480Human Colorectal Cancer35.8[5]
T47DHuman Breast Cancer0.377 µg/mL[6]
MCF-7Human Breast Cancer4.7 µg/mL[6]
K-562Human Chronic Myelogenous Leukemia6 ± 1 µg/ml
A549Human Lung Cancer5.1 µM[7]

Note: IC50 values for eurycomanone are provided for a broader range of cell lines to offer context to the anti-proliferative potential of quassinoids from Eurycoma longifolia.

Mechanism of Action: Current Understanding and Postulated Pathways

The precise molecular mechanisms underlying the anti-proliferative activity of this compound are not yet well-defined in the scientific literature. However, based on the known mechanisms of the structurally similar and well-researched quassinoid, eurycomanone, we can postulate potential pathways that may be affected by this compound.

The anti-cancer effects of eurycomanone have been attributed to several key cellular processes:

  • Induction of Apoptosis: Eurycomanone has been shown to induce programmed cell death in various cancer cell lines. This is often associated with the modulation of key apoptotic proteins.

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Eurycomanone has been found to inhibit the NF-κB signaling pathway.[2]

  • Modulation of Autophagy: Autophagy is a cellular process of self-digestion that can either promote or inhibit cancer cell survival. Eurycomanone has been reported to exert its anti-cancer effects through the inhibition of autophagy in colon cancer cells.[5]

It is plausible that this compound shares some of these mechanisms of action. However, further dedicated research is required to elucidate its specific molecular targets and signaling pathways.

Visualizing a Potential Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a known target of the related quassinoid, eurycomanone. This pathway is a plausible area of investigation for understanding the mechanism of this compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) DNA->Gene_Expression Eurycomanone Eurycomanone (Postulated for This compound) Eurycomanone->IKK_complex Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides standardized protocols for key assays used to evaluate the anti-proliferative and cytotoxic effects of compounds like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls, including a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Add_Compound 2. Add this compound & Controls Seed_Cells->Add_Compound Incubate 3. Incubate for 24/48/72 hours Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of apoptotic pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to a detection molecule.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Western_Blot_Workflow Start Start Protein_Extraction 1. Protein Extraction from Cell Lysates Start->Protein_Extraction Quantification 2. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 3. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Signal Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis End End Analysis->End

Caption: General workflow for Western Blot analysis.

Future Directions and Conclusion

The available data, though limited, suggests that this compound is a quassinoid with potential anti-proliferative activity. However, to fully understand its therapeutic promise, further research is imperative. Key areas for future investigation include:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of human cancer cell lines.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle progression, and other key cancer-related pathways.

  • In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

  • Comparative Studies: Directly comparing the potency and mechanisms of action of this compound with eurycomanone and other related quassinoids.

References

Antiviral Properties of 13,21-Dihydroeurycomanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

13,21-Dihydroeurycomanone, a significant quassinoid isolated from Eurycoma longifolia, has been identified as a compound of interest for its potential therapeutic properties. While research has substantiated the antiviral activities of Eurycoma longifolia extracts and several of its constituent quassinoids against a range of viruses, specific quantitative data on the antiviral efficacy of this compound remains limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the current state of research, focusing on the antiviral activities of closely related quassinoids from Eurycoma longifolia to infer the potential of this compound. This document summarizes the available quantitative data for these related compounds, details relevant experimental protocols, and visualizes key experimental workflows and hypothetical signaling pathways to guide future research and drug development efforts.

Introduction to this compound and its Antiviral Potential

This compound is a C20 quassinoid, a class of bitter compounds found predominantly in the Simaroubaceae family of plants, which includes Eurycoma longifolia (commonly known as Tongkat Ali). Quassinoids are recognized for a wide array of biological activities, including anti-inflammatory, anti-malarial, and cytotoxic effects. Recent studies have pointed towards the antiviral potential of Eurycoma longifolia extracts, particularly against coronaviruses. While direct and extensive research on the antiviral properties of this compound is not yet prevalent, its structural similarity to other antivirally active quassinoids suggests it may contribute to the overall therapeutic effects of the plant extract. A notable study suggests that eurycomanone and 13β,21-dihydroeurycomanone may contribute to the antiviral activity of E. longifolia extracts against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.[1][2]

Quantitative Data on Antiviral Activity of Eurycoma longifolia Quassinoids

To date, specific IC50 or EC50 values for this compound against viral targets have not been prominently published. However, studies on other major quassinoids from Eurycoma longifolia and related species provide valuable comparative data and highlight the potential of this class of compounds. The most potent antiviral activities have been attributed to chaparrinone and eurycomalactone.

CompoundVirusCell LineAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
ChaparrinoneHCoV-OC43MRC-5In-Cell ELISA0.32 ± 0.03>100>312.5Choonong et al., 2022
EurycomalactoneHCoV-OC43MRC-5In-Cell ELISA0.51 ± 0.04>100>196.1Choonong et al., 2022
ChaparrinoneSARS-CoV-2Vero E6In-Cell ELISA0.35 ± 0.02>100>285.7Choonong et al., 2022
EurycomalactoneSARS-CoV-2Vero E6In-Cell ELISA0.48 ± 0.03>100>208.3Choonong et al., 2022

Table 1: In vitro antiviral activity of major quassinoids from Eurycoma species against human coronaviruses. Data extracted from Choonong et al., 2022.

Experimental Protocols

The following is a detailed methodology for an In-Cell Enzyme-Linked Immunosorbent Assay (ELISA), a key experiment used to determine the in vitro antiviral efficacy of quassinoids. This protocol is based on the methodology described in studies of Eurycoma longifolia constituents.

In-Cell ELISA for Antiviral Activity Screening

Objective: To quantify the inhibition of viral replication in a host cell line following treatment with a test compound.

Materials:

  • Host cell line (e.g., MRC-5 for HCoV-OC43, Vero E6 for SARS-CoV-2)

  • 96-well microplates

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Virus stock (e.g., HCoV-OC43, SARS-CoV-2)

  • Test compound (this compound)

  • Positive control (e.g., Remdesivir)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat milk in PBS with 0.05% Tween 20)

  • Primary antibody (specific to a viral antigen, e.g., anti-nucleocapsid protein)

  • Secondary antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well microplate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment and Viral Infection:

    • Prepare serial dilutions of the test compound (this compound) and the positive control.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Include uninfected and untreated infected controls.

    • Incubate for a period that allows for viral replication (e.g., 24-72 hours).

  • Cell Fixation and Permeabilization:

    • Remove the supernatant and wash the cells with PBS.

    • Fix the cells with the fixation solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash the cells and add the blocking buffer for 1 hour.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at 37°C.

    • Wash the cells multiple times with wash buffer (PBS with 0.05% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.

  • Signal Detection:

    • Wash the cells thoroughly.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of viral inhibition for each compound concentration relative to the untreated infected control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_assay In-Cell ELISA cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells in 96-well Plate Treatment 3. Treat Cells with Compound Dilutions Cell_Culture->Treatment Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Treatment Infection 4. Infect Cells with Virus Treatment->Infection Fix_Perm 5. Fix and Permeabilize Cells Infection->Fix_Perm Immunostaining 6. Immunostaining for Viral Antigen Fix_Perm->Immunostaining Detection 7. Add Substrate and Measure Absorbance Immunostaining->Detection Data_Analysis 8. Calculate % Inhibition and IC50 Value Detection->Data_Analysis

Caption: Workflow for in vitro antiviral activity screening using In-Cell ELISA.

Hypothetical Signaling Pathway for Antiviral Action

Given the lack of specific mechanistic data for this compound, a hypothetical signaling pathway is proposed based on the known antiviral mechanisms of other natural products. Many antiviral compounds interfere with host cell signaling pathways that are hijacked by viruses for their replication, such as the NF-κB and MAPK pathways.

Hypothetical_Signaling_Pathway cluster_virus Viral Infection cluster_host Host Cell Signaling Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory/ Pro-viral Genes Nucleus->Proinflammatory_Genes Transcription Viral_Replication Viral Replication Proinflammatory_Genes->Viral_Replication Promotes DHE This compound DHE->IKK Inhibits? DHE->NFkB Inhibits Translocation?

Caption: Hypothetical antiviral mechanism via inhibition of the NF-κB signaling pathway.

Discussion and Future Directions

The existing body of research strongly suggests that quassinoids from Eurycoma longifolia are a promising source of antiviral drug candidates. While this compound has been identified as a constituent that may contribute to these antiviral effects, a clear gap in the literature exists regarding its specific efficacy and mechanism of action.

Future research should prioritize the following:

  • Isolation and Purification: Production of highly purified this compound to enable focused in vitro and in vivo studies.

  • Quantitative Antiviral Screening: Direct testing of purified this compound against a panel of viruses, including coronaviruses, influenza viruses, and dengue virus, to determine its IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound. This could involve investigating its effects on viral entry, replication enzymes (e.g., proteases, polymerases), and host-cell pathways like NF-κB and MAPK.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound represents an under-investigated but potentially valuable natural product in the search for novel antiviral agents. While direct evidence of its antiviral activity is currently sparse, the potent effects of structurally related quassinoids provide a strong rationale for its further investigation. The experimental protocols and hypothetical frameworks presented in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute studies that will elucidate the therapeutic potential of this compound. Addressing the current knowledge gaps is a critical step towards potentially developing this compound as a new tool in the arsenal against viral diseases.

References

Unraveling the Molecular Intricacies of 13,21-Dihydroeurycomanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the molecular mechanism of action of 13,21-Dihydroeurycomanone, a significant quassinoid found in the roots of Eurycoma longifolia. While direct research on this specific compound is emerging, this document synthesizes available data and extrapolates from studies on closely related analogues to present a comprehensive overview of its potential molecular targets and signaling pathways.

Core Postulated Mechanisms of Action

Current evidence, primarily drawn from studies on the more abundant quassinoid eurycomanone and other derivatives, points towards three potential, and possibly interconnected, molecular mechanisms of action for this compound:

  • Inhibition of the NF-κB Signaling Pathway: A hallmark of many bioactive quassinoids, the modulation of the Nuclear Factor-kappa B (NF-κB) pathway is a strong candidate for one of the primary mechanisms of this compound.

  • Modulation of Steroidogenesis through Aromatase Inhibition: The anti-estrogenic effects observed with extracts containing this compound suggest an interaction with key enzymes in steroid hormone synthesis, particularly aromatase (CYP19A1).

  • Inhibition of Phosphodiesterase (PDE): At higher concentrations, quassinoids from Eurycoma longifolia have been shown to inhibit phosphodiesterases, enzymes crucial for regulating intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its close structural relatives. It is critical to note that direct inhibitory concentrations for this compound on specific molecular targets are not yet widely published.

Table 1: Pharmacokinetic Parameters of this compound (DHY) and Eurycomanone (EN) in Rats

CompoundOral Bioavailability (%)
This compound (DHY)1.04 ± 0.58[1]
Eurycomanone (EN)0.31 ± 0.19[1]

Table 2: In Vitro NF-κB Inhibitory Activity of Quassinoids from Eurycoma longifolia

CompoundIC50 (µM)
13,21-dehydroeurycomanone0.7[2][3]
Eurycomalactone0.5[2][3]
14,15β-dihydroklaieanone1.0[2][3]

Note: The IC50 value for this compound has not been reported in the reviewed literature, but the potent activity of its dehydrated analogue strongly suggests potential for NF-κB inhibition.

Signaling Pathways and Visualization

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.

Eurycomanone has been shown to inhibit this pathway by preventing the phosphorylation of IκBα[4]. It is highly probable that this compound shares this mechanism.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome->IkBa_NFkB Degrades IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DHE This compound DHE->IKK Inhibits DNA DNA NFkB_n->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: Postulated inhibition of the canonical NF-κB pathway by this compound.

Aromatase and Phosphodiesterase Inhibition in Steroidogenesis

Eurycoma longifolia extracts are known to increase testosterone levels. This effect is attributed, in part, to the inhibition of aromatase, the enzyme that converts testosterone to estradiol. By blocking this conversion, testosterone levels are elevated. Additionally, phosphodiesterase inhibition can lead to an increase in cAMP, which is a key second messenger in the signaling cascade that stimulates testosterone production in Leydig cells. It has been suggested that quassinoids from the plant, likely including this compound, are responsible for these inhibitory activities[5][6].

Steroidogenesis_Pathway LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR AC Adenylyl Cyclase LHR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP Degrades StAR StAR Protein PKA->StAR Activates Pregnenolone Pregnenolone StAR->Pregnenolone Cholesterol Transport Cholesterol Cholesterol Cholesterol->StAR Testosterone Testosterone Pregnenolone->Testosterone Multiple Steps Estradiol Estradiol Testosterone->Estradiol Converts Aromatase Aromatase (CYP19A1) Aromatase->Testosterone PDE Phosphodiesterase (PDE) PDE->cAMP DHE This compound DHE->Aromatase Inhibits DHE->PDE Inhibits

Caption: Dual inhibition of Aromatase and PDE by this compound in testosterone synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the validation and extension of these findings. Below are methodologies for the key assays relevant to the proposed mechanisms of action of this compound.

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter is used for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

    • Cells are pre-incubated with the compound for 1-2 hours.

    • NF-κB signaling is induced by adding TNF-α (typically 10 ng/mL) to the wells.

  • Luciferase Activity Measurement:

    • After 6-8 hours of stimulation, the medium is removed, and cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.

    • The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed HEK-293 Cells (96-well plate) Transfect Transfect with NF-κB-luc & Renilla plasmids Seed->Transfect Add_Cmpd Add this compound (various concentrations) Transfect->Add_Cmpd Stimulate Stimulate with TNF-α Add_Cmpd->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Dual Luciferase Activity Lyse->Measure Analyze Normalize Data & Calculate IC50 Measure->Analyze

Caption: Workflow for the NF-κB luciferase reporter gene assay.

Protocol 2: In Vitro Aromatase Inhibition Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of human recombinant aromatase.

  • Reagents and Preparation:

    • Human recombinant aromatase (CYP19A1).

    • A fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC).

    • NADPH regenerating system.

    • Test compound (this compound) dissolved in DMSO.

    • A known aromatase inhibitor (e.g., letrozole) as a positive control.

  • Assay Procedure:

    • The assay is performed in a 96-well black plate.

    • A reaction mixture containing the aromatase enzyme, NADPH regenerating system, and the test compound at various concentrations is pre-incubated at 37°C.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement:

    • The reaction is stopped, and the fluorescence of the product is measured using a fluorescence plate reader (e.g., Ex/Em of ~409/460 nm for the product of MFC).

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Phosphodiesterase (PDE) Activity Assay

This assay measures the inhibition of PDE-mediated hydrolysis of cAMP or cGMP.

  • Reagents and Preparation:

    • Recombinant human phosphodiesterase (e.g., PDE4 or PDE5).

    • cAMP or cGMP as the substrate.

    • A detection system, such as the GloSensor™ cAMP Assay, which uses a genetically engineered luciferase that emits light in the presence of cAMP.

    • Test compound (this compound).

    • A known PDE inhibitor (e.g., IBMX or sildenafil) as a positive control.

  • Assay Procedure:

    • The PDE enzyme is incubated with the test compound at various concentrations in an assay buffer.

    • The reaction is initiated by the addition of a known concentration of cAMP or cGMP.

    • The mixture is incubated at 30°C for a defined period.

  • Detection:

    • The amount of remaining cAMP or cGMP is quantified. In the case of the GloSensor™ assay, the reaction mixture is added to cells expressing the biosensor, and luminescence is measured.

  • Data Analysis:

    • The activity of the PDE is inversely proportional to the signal (e.g., luminescence).

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The molecular mechanism of action of this compound is likely multifaceted, involving the modulation of key signaling pathways related to inflammation and steroidogenesis. While current evidence is largely inferred from related compounds, the potent activities observed for these analogues provide a strong rationale for further investigation.

Future research should focus on:

  • Determining the direct binding affinities and inhibitory concentrations (IC50, Ki) of purified this compound against IKK, aromatase, and various PDE isoforms.

  • Conducting in-depth cell-based assays to confirm the downstream effects of NF-κB inhibition, such as the expression of pro-inflammatory cytokines.

  • Utilizing molecular docking and structural biology techniques to elucidate the precise binding modes of this compound with its target proteins.

  • Performing comprehensive in vivo studies to correlate these molecular mechanisms with the observed physiological effects.

This technical guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic potential of this compound. The elucidation of its precise molecular interactions will be pivotal for its future development as a targeted therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Studies of 13,21-Dihydroeurycomanone

Introduction: this compound is a C20 quassinoid isolated from the roots of Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia. Quassinoids from this plant are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and effects on steroidogenesis.[1][2][3] This technical guide provides a comprehensive overview of the in vitro research conducted on this compound, focusing on its antiproliferative and anti-inflammatory properties. The guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated notable antiproliferative and cytotoxic effects against various cell lines, particularly those related to prostate conditions.

Quantitative Data: Cytotoxicity

Studies have evaluated the effect of 13α,21-dihydroeurycomanone on the viability of human benign prostatic hyperplasia (BPH-1) cells and normal human skin fibroblast (Hs27) cells.

CompoundCell LineConcentrationEffectCitation
13α,21-dihydroeurycomanoneBPH-110 µMSignificant reduction in cell viability[1]
13α,21-dihydroeurycomanoneHs27 Fibroblasts10 µMCytotoxic[1]

Note: Data is often presented as part of a standardized quassinoid composition. For instance, a standardized extract, SQ40, showed an IC50 value of 5.97 μg/mL on LNCaP human prostate cancer cells, while its IC50 on normal RWPE-1 prostate cells was significantly higher at 59.26 μg/mL, indicating selective cytotoxicity.[4][5]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound on an adherent cancer cell line like LNCaP or BPH-1.

  • Cell Seeding: Plate cells (e.g., LNCaP) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., RPMI 1640 with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: General Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate Treat Cells & Incubate (48-72h) Seed->Incubate Treat Prepare Compound Dilutions Treat->Incubate Add_MTT Add MTT Reagent & Incubate (3-4h) Incubate->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Calculate Calculate % Viability & IC50 Measure->Calculate

Caption: Workflow for determining IC50 values using an MTT-based cytotoxicity assay.

Anti-Inflammatory Activity via NF-κB Inhibition

While direct data for this compound is limited, related quassinoids from E. longifolia are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][6] For example, 13,21-dehydroeurycomanone, a structurally similar compound, was identified as a potent NF-κB inhibitor.[2][6][7]

Quantitative Data: NF-κB Inhibition
CompoundAssay SystemStimulantIC50 Value (µM)Citation
13,21-DehydroeurycomanoneHEK-293/NF-κB-luc cellsTNF-α0.7[6]
EurycomalactoneHEK-293/NF-κB-luc cellsTNF-α< 1[2][6]
14,15β-DihydroklaieanoneHEK-293/NF-κB-luc cellsTNF-α< 1[2][6]

The potent activity of these related quassinoids suggests that this compound may also act through this pathway.

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol describes the use of a stable cell line containing an NF-κB-driven luciferase reporter gene to screen for inhibitory activity.[6]

  • Cell Culture: Culture HEK-293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid (HEK-293/NF-κB-luc) in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., hygromycin).

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 30 minutes to 1 hour.

  • Stimulation: Induce the NF-κB pathway by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 2 ng/mL), to the wells.[7] Incubate for an additional 4-6 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them by adding a passive lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add a luciferase assay reagent containing the substrate (luciferin).

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the level of NF-κB activation.

  • Data Analysis: Normalize the results to a control (e.g., cell viability) if necessary. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Ub_p_IkBa Ubiquitinated p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription TNF TNF-α TNF->TNFR Binds Inhibitor This compound (Hypothesized) Inhibitor->IKK Inhibits

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

Effects on Steroidogenesis

E. longifolia extracts, rich in quassinoids like eurycomanone and 13α,21-dihydroeurycomanone, are noted for their potential to enhance testosterone levels.[1] The proposed in vitro mechanism involves the inhibition of aromatase, the enzyme responsible for converting testosterone to estrogen.[1]

Quantitative Data: Steroidogenesis
Experimental Protocol: In Vitro Testosterone Production Assay

This protocol is designed to measure the effect of this compound on testosterone synthesis in isolated testicular Leydig cells.[1]

  • Leydig Cell Isolation: Isolate Leydig cells from rat testes using collagenase digestion and Percoll density gradient centrifugation.

  • Cell Viability and Counting: Determine the viability of the isolated cells using trypan blue exclusion. Count the number of viable cells with a hemocytometer.

  • Incubation Setup: Incubate a fixed number of viable Leydig cells (e.g., 1.0 x 10^5 cells) in a culture medium (e.g., M199) in the presence of a testosterone precursor like androstenedione.

  • Treatment: Add this compound at various concentrations to the cell suspensions. Include appropriate controls: a vehicle control (DMSO), a positive control for testosterone production (e.g., hCG), and a positive control for aromatase inhibition (e.g., letrozole).

  • Incubation: Incubate the cells for 2-3 hours at 37°C.

  • Hormone Measurement: After incubation, centrifuge the tubes to pellet the cells. Collect the supernatant (culture medium).

  • ELISA: Determine the concentration of testosterone and/or estrogen in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Compare the testosterone and estrogen levels in the treated groups to the control groups to determine the effect of the compound on steroidogenesis and potential aromatase inhibition.

Visualization: Testosterone Biosynthesis and Point of Action

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Enzyme1 Multiple Enzymatic Steps Pregnenolone->Enzyme1 Progesterone Progesterone Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone via 17β-HSD Estradiol Estradiol (Estrogen) Testosterone->Estradiol via Aromatase Enzyme1->Androstenedione Aromatase Aromatase (CYP19A1) HSD17B 17β-HSD Inhibitor This compound (Hypothesized) Inhibitor->Aromatase Inhibits

Caption: Key steps in testosterone synthesis and the hypothesized inhibition of aromatase.

Conclusion

In vitro evidence indicates that this compound possesses significant biological activity. It demonstrates cytotoxicity against benign prostatic hyperplasia cells, suggesting potential applications in proliferative disorders.[1] Based on the potent anti-inflammatory effects of structurally related quassinoids, it is highly probable that this compound also modulates inflammatory pathways, likely through the inhibition of NF-κB. Furthermore, its role within E. longifolia extracts points towards an ability to influence steroidogenesis, potentially by inhibiting aromatase.[1]

Future in vitro research should focus on obtaining precise IC50 values for this compound across a broader range of cancer cell lines, confirming its mechanism of NF-κB inhibition, and quantifying its direct effects on key steroidogenic enzymes like aromatase and phosphodiesterases. Such studies are critical for elucidating its full therapeutic potential and advancing it in the drug development pipeline.

References

Preliminary In Vivo Studies of 13,21-Dihydroeurycomanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone (DHY) is a quassinoid found in the roots of Eurycoma longifolia, a plant traditionally used for its therapeutic properties. While much of the research on E. longifolia has focused on its major quassinoid, eurycomanone (EN), preliminary in vivo studies have begun to shed light on the specific biological activities of DHY. This technical guide provides a comprehensive overview of the current in vivo research on DHY, including its effects on hormonal regulation, reproductive health, and its pharmacokinetic profile. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAnimal ModelReference
Oral Bioavailability1.04 ± 0.58%Male Sprague-Dawley rats[1]

Table 2: In Vivo Anti-Estrogenic Activity of this compound in Immature Rats

TreatmentDoseEffect on Uterine WeightPotency ComparisonAnimal ModelReference
This compound2.44 µmol/kg/day (intraperitoneal)Inhibition of ethynylestradiol-induced uterotrophyLess potent than Eurycomanone and TamoxifenImmature female rats[2]

Table 3: Effect of this compound on Spermatogenesis in Rats

Study TypeDoseEffectAnimal ModelReference
Spermatogenesis Augmentation5 mg/kgLess effective than Eurycomanone in enhancing spermatogenesis and restoring normal sperm profile in oligospermiaNormal and andrographolide-induced oligospermic Male Sprague-Dawley rats[1]

Table 4: In Vitro Effect of this compound on Testosterone Production

Cell LineConcentrationEffect on Testosterone LevelsReference
Rat Testicular Leydig CellsNot specifiedSignificant increase[3]

Table 5: Acute Toxicity of this compound

Animal ModelRoute of AdministrationToxicity ComparisonReference
MiceOral2.8 times less toxic than Eurycomanone[4]
Brine Shrimp-Less toxic than Eurycomanone[4]

Experimental Protocols

This section details the methodologies employed in the key in vivo studies of this compound.

Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of this compound.

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Drug Administration:

    • A DHY-enriched extract (DHY-F) was prepared from the crude extract of Eurycoma longifolia.[1]

    • The extract was administered to rats both intravenously and orally.[1]

  • Sample Collection: Blood samples were collected at various time points after administration.[1]

  • Analysis: Plasma levels of DHY were determined to calculate pharmacokinetic parameters, including oral bioavailability.[1]

Anti-Estrogenic Activity (Uterotrophic Assay)
  • Objective: To evaluate the anti-estrogenic effect of this compound.

  • Animal Model: Immature female rats.[2]

  • Experimental Groups:

    • Control group.

    • 17α-ethynylestradiol (EE) treated group (to induce uterine growth).

    • EE + Tamoxifen (positive control) treated group.

    • EE + this compound treated group.

  • Drug Administration: this compound was administered via intraperitoneal injections at a dose of 2.44 µmol/kg/day for 3 consecutive days.[2]

  • Endpoint: At the end of the treatment period, the rats were euthanized, and their uteri were excised and weighed to determine the extent of uterotrophy inhibition.[2]

Spermatogenesis Enhancement Study
  • Objective: To assess the effect of this compound on spermatogenesis.

  • Animal Models:

    • Normal male Sprague-Dawley rats.[1]

    • Andrographolide-induced oligospermia rat model.[1]

  • Drug Administration: A DHY-enriched extract was administered to the rats.[1]

  • Endpoint: The study evaluated the ability of the extract to augment spermatogenesis in normal rats and restore sperm profiles in the oligospermia model.[1]

Acute Oral Toxicity Study
  • Objective: To determine the acute toxicity of this compound.

  • Animal Model: Mice.[4]

  • Methodology:

    • A 50% aqueous ethanol extract of Eurycoma longifolia roots was partitioned.[4]

    • The toxicity of different fractions was assessed, and toxicity-guided fractionation identified the most toxic components.[4]

    • The toxicity of this compound was compared to that of eurycomanone.[4]

Signaling Pathways and Mechanisms of Action

While the precise in vivo signaling pathways for this compound are still under investigation, preliminary evidence suggests its involvement in the modulation of the endocrine system.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

In vitro studies have shown that both eurycomanone and this compound can significantly increase testosterone levels in testicular Leydig cells.[3] This suggests a potential interaction with the HPG axis, which regulates testosterone production.

HPG_Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes (Leydig Cells) Pituitary->Testes LH Testosterone Testosterone Testes->Testosterone Production DHY This compound (In Vitro Evidence) DHY->Testes Stimulates Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback

Caption: Proposed interaction of this compound with the HPG axis.

Experimental Workflow for In Vivo Studies

The general workflow for conducting preliminary in vivo studies with this compound follows a standard preclinical research pipeline.

experimental_workflow start Start extraction Extraction & Isolation of This compound start->extraction animal_model Animal Model Selection (e.g., Rats, Mice) extraction->animal_model dosing Dose Formulation & Administration animal_model->dosing observation In-life Observation & Sample Collection dosing->observation analysis Biological & Analytical Endpoint Analysis observation->analysis data Data Analysis & Interpretation analysis->data end Conclusion data->end

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

The preliminary in vivo studies on this compound reveal its potential as a bioactive compound with notable anti-estrogenic and reproductive health-modulating properties, albeit with lower potency compared to eurycomanone in some assays. Its favorable pharmacokinetic profile, particularly its oral bioavailability, warrants further investigation. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which DHY exerts its effects in vivo. More comprehensive, long-term toxicity studies are also necessary to establish a complete safety profile. This technical guide provides a foundational understanding of the current state of in vivo research on this compound, offering a valuable resource for guiding future studies in the development of novel therapeutics.

References

Pharmacological Profile of 13,21-Dihydroeurycomanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,21-Dihydroeurycomanone (DHY), a naturally occurring quassinoid found in the roots of Eurycoma longifolia, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of DHY's pharmacological profile, including its pharmacokinetic properties and therapeutic effects on spermatogenesis, hormonal regulation, inflammation, and cell proliferation. Detailed summaries of experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts. Visual representations of key signaling pathways and experimental workflows are included to provide a clear and concise understanding of its mechanisms of action.

Introduction

This compound is a C20 quassinoid, a class of bitter compounds known for their wide range of biological activities. As a constituent of Eurycoma longifolia, a plant with a long history of use in traditional medicine for enhancing male fertility and vitality, DHY is a key molecule of interest for its potential therapeutic applications. This document aims to consolidate the existing scientific literature on DHY, presenting its pharmacological characteristics in a structured and detailed manner for the scientific community.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a therapeutic agent. Pharmacokinetic studies of this compound have been conducted primarily in rodent models.

Oral Bioavailability

One of the key pharmacokinetic advantages of this compound is its superior oral bioavailability compared to its more abundant analogue, eurycomanone. In a study utilizing male Sprague-Dawley rats, DHY exhibited an oral bioavailability of 1.04 ± 0.58%, which is significantly higher than that of eurycomanone (0.31 ± 0.19%)[1]. This enhanced absorption profile suggests that DHY may have greater potential for oral administration.

Quantitative Pharmacokinetic Parameters

While a complete pharmacokinetic profile for this compound is not yet fully elucidated, the available data from studies in Sprague-Dawley rats are summarized below. It is important to note that some studies did not detect DHY in plasma when administered as part of a crude extract, likely due to its low concentration in the extract and potential instability at acidic pH.

ParameterValueSpecies/ModelCitation
Oral Bioavailability 1.04 ± 0.58%Sprague-Dawley Rat[1]
Cmax Not Reported--
Tmax Not Reported--
Elimination Half-life (t½) Not Reported--
Clearance (CL) Not Reported--

Therapeutic Effects and Mechanisms of Action

This compound has demonstrated a range of therapeutic effects in preclinical studies, from enhancing male reproductive health to exhibiting anti-inflammatory and anti-proliferative properties.

Spermatogenesis Enhancement

DHY has been reported to enhance spermatogenesis. Studies in a rat model of andrographolide-induced oligospermia have shown that DHY can contribute to the restoration of sperm count and quality[1]. While eurycomanone showed higher efficacy at the same dose, the spermatogenic potential of DHY is a significant finding.

Experimental Protocol: Andrographolide-Induced Oligospermia Model

A generalized protocol for inducing oligospermia in rats to study the effects of compounds like this compound is as follows:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Oligospermia: Andrographolide is administered, often daily for a specific period, to induce a state of reduced sperm count and motility.

  • Treatment: Following the induction phase, animals are treated with the test compound (e.g., this compound) or vehicle control.

  • Evaluation: After the treatment period, various parameters are assessed, including sperm count, motility, morphology, and testicular histology.

G Experimental Workflow for Spermatogenesis Study cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Male Sprague-Dawley Rats B Andrographolide Administration A->B Daily C Oligospermic Rats B->C D Treatment with this compound C->D E Vehicle Control C->E F Sperm Analysis (Count, Motility, Morphology) D->F G Testicular Histology D->G E->F E->G

Workflow for evaluating spermatogenesis enhancement.
Anti-Estrogenic Activity

This compound has demonstrated anti-estrogenic properties in an ethinylestradiol-induced uterotrophic assay in immature rats. While less potent than eurycomanone, DHY was able to counteract the uterotrophic effects of ethinylestradiol, suggesting a potential role in modulating estrogen signaling.

Experimental Protocol: Uterotrophic Assay

The uterotrophic assay is a standard method to assess the estrogenic or anti-estrogenic activity of a compound. A general protocol is as follows:

  • Animal Model: Immature female rats are used as their uteri are sensitive to estrogens.

  • Treatment: The animals are treated with an estrogenic compound (e.g., ethinylestradiol) to induce uterine growth. Concurrently, groups are treated with the test compound (e.g., this compound) at various doses.

  • Endpoint: After a set treatment period (typically 3 days), the animals are euthanized, and their uteri are excised and weighed. A reduction in uterine weight in the presence of the test compound indicates anti-estrogenic activity.

G Uterotrophic Assay Workflow cluster_animals Animal Model cluster_treatment Treatment Groups (3 days) cluster_endpoint Endpoint Measurement A Immature Female Rats B Vehicle Control A->B C Ethinylestradiol (EE) A->C D EE + this compound A->D E EE + Positive Control (e.g., Tamoxifen) A->E F Uterine Weight Measurement B->F C->F D->F E->F

Workflow of the uterotrophic assay for anti-estrogenic activity.
Anti-Inflammatory Activity via NF-κB Inhibition

A key mechanism underlying the pharmacological effects of many quassinoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct studies on this compound are limited, a closely related compound, 13,21-dehydroeurycomanone, has been shown to be a potent NF-κB inhibitor with an IC50 value of 0.7 µM. It is highly probable that DHY shares this mechanism of action. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes. Quassinoids like this compound are thought to inhibit this pathway by preventing the phosphorylation of IκBα.

G NF-κB Signaling Pathway Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Pro-inflammatory Stimuli (e.g., TNF-α) B IKK Complex A->B C IκBα B->C Phosphorylation D p50/p65 (NF-κB) C->D C->D Release F p50/p65 Translocation D->F E This compound E->B Inhibition G Gene Transcription F->G H Inflammatory Response G->H

Inhibition of the NF-κB signaling pathway by this compound.
Anti-proliferative Activity

This compound has demonstrated anti-proliferative effects against human benign prostatic hyperplasia (BPH-1) cells. At a concentration of 10 μM, DHY significantly reduced the viability of these cells, suggesting its potential as a therapeutic agent for BPH.

Cell LineEffectConcentrationCitation
BPH-1 Reduced cell viability10 µM

Summary and Future Directions

This compound is a promising bioactive compound with a multifaceted pharmacological profile. Its enhanced oral bioavailability compared to other major quassinoids from Eurycoma longifolia makes it an attractive candidate for further development. The demonstrated effects on spermatogenesis, estrogen signaling, inflammation, and cell proliferation warrant more in-depth investigation.

Future research should focus on:

  • Elucidating the complete pharmacokinetic profile of DHY in various preclinical models.

  • Determining the specific molecular targets and signaling pathways involved in its anti-estrogenic and spermatogenesis-enhancing effects.

  • Conducting dose-response studies to establish the IC50 values for its anti-proliferative effects on various cell lines.

  • Evaluating the safety and toxicity profile of purified DHY.

A thorough understanding of these aspects will be crucial for translating the therapeutic potential of this compound from preclinical findings to clinical applications.

References

Methodological & Application

Application Note: Quantitative Analysis of 13,21-Dihydroeurycomanone in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone is a significant bioactive quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali), a plant renowned for its traditional medicinal uses, including enhancing male fertility and as an aphrodisiac. The quantification of this compound in plant extracts is crucial for the standardization of herbal products and for pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in plant extracts.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or UV detector. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or variable wavelength UV detector is required.

Table 1: HPLC Operational Parameters

ParameterRecommended Conditions
HPLC Column Atlantis® T3, C18, 4.6 x 150 mm, 3-µm particle size (or equivalent)[1]
Mobile Phase A: Water with 0.1% (v/v) Acetic AcidB: Acetonitrile or Methanol[2]
Gradient Elution A gradient may be optimized for better separation from other quassinoids. A typical starting point could be a linear gradient from 10-40% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C[3]
Detection Wavelength 254 nm[3][4]
Injection Volume 10 µL[3]
Preparation of Standard Solutions

A certified reference standard of this compound with a purity of >95% should be used.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Plant Extract)
  • Extraction: Accurately weigh 2 g of powdered Eurycoma longifolia root and reflux with 50 mL of methanol for 1 hour.[1]

  • Filtration: Allow the extract to cool and then filter through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 10 mL) of 50% methanol.[1]

  • Final Filtration: Before injection into the HPLC system, filter the reconstituted sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Table 2: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.9990.9995 for eurycomanone[1]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.03 µg/mL[2]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.1 µg/mL[2]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 3%Intra-day: < 5.72%, Inter-day: < 4.82%[2]
Accuracy (% Recovery) 95 - 105%99.75 - 109.13% for spiked quassinoids

Data Presentation

The quantification of this compound in plant extracts can be summarized in a table for easy comparison.

Table 3: Quantification of this compound in Eurycoma longifolia Extracts

Sample IDConcentration of this compound (mg/g of dry plant material)% w/w in Extract
Extract Batch 1Calculated Value0.72 ± 0.06%[4]
Extract Batch 2Calculated ValueCalculated Value
Extract Batch 3Calculated ValueCalculated Value

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation plant_material Powdered Plant Material extraction Methanolic Reflux Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in 50% Methanol evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation detection UV Detection at 254 nm chromatographic_separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve Construction calibration_curve->quantification final_result Final Result (mg/g) quantification->final_result ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->calibration_curve

Caption: Experimental workflow for the quantification of this compound.

HPLC Method Validation Parameters

method_validation linearity Linearity (R²) correlation Correlation Coefficient linearity->correlation lod_loq LOD & LOQ sensitivity Method Sensitivity lod_loq->sensitivity precision Precision (%RSD) reproducibility Reproducibility precision->reproducibility accuracy Accuracy (% Recovery) trueness Closeness to True Value accuracy->trueness specificity Specificity selectivity Analyte vs. Matrix specificity->selectivity

References

Application Notes and Protocols for the Isolation and Purification of 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the isolation and purification of 13,21-Dihydroeurycomanone, a bioactive quassinoid from the roots of Eurycoma longifolia Jack. This document is intended for researchers, scientists, and professionals in drug development who are interested in obtaining this compound for further studies. The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.

Introduction

This compound is a significant quassinoid found in the roots of Eurycoma longifolia, a plant renowned in Southeast Asian traditional medicine. While often found in lower concentrations than its analogue, eurycomanone, it exhibits notable biological activities, including potential anti-estrogenic effects. The isolation and purification of this compound are crucial for accurate pharmacological evaluation and potential drug development. This protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations to yield the compound with high purity.

Data Presentation

The following table summarizes the quantitative data regarding the content of this compound in Eurycoma longifolia extracts from various studies. It is important to note that the yield can vary significantly based on the plant source, age, and the extraction and purification methods employed.

Sample TypeMethod of AnalysisThis compound Content (% w/w)Reference
Standardized Quassinoid-Rich Extract (SQ40)HPLC0.72 ± 0.06[1]
DHY-Enriched Chromatographic Fraction (DHY-F)Not Specified28-fold increase compared to crude extract[2]
Ethanolic Extract FractionsNot SpecifiedIsolated as a constituent[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation and purification of this compound.

Part 1: Extraction and Initial Fractionation

This initial phase aims to extract the crude quassinoids from the plant material and perform a preliminary separation from other phytochemicals.

1.1. Plant Material Preparation:

  • Air-dry the roots of Eurycoma longifolia.

  • Grind the dried roots into a fine powder to increase the surface area for extraction.

1.2. Solvent Extraction:

  • Macerate the powdered roots (e.g., 10 kg) with 95% (v/v) ethanol at room temperature.[4]

  • Repeat the extraction process five times to ensure maximum yield of bioactive compounds.[4]

  • Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[4]

1.3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in water.

  • Perform successive partitioning with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate, and finally with n-butanol.[4] The quassinoids, including this compound, will predominantly partition into the ethyl acetate fraction.

  • Collect the ethyl acetate-soluble fraction and concentrate it under vacuum.

Part 2: Chromatographic Purification

This part involves a series of chromatographic steps to isolate this compound from the complex mixture of compounds in the ethyl acetate fraction.

2.1. Silica Gel Column Chromatography:

  • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.[4]

  • Use a gradient elution system with a mixture of chloroform and methanol, starting from 100% chloroform and gradually increasing the polarity to 100% methanol (100:0 → 0:100, v/v).[4]

  • Collect the eluate in multiple fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions that show a similar profile on TLC. This compound is expected to elute in the mid-polarity fractions.

2.2. Sephadex LH-20 Column Chromatography:

  • Take the fraction containing the target compound from the silica gel chromatography and subject it to further purification using a Sephadex LH-20 column.[4]

  • Use methanol as the mobile phase to separate the compounds based on their molecular size and polarity.[4]

  • Collect the resulting sub-fractions.

2.3. Preparative High-Performance Liquid Chromatography (HPLC):

  • The final purification step is performed using preparative HPLC to achieve high purity of this compound.

  • Column: A reversed-phase C18 column is suitable for this separation.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, an isocratic mobile phase of 18:82 (v/v) acetonitrile:water can be effective for separating quassinoids.[4]

  • Detection: Monitor the elution at a wavelength of around 254 nm.[5][6]

  • Inject the enriched sub-fraction from the Sephadex LH-20 column.

  • Collect the peak corresponding to this compound based on the retention time of a reference standard if available, or collect all well-resolved peaks for subsequent structural elucidation.

  • The purity of the isolated compound can be confirmed by analytical HPLC. A purity of >95% is often achievable.[1]

2.4. Crystallization:

  • The purified this compound can be crystallized from a suitable solvent, such as methanol, to obtain it in a crystalline form for structural analysis.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and a conceptual representation of its known biological activity.

G Experimental Workflow for this compound Isolation plant Eurycoma longifolia Roots powder Powdered Plant Material plant->powder extraction Solvent Extraction (95% Ethanol) powder->extraction partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate silica_gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) ethyl_acetate->silica_gel fractions Mid-Polarity Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography (Methanol) fractions->sephadex enriched_fraction Enriched this compound Fraction sephadex->enriched_fraction prep_hplc Preparative HPLC (C18, Acetonitrile-Water) enriched_fraction->prep_hplc pure_compound Purified this compound (>95% Purity) prep_hplc->pure_compound

Caption: A flowchart detailing the multi-step isolation and purification process.

G Conceptual Pathway of this compound Bioactivity compound This compound target Molecular Targets (e.g., Estrogen Receptors) compound->target cellular_response Cellular Response target->cellular_response physiological_effect Physiological Effect cellular_response->physiological_effect anti_estrogenic Anti-Estrogenic Activity physiological_effect->anti_estrogenic spermatogenesis Enhancement of Spermatogenesis physiological_effect->spermatogenesis

Caption: A diagram illustrating the potential biological actions of the compound.

References

Application Notes and Protocols for the Detection of 13,21-Dihydroeurycomanone using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13,21-Dihydroeurycomanone is a significant quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali), a plant renowned for its traditional medicinal uses. As research into the pharmacological properties of individual quassinoids intensifies, the need for reliable and accessible analytical methods for their detection and quantification is paramount. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile technique for the qualitative analysis of this compound in herbal extracts and purified fractions. This document provides detailed application notes and protocols for the detection of this compound using TLC, based on established methods for related compounds from Eurycoma longifolia.

I. Experimental Protocols

A detailed protocol for the TLC analysis of this compound is presented below. This protocol is compiled from methodologies reported for the analysis of eurycomanone and other phytochemicals present in Eurycoma longifolia extracts.

A. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Mobile Phase Solvents:

    • Chloroform (CHCl₃), analytical grade

    • Methanol (MeOH), analytical grade

  • Sample Preparation Solvents:

    • Methanol (MeOH), analytical grade

    • Ethanol (EtOH), analytical grade

  • Standard: this compound (if available) or a well-characterized Eurycoma longifolia extract.

  • Visualization Reagents:

    • 10% Sulfuric acid (H₂SO₄) in ethanol

    • Anisaldehyde-sulfuric acid reagent

    • 10% Potassium hydroxide (KOH) solution

  • Glassware and Equipment:

    • TLC developing tank

    • Capillary tubes or micropipettes for sample application

    • Hot plate or oven for derivatization

    • UV cabinet with 254 nm and 366 nm lamps

    • Fume hood

B. Sample Preparation

  • Standard Solution:

    • Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary to obtain working standard solutions of appropriate concentrations (e.g., 100 µg/mL).

  • Herbal Extract Preparation:

    • Weigh 1 g of powdered Eurycoma longifolia root material.

    • Add 10 mL of methanol or ethanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter to obtain the test solution.

C. Chromatographic Development

  • TLC Plate Preparation:

    • Cut the TLC plate to the desired size (e.g., 10 x 10 cm).

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom edge of the plate.

  • Sample Application:

    • Using a capillary tube or micropipette, apply 5-10 µL of the standard and sample solutions as small spots on the starting line.

    • Ensure a distance of at least 1 cm between adjacent spots.

  • Mobile Phase and Development:

    • Prepare the mobile phase by mixing chloroform and methanol in a 9:1 (v/v) ratio.[1]

    • Pour the mobile phase into the TLC developing tank to a depth of approximately 0.5 cm.

    • Cover the tank with its lid and allow the chamber to saturate with solvent vapors for at least 30 minutes.

    • Carefully place the spotted TLC plate into the developing tank.

    • Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood.

D. Visualization and Detection

  • UV Detection:

    • Observe the dried TLC plate under UV light at 254 nm and 366 nm in a UV cabinet.[2]

    • Mark the spots observed. Quassinoids typically exhibit quenching at 254 nm.

  • Derivatization:

    • 10% Sulfuric Acid in Ethanol:

      • Evenly spray the plate with a 10% solution of sulfuric acid in ethanol.[1]

      • Heat the plate on a hot plate or in an oven at 105-110°C for 5-10 minutes.

      • Observe the color of the developed spots.

    • Anisaldehyde-Sulfuric Acid Reagent:

      • Spray the plate with the anisaldehyde-sulfuric acid reagent.[2]

      • Heat at 100-105°C for 5-10 minutes until colored spots appear.

    • 10% Potassium Hydroxide (KOH):

      • Spray the plate with a 10% KOH solution.[2]

      • Observe any changes in fluorescence or color under UV 366 nm.

E. Data Analysis

  • Calculate the Retention factor (Rf) value for the standard and the corresponding spot in the sample extract using the following formula:

    • Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

  • Compare the Rf value and the color of the spot in the sample with that of the standard to identify the presence of this compound.

II. Data Presentation

Due to the qualitative nature of this TLC protocol, quantitative data is not generated. The primary data consists of Rf values and observations of spot colors under different visualization methods. This information is best presented in a summary table.

Table 1: TLC Data for Detection of this compound

CompoundRf Value (CHCl₃:MeOH, 9:1)Detection MethodObserved Color/Appearance
This compound (Standard)To be determinedUV 254 nmQuenching
10% H₂SO₄ + HeatTo be determined
Anisaldehyde-H₂SO₄ + HeatTo be determined
Putative this compound in sampleTo be determinedUV 254 nmQuenching
10% H₂SO₄ + HeatTo be determined
Anisaldehyde-H₂SO₄ + HeatTo be determined

III. Visualizations

Experimental Workflow for TLC Analysis

The following diagram illustrates the sequential steps involved in the TLC analysis of this compound.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Sample_Prep Sample and Standard Preparation TLC_Prep TLC Plate Preparation Sample_Prep->TLC_Prep Sample_App Sample Application TLC_Prep->Sample_App Chamber_Sat Chamber Saturation (CHCl3:MeOH 9:1) Development Chromatographic Development Chamber_Sat->Development Sample_App->Development Drying Drying of TLC Plate Development->Drying UV_Vis UV Visualization (254/366 nm) Drying->UV_Vis Derivatization Chemical Derivatization UV_Vis->Derivatization Heating Heating Derivatization->Heating Final_Vis Visual Observation Heating->Final_Vis Analysis Rf Calculation and Identification Final_Vis->Analysis TLC_Identification_Logic Start Start Analysis Run_TLC Run TLC of Sample and Standard Start->Run_TLC Compare_Rf Compare Rf Values Run_TLC->Compare_Rf Compare_Color Compare Spot Color (Post-Derivatization) Compare_Rf->Compare_Color Rf Match Not_Identified Compound Not Identified Compare_Rf->Not_Identified No Rf Match Identified Compound Tentatively Identified Compare_Color->Identified Color Match Compare_Color->Not_Identified No Color Match

References

Application Notes and Protocols: Uterotrophic Assay for Anti-Estrogenic Activity of 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The uterotrophic assay is a well-established in vivo method for assessing the estrogenic or anti-estrogenic properties of chemical substances. This assay is based on the principle that the uterus of immature or ovariectomized female rodents undergoes rapid weight gain (uterotrophy) in response to estrogen stimulation. Conversely, an anti-estrogenic substance will inhibit this estrogen-induced uterine growth. These application notes provide a detailed protocol for evaluating the anti-estrogenic activity of 13,21-Dihydroeurycomanone, a quassinoid found in Eurycoma longifolia, using the uterotrophic assay in an immature rat model.

This compound has been investigated for its potential anti-estrogenic effects. The protocol described herein is designed to be a robust and reproducible method for confirming and quantifying this activity, providing crucial data for preclinical drug development and endocrine disruptor screening programs. The methodology aligns with the principles outlined in the OECD Test Guideline 440 for the Uterotrophic Bioassay in Rodents.

Experimental Principle

To assess anti-estrogenic activity, immature female rats with low endogenous estrogen levels are co-administered a potent reference estrogen, such as 17α-ethynylestradiol (EE), along with the test compound (this compound). A statistically significant decrease in the uterine weight of the group receiving both EE and the test compound, compared to the group receiving EE alone, indicates anti-estrogenic activity.

Data Presentation

Quantitative data from the uterotrophic assay should be summarized to clearly demonstrate the dose-response relationship of this compound's anti-estrogenic activity.

Table 1: Uterotrophic and Anti-Uterotrophic Effects of this compound in Immature Female Rats

Treatment GroupDose (µmol/kg/day)Number of Animals (n)Mean Body Weight (g) ± SDMean Wet Uterine Weight (mg) ± SDMean Blotted Uterine Weight (mg) ± SD% Inhibition of EE-Induced Uterine Growth
Vehicle Control-6N/A
17α-ethynylestradiol (EE)e.g., 0.660% (Reference)
This compounde.g., 2.446
EE + this compound (Low Dose)e.g., 0.6 + 1.226
EE + this compound (High Dose)e.g., 0.6 + 2.446
Positive Control (e.g., Tamoxifen)e.g., 2.446
EE + Positive Controle.g., 0.6 + 2.446

Note: Doses are examples and should be optimized based on preliminary studies. The percentage of inhibition is calculated as: [1 - ((Mean Uterine Weight of EE + Test Compound) - (Mean Uterine Weight of Vehicle)) / ((Mean Uterine Weight of EE) - (Mean Uterine Weight of Vehicle))] x 100.

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting the uterotrophic assay to evaluate the anti-estrogenic activity of this compound.

Materials and Reagents
  • This compound (purity >95%)

  • 17α-ethynylestradiol (EE)

  • Tamoxifen (or other reference anti-estrogen)

  • Vehicle (e.g., corn oil, sesame oil, or 0.9% saline with 0.5% methylcellulose)

  • Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 21 days old.

  • Animal caging and bedding

  • Standard laboratory animal diet and water

  • Analytical balance

  • Gavage needles or subcutaneous injection needles and syringes

  • Surgical instruments for dissection

  • Weighing paper or boats

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dosing Dosing Phase (3 Consecutive Days) cluster_necropsy Necropsy and Data Collection cluster_analysis Data Analysis A Acclimatize immature female rats (e.g., 21 days old) for 5-7 days B Prepare dosing solutions of this compound, EE, and controls in vehicle A->B C Randomly assign animals to treatment groups (n=6 per group) B->C D Administer daily doses via oral gavage or subcutaneous injection C->D E Monitor animal health and record body weights daily D->E F 24 hours after the last dose, euthanize animals E->F G Dissect and carefully remove the uterus F->G H Trim excess fat and connective tissue G->H I Record wet uterine weight H->I J Blot uterus on moist filter paper and record blotted uterine weight I->J K Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) J->K L Compare uterine weights of EE + test compound groups to the EE-only group K->L M Generate tables and report findings L->M

Caption: Experimental workflow for the uterotrophic assay.

Step-by-Step Protocol
  • Animal Acclimatization:

    • Upon arrival, acclimatize immature female rats (e.g., 21 days old) for a minimum of 5 days to the laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity).

    • Provide ad libitum access to a standard laboratory diet low in phytoestrogens and water.

  • Dose Preparation:

    • Prepare stock solutions of this compound, 17α-ethynylestradiol (EE), and the positive control (e.g., Tamoxifen) in the chosen vehicle.

    • Prepare the final dosing solutions by diluting the stock solutions to the desired concentrations. Ensure the solutions are homogenous.

  • Animal Grouping and Dosing:

    • Randomly assign animals to the treatment groups as outlined in Table 1. A minimum of 6 animals per group is recommended.

    • Administer the respective doses daily for three consecutive days. The route of administration can be oral gavage or subcutaneous injection.

    • The volume of administration should be consistent across all groups (e.g., 5 ml/kg body weight).

    • Record the body weight of each animal daily before dosing.

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the final dose, euthanize the animals using a humane method.

    • Carefully dissect the abdomen to expose the reproductive tract.

    • Ligate the uterus at the cervical-uterine junction and the tubo-uterine junction.

    • Excise the uterus, ensuring to trim away any adhering fat and connective tissue.

    • For wet uterine weight, gently blot the uterus to remove excess fluid and weigh it immediately.

    • For blotted uterine weight, press the uterus between two pieces of moist filter paper to remove luminal fluid before weighing.

  • Data Analysis:

    • Calculate the mean and standard deviation for body weights and uterine weights for each treatment group.

    • Analyze the data for statistical significance. An appropriate statistical method is a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test to compare the treated groups to the respective control group.

    • A statistically significant decrease in uterine weight in the groups receiving EE plus this compound compared to the EE-only group is indicative of anti-estrogenic activity.

Signaling Pathway

The anti-estrogenic activity of a compound like this compound is typically mediated through interference with the estrogen signaling pathway. This can occur through various mechanisms, such as competitive binding to the estrogen receptor (ER), preventing its activation by endogenous or exogenous estrogens.

Estrogen and Anti-Estrogen Signaling Pathway Diagram

Application Notes and Protocols for Evaluating the Cytotoxicity of 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone is a quassinoid found in the plant Eurycoma longifolia, which has been traditionally used in Southeast Asia for various medicinal purposes. Its close structural analog, eurycomanone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This has led to increasing interest in investigating the anticancer potential of this compound. These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxicity of this compound and discuss potential signaling pathways involved in its mechanism of action. While direct cytotoxic data for this compound is limited in publicly available literature, the provided protocols are standard methods for assessing the cytotoxicity of natural compounds. The included data for the related compound, eurycomanone, can serve as a valuable reference for experimental design and data interpretation.

Data Presentation

Table 1: Cytotoxicity of Eurycomanone against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
HeLaCervical Cancer4.58 ± 0.090Sulforhodamine B[2]
HT-29Colorectal Cancer1.22 ± 0.11Sulforhodamine B[2]
A2780Ovarian Cancer1.37 ± 0.13Sulforhodamine B[2]
T47DBreast Cancer0.377 µg/mLMTT[3]
MCF-7Breast Cancer4.7 µg/mLMTT[3]
K562Leukemia5.7 (72h)Trypan Blue[1]
JurkatLeukemia6.2 (72h)Trypan Blue[1]

Table 2: NF-κB Inhibitory Activity of Eurycomanone and a Related Quassinoid

CompoundCell LineIC50 (µM)AssayReference
EurycomanoneJurkat45NF-κB Luciferase[1]
13,21-Dehydroeurycomanone293/NF-κB-luc< 1NF-κB Luciferase[4][5]

Experimental Protocols

Herein are detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and compromised cell membrane integrity.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with a series of dilutions of this compound as described in the MTT assay protocol. Include a vehicle control, a low control (untreated cells), and a high control (cells treated with a lysis solution provided in the kit to induce maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the low and high controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Cell Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Evaluation

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Cell_Seeding Seed Cells in 96-well or 6-well plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare this compound Stock Solution and Dilutions Compound_Addition Treat Cells with Compound Dilutions Compound_Preparation->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 24, 48, or 72h Compound_Addition->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis/Necrosis) Incubation->Apoptosis_Assay Data_Collection Measure Absorbance/ Fluorescence MTT_Assay->Data_Collection LDH_Assay->Data_Collection Apoptosis_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: Workflow for evaluating the cytotoxicity of this compound.

Potential Signaling Pathways

Based on studies of the closely related compound eurycomanone, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. NF-κB Signaling Pathway

Eurycomanone has been shown to inhibit the NF-κB signaling pathway.[1] A related compound, 13,21-dehydroeurycomanone, is also a potent inhibitor of NF-κB.[4][5] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) Nucleus->Gene_Expression Activates Apoptosis_Inhibition Inhibition of Apoptosis & Cell Proliferation Gene_Expression->Apoptosis_Inhibition Compound This compound (Hypothesized) Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

2. p53-Mediated Apoptosis Pathway

Eurycomanone has been reported to induce apoptosis through the upregulation of the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest and apoptosis through the regulation of downstream targets like Bax and Bcl-2.

G Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound This compound (Hypothesized) Compound->p53 Upregulates (Hypothesized)

Caption: Hypothesized p53-mediated apoptosis induced by this compound.

3. Bax/Bcl-2 Apoptosis Pathway

The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate. Eurycomanone has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.

G Apoptotic_Stimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->MOMP Inhibits Apoptosis_Induction Apoptosis MOMP->Apoptosis_Induction Compound This compound (Hypothesized) Compound->Bax Upregulates (Hypothesized) Compound->Bcl2 Downregulates (Hypothesized)

Caption: Hypothesized regulation of the Bax/Bcl-2 pathway by this compound.

References

Application Notes: Spermatogenesis Enhancement Assays with 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

13,21-Dihydroeurycomanone is a major quassinoid found in the roots of Eurycoma longifolia, a plant traditionally used to enhance male fertility and sexual performance.[1][2] Scientific investigations have focused on its potential to improve spermatogenesis, the process of sperm production. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the spermatogenesis-enhancing effects of this compound using established in vivo and in vitro models.

Mechanism of Action

This compound, along with its analogue eurycomanone, is believed to enhance spermatogenesis primarily by influencing the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1][2] The proposed mechanism involves the stimulation of luteinizing hormone (LH) from the pituitary gland, which in turn acts on the Leydig cells within the testes. In Leydig cells, these quassinoids may increase testosterone production by inhibiting enzymes like aromatase, which converts testosterone to estrogen.[3][4] Elevated intratesticular testosterone is crucial for the maintenance and progression of spermatogenesis.

G cluster_testis Testis cluster_leydig Steroidogenesis Pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Leydig_Cells Leydig Cells Pituitary->Leydig_Cells LH (+) Sertoli_Cells Sertoli Cells (Support Spermatogenesis) Cholesterol Cholesterol Testosterone Testosterone Cholesterol->Testosterone Testosterone->Sertoli_Cells Stimulation (+) Estrogen Estrogen Testosterone->Estrogen Aromatase Aromatase Aromatase->Testosterone DHY This compound DHY->Aromatase

Caption: Proposed signaling pathway for this compound.

Data Presentation

Quantitative data from studies investigating this compound and related quassinoid-rich extracts are summarized below.

Table 1: Summary of In Vivo Efficacy Studies

Animal Model Compound/Extract Dose Key Findings Reference
Normal Male Rats DHY-Enriched Fraction (DHY-F) 5 mg/kg Showed spermatogenesis enhancement, but was less effective than an eurycomanone-enriched fraction at the same dose. [5]
Oligospermic Male Rats DHY-Enriched Fraction (DHY-F) 5 mg/kg Aided in the restoration of a normal sperm profile, though less effectively than an eurycomanone-enriched fraction. [5]

| Normal Male Rats | Standardized Extract (F2) | 25 mg/kg | Significantly increased sperm concentration. Microscopic analysis showed an increase in spermatocytes and round spermatids. |[1][6] |

Table 2: Summary of In Vitro Efficacy Studies

Cell Model Compound/Extract Concentration Key Findings Reference
Rat Testicular Interstitial Cells (Leydig cell-rich) 13α(21)-dihydroeurycomanone Not specified Significantly increased testosterone levels in the culture medium. [1][2]

| Mouse Leydig Cells (TM3) | Standardized Extract (F2) | 0.1 - 1.0 mg/ml | Induced a high level of testosterone production, comparable to pure eurycomanone and the aromatase inhibitor formestane. |[7] |

Experimental Protocols

Protocol 1: In Vivo Spermatogenesis Enhancement Assay in a Rat Model

This protocol outlines the steps to evaluate the effect of this compound on spermatogenesis in male rats.

G cluster_analysis Analytical Endpoints start 1. Animal Acclimatization (Sprague-Dawley Rats, 8-10 weeks) grouping 2. Group Assignment (n=8-10 per group) start->grouping control Control Group (Vehicle) grouping->control treatment Treatment Group (this compound) grouping->treatment admin 3. Daily Oral Administration (e.g., 28-56 days) control->admin treatment->admin sampling 4. Sample Collection (Terminal) admin->sampling blood Blood Collection (Cardiac Puncture) sampling->blood testes Testes & Epididymis Excision sampling->testes hormone_assay Hormone Assay (Testosterone, LH, FSH) blood->hormone_assay sperm_analysis Sperm Analysis (Count, Motility, Morphology) testes->sperm_analysis histology Testicular Histology (H&E Staining) testes->histology analysis 5. Analysis

Caption: Workflow for the in vivo spermatogenesis enhancement assay.

Methodology:

  • Animals: Use healthy, adult male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Grouping and Administration:

    • Randomly divide animals into a control group (vehicle) and treatment groups (various doses of this compound).

    • Administer the compound daily via oral gavage for a period corresponding to at least one full spermatogenic cycle in rats (approximately 48-52 days). A preliminary dose-response study may be necessary.[6]

  • Semen Collection and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Isolate the cauda epididymis and make several small incisions.

    • Place in pre-warmed buffer (e.g., Ham's F10) to allow sperm to swim out.

    • Sperm Concentration: Determine using a hemocytometer or a Computer-Assisted Sperm Analyzer (CASA).[8]

    • Sperm Motility: Assess the percentage of motile and progressively motile sperm using CASA for objective measurement.[9][10]

    • Sperm Morphology: Prepare a smear, stain (e.g., Eosin-Nigrosin), and evaluate the percentage of normal and abnormal sperm under a light microscope.[11]

  • Hormone Analysis:

    • Collect trunk blood at the time of sacrifice.

    • Separate serum and store at -80°C.

    • Measure serum levels of Testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) using commercially available ELISA kits.[12]

  • Testicular Histology:

    • Fix one testis in Bouin's solution or 10% neutral buffered formalin.

    • Embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).[13]

    • Examine the sections for changes in the seminiferous tubules, stages of spermatogenesis, and the number of different germ cell types (spermatogonia, spermatocytes, spermatids).[1]

Protocol 2: In Vitro Testosterone Production Assay in Primary Leydig Cells

This protocol details the isolation of Leydig cells and the assessment of this compound's direct effect on testosterone synthesis.

G cluster_assays Analytical Endpoints start 1. Testes Isolation (from adult male rats) digestion 2. Decapsulation & Enzymatic Digestion (Collagenase IV) start->digestion purification 3. Leydig Cell Purification (Percoll Density Gradient Centrifugation) digestion->purification culture 4. Cell Seeding & Culture (DMEM/F12 medium) purification->culture treatment 5. Treatment Application culture->treatment control_group Control (Vehicle) LH (optional positive control) treatment->control_group dhy_group This compound (various concentrations) treatment->dhy_group incubation 6. Incubation (24-48h) control_group->incubation dhy_group->incubation collection 7. Sample Collection incubation->collection supernatant Collect Supernatant collection->supernatant cells Cell Lysate collection->cells elisa Testosterone Measurement (ELISA) supernatant->elisa viability Cell Viability Assay (MTT / Trypan Blue) cells->viability analysis 8. Analysis

Caption: Workflow for the in vitro testosterone production assay.

Methodology:

  • Leydig Cell Isolation:

    • Euthanize adult male rats and aseptically remove the testes.

    • Remove the tunica albuginea and digest the testicular tissue with collagenase (e.g., 1 mg/mL) in a shaking water bath.[14]

    • Filter the cell suspension to remove seminiferous tubules.

    • Purify the interstitial cell fraction using a discontinuous Percoll gradient (e.g., 26%, 34%, 60%) by centrifugation. Leydig cells will form a distinct band.[13]

  • Cell Culture and Treatment:

    • Plate the purified Leydig cells at a suitable density (e.g., 5 x 10^5 cells/mL) in a complete medium like DMEM/F12 with serum.[13]

    • Allow cells to adhere overnight.

    • Replace the medium with a serum-free medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., hCG or LH).[15]

  • Testosterone Measurement:

    • After a 24-48 hour incubation period, collect the culture supernatant.

    • Centrifuge to remove any cell debris.

    • Measure the concentration of testosterone in the supernatant using a specific Testosterone ELISA kit according to the manufacturer's instructions.[12][13]

  • Cell Viability Assay:

    • Assess the viability of the Leydig cells after treatment using a standard method like the MTT assay or Trypan Blue exclusion to rule out cytotoxicity.[15]

References

Application Notes and Protocols for In Vitro Permeability Assays of 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone is a major quassinoid found in the roots of Eurycoma longifolia, a plant widely used in traditional medicine. As with any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Intestinal permeability is a key determinant of oral bioavailability. This document provides detailed protocols for two standard in vitro methods to assess the intestinal permeability of this compound: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Currently, there is a lack of direct experimental data on the in vitro permeability of this compound. However, studies on the closely related and more abundant quassinoid, eurycomanone, have shown low permeability in both Caco-2 and PAMPA assays.[1] Interestingly, one study indicated that this compound (also referred to as DHY) exhibits better oral bioavailability in rats compared to eurycomanone, suggesting its permeability characteristics may differ.[2] Another study, however, reported that this compound (referred to as ED) was undetectable in rat plasma after oral administration, citing instability at acidic pH and low concentration in the administered extract.[3][4] These conflicting in vivo findings underscore the need for direct in vitro permeability assessment of this compound to clarify its absorption potential.

The following sections provide a summary of the available permeability data for the related compound eurycomanone, and detailed protocols for the Caco-2 and PAMPA assays that can be readily adapted for testing this compound.

Data Presentation: Permeability of Eurycomanone

The following table summarizes the reported apparent permeability (Papp) values for eurycomanone, which can serve as a preliminary reference for studies on this compound.

Assay TypeTest SystemDirection of TransportApparent Permeability (Papp) (x 10-6 cm/s)Reference
Caco-2 AssayCaco-2 cell monolayerApical to Basolateral (A to B)0.45[1]
Basolateral to Apical (B to A)0.73[1]
PAMPAArtificial membraneNot Applicable0.78[1]

Note: An efflux ratio (Papp B-A / Papp A-B) of less than 2, as observed for eurycomanone, suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.[1]

Experimental Protocols

Caco-2 Cell Monolayer Permeability Assay

This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][6][7]

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer to predict its intestinal absorption and identify potential involvement of active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 3-4 days.

    • For the assay, seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

    • Culture the cells on the inserts for 21 days to allow for differentiation into a confluent monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm2 are typically considered suitable for permeability studies.

    • Alternatively, assess the permeability of a paracellular marker, such as Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10-6 cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • For Apical to Basolateral (A-B) transport:

      • Add the test solution containing this compound (e.g., at 10 µM) and control compounds to the apical (donor) chamber.[1]

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • For Basolateral to Apical (B-A) transport:

      • Add the test solution to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[1]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s)

      • A is the surface area of the filter membrane (cm2)

      • C0 is the initial concentration of the drug in the donor chamber (µmol/cm3)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualization of Caco-2 Assay Workflow:

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells in flasks Seeding Seed cells onto Transwell inserts Caco2_Culture->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation TEER Measure TEER for monolayer integrity Differentiation->TEER Wash Wash monolayer with HBSS TEER->Wash Add_Compound Add this compound to donor chamber Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sampling Collect samples from donor & receiver Incubate->Sampling LCMS Quantify concentration by LC-MS/MS Sampling->LCMS Papp_Calc Calculate Papp and Efflux Ratio LCMS->Papp_Calc

Caption: Workflow for the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[8][9]

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate as the donor plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (e.g., propranolol for high permeability, carbamazepine for moderate permeability)[1]

  • UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Membrane Preparation:

    • Carefully pipette 5 µL of the phospholipid solution into each well of the donor plate, ensuring the filter membrane is fully coated.[8]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).

    • Fill the wells of the acceptor plate with fresh PBS (pH 7.4).

  • Permeability Assay:

    • Add the donor solution to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate into the acceptor plate, forming a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = - [ (VD * VA) / ((VD + VA) * A * t) ] * ln(1 - [CA(t) / Ceq]) Where:

      • VD and VA are the volumes in the donor and acceptor wells, respectively.

      • A is the filter area.

      • t is the incubation time.

      • CA(t) is the compound concentration in the acceptor well at time t.

      • Ceq = (CD(t) * VD + CA(t) * VA) / (VD + VA)

      • CD(t) is the compound concentration in the donor well at time t.

Visualization of PAMPA Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Permeability Experiment cluster_analysis Analysis Coat_Plate Coat donor plate with lipid solution Prep_Solutions Prepare donor and acceptor solutions Coat_Plate->Prep_Solutions Add_Donor Add donor solution to donor plate Prep_Solutions->Add_Donor Add_Acceptor Add acceptor solution to acceptor plate Prep_Solutions->Add_Acceptor Assemble Assemble donor and acceptor plates Add_Donor->Assemble Add_Acceptor->Assemble Incubate Incubate at room temperature Assemble->Incubate Separate Separate plates Incubate->Separate Analyze Analyze concentrations in both plates Separate->Analyze Calc_Pe Calculate effective permeability (Pe) Analyze->Calc_Pe

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone is a quassinoid found in the plant Eurycoma longifolia, which has been traditionally used in Southeast Asia for its medicinal properties. Preliminary research has indicated that related quassinoids, such as eurycomanone, possess anti-proliferative and apoptotic effects on various cancer cell lines. These compounds have been shown to modulate key signaling pathways, including the NF-κB and MAPK pathways, and to affect cell cycle regulation. This document provides detailed application notes and experimental protocols for the analysis of gene expression in cells treated with this compound, leveraging findings from its close analog, eurycomanone, due to the limited specific data on this compound itself. These protocols are intended to guide researchers in investigating the compound's mechanism of action and identifying potential therapeutic targets.

Data Presentation: Gene Expression Changes Induced by Eurycomanone

Due to the limited availability of comprehensive gene expression data for this compound, the following table summarizes the known effects of its structural analog, eurycomanone, on gene expression in A549 lung cancer cells. This data can serve as a preliminary guide for expected changes in similar cell lines treated with this compound. One study also identified cyclin-dependent kinase-like 2 (CDKL2) as a potential target in mouse Leydig cells treated with a standardized Eurycoma longifolia extract containing 13α,21-dihydroeurycomanone.[1]

Table 1: Summary of Downregulated Genes in A549 Lung Cancer Cells Treated with Eurycomanone

Gene SymbolGene NameFunction
hnRNP A2/B1Heterogeneous nuclear ribonucleoprotein A2/B1Involved in mRNA processing, stability, and transport. Overexpressed in some cancers.
TP53Tumor protein p53A tumor suppressor gene that regulates cell cycle and apoptosis.
PHBProhibitinImplicated in cell cycle control, differentiation, and apoptosis.
ANXA1Annexin A1Plays a role in the inflammatory response, cell proliferation, and apoptosis.
ERP28Endoplasmic reticulum protein 28A protein resident in the endoplasmic reticulum, with potential roles in protein folding and stress response.

Note: This table is based on data from a study on eurycomanone and may not be fully representative of the effects of this compound.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a sterile stock solution of this compound for in vitro cell treatment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Reconstitution of the Compound:

    • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).[4] Sonication may be used to aid dissolution.[4]

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Sterilization and Aliquoting:

    • The DMSO stock solution is considered sterile due to the bactericidal nature of DMSO.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Seeding, Treatment, and RNA Extraction

Objective: To treat cultured cells with this compound and extract high-quality total RNA for gene expression analysis.

Materials:

  • Cultured cells of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Multi-well cell culture plates (e.g., 6-well plates)

  • This compound working solutions

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, neutralize the trypsin, and centrifuge to pellet the cells.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into multi-well plates at a density that will allow for ~70-80% confluency at the time of treatment.

    • Incubate the plates overnight to allow the cells to attach.

  • Cell Treatment:

    • Prepare a series of working solutions of this compound in complete cell culture medium at various concentrations (e.g., based on a preliminary dose-response curve, typical concentrations for eurycomanone range from 0.08 to 50 µM).[4]

    • Include a vehicle control (medium with DMSO) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or controls.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • RNA Extraction:

    • After the treatment period, wash the cells with PBS.

    • Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.

    • Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA.

    • Elute the RNA in RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios.

    • Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA sequencing.

Protocol 3: RNA Sequencing and Data Analysis Workflow

Objective: To perform RNA sequencing on the extracted RNA and analyze the data to identify differentially expressed genes.

Materials:

  • High-quality total RNA samples

  • RNA sequencing library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

  • Bioinformatics software for data analysis (e.g., STAR, featureCounts, DESeq2)

Procedure:

  • Library Preparation:

    • Follow the manufacturer's protocol for the chosen library preparation kit. The general steps include:

      • mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • A-tailing and adapter ligation.

      • PCR amplification of the library.

  • Sequencing:

    • Quantify and assess the quality of the prepared libraries.

    • Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.

  • Bioinformatics Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify genes that are significantly up- or downregulated between the treated and control groups.

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to understand the biological processes and pathways affected by the treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the experimental workflow for gene expression analysis.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution (in DMSO) Cell_Treatment Treat Cells with Compound (and Vehicle Control) Compound_Prep->Cell_Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction RNA_QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Data Analysis (QC, Alignment, DEG, Pathway) Sequencing->Data_Analysis NFkB_Pathway cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_in_Nucleus NF-κB Compound This compound (Eurycomanone) Compound->IKK_complex Inhibits DNA DNA NFkB_in_Nucleus->DNA Binds to Promoter DNA->Gene_Expression MAPK_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_in_Nucleus ERK Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Compound This compound (Eurycomanone) Compound->Raf Modulates? ERK_in_Nucleus->Transcription_Factors Phosphorylates Cell_Cycle_Regulation G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1_S_Checkpoint Promotes CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_Checkpoint Promotes CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2_M_Checkpoint Promotes p21_p27 p21, p27 (CDK Inhibitors) p21_p27->CDK4_6_CyclinD p21_p27->CDK2_CyclinE Compound This compound (Eurycomanone) Compound->G1_S_Checkpoint Induces Arrest?

References

Application Notes and Protocols for Pharmacokinetic Modeling of 13,21-Dihydroeurycomanone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the pharmacokinetic profile of 13,21-Dihydroeurycomanone (DHE), a bioactive quassinoid found in Eurycoma longifolia. The accompanying protocols offer a generalized framework for conducting pharmacokinetic studies of DHE in animal models, based on available literature.

Application Notes

This compound is a significant quassinoid that, despite being a minor constituent compared to eurycomanone, exhibits noteworthy pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of standardized herbal extracts and novel therapeutics derived from Eurycoma longifolia.

A key study in this area directly compared the pharmacokinetics of DHE and eurycomanone in male Sprague-Dawley rats. This research revealed that DHE possesses a significantly higher oral bioavailability (1.04 ± 0.58%) compared to its more abundant counterpart, eurycomanone (0.31 ± 0.19%)[1]. This finding is critical as it suggests that DHE may contribute more significantly to the overall bioactivity of Eurycoma longifolia extracts after oral administration than its concentration would suggest.

However, a comprehensive pharmacokinetic profile of DHE, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), clearance (CL), and volume of distribution (Vd), is not yet fully detailed in publicly available literature. The protocols provided below are based on the methods described for the pharmacokinetic analysis of quassinoids in rats and represent a standard approach to obtain these crucial parameters.

Data Presentation

Due to the limited availability of a complete pharmacokinetic dataset for this compound in the referenced literature, the following table summarizes the available data and provides a comparative view with the more extensively studied related compound, eurycomanone.

ParameterThis compound (DHE)Eurycomanone (EN)Animal ModelReference
Oral Bioavailability (%) 1.04 ± 0.580.31 ± 0.19Male Sprague-Dawley Rats[1]
Cmax (ng/mL) Data not available40.43 ± 16.08 (10 mg/kg, oral)Male Sprague-Dawley Rats
Tmax (h) Data not available2.0 (10 mg/kg, oral)Male Sprague-Dawley Rats
t½ (h) Data not available0.30 (intravenous)Male Sprague-Dawley Rats
Clearance (L/h/kg) Data not available2.74 (intravenous)Male Sprague-Dawley Rats
Volume of Distribution (L/kg) Data not available0.95 (intravenous)Male Sprague-Dawley Rats

Experimental Protocols

The following are generalized protocols for conducting a pharmacokinetic study of this compound in a rat model, based on methodologies reported for similar compounds.

Protocol 1: Animal Preparation and Acclimatization
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.

  • Diet: Provide standard laboratory chow and water ad libitum.

  • Fasting: Fast the animals for 12 hours before oral administration, with free access to water.

Protocol 2: Preparation of Dosing Solutions
  • Vehicle Selection: Based on the solubility of this compound, a suitable vehicle should be selected. A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a mixture of saline and a solubilizing agent like DMSO or PEG may be required.

  • Concentration Preparation: Prepare the dosing solutions at the desired concentrations based on the intended dose (e.g., mg/kg body weight). Ensure the solution is homogenous before administration.

Protocol 3: Drug Administration
  • Oral Administration (PO):

    • Administer the DHE suspension orally using a gavage needle.

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Intravenous Administration (IV):

    • Administer the DHE solution intravenously via the tail vein.

    • The injection volume should be low and administered slowly (e.g., 1 mL/kg).

Protocol 4: Blood Sample Collection
  • Sampling Time Points: Collect blood samples at predetermined time points. For an oral study, typical time points might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For an IV study, earlier time points are crucial: 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.

  • Collection Method: Collect blood (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Protocol 5: Bioanalytical Method - LC-MS/MS for DHE Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for quassinoids.

    • MRM Transitions: Specific precursor-to-product ion transitions for DHE and the internal standard need to be determined and optimized for sensitive and selective quantification.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of DHE to the internal standard against the concentration of DHE standards.

    • Determine the concentration of DHE in the plasma samples by interpolating their peak area ratios from the calibration curve.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.

Mandatory Visualization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_modeling Data Modeling Phase Animal_Prep Animal Acclimatization (Male Sprague-Dawley Rats) Dosing_Prep Dosing Solution Preparation (Oral & IV Formulations) Animal_Prep->Dosing_Prep Administration Drug Administration (Oral or Intravenous) Dosing_Prep->Administration Sampling Serial Blood Sampling Administration->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Sample_Proc Plasma Sample Processing (Protein Precipitation) Plasma_Sep->Sample_Proc LCMS_Analysis LC-MS/MS Analysis (Quantification of DHE) Sample_Proc->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->PK_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) PK_Analysis->PK_Parameters

Caption: Experimental workflow for pharmacokinetic modeling.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of 13,21-Dihydroeurycomanone from Eurycoma longifolia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the successful extraction and purification of 13,21-Dihydroeurycomanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the isolation of this compound.

Q1: My extraction yield of this compound is extremely low. What are the likely causes and how can I improve it?

A1: Low yield is a primary challenge as this compound is a minor quassinoid in E. longifolia compared to the more abundant eurycomanone.[1][2]

  • Initial Solvent Extraction: Ensure the use of an appropriate polar organic solvent. While water is used for general extracts, 95% ethanol or methanol is more effective for initial extraction from the powdered root material.[3] The extraction should be exhaustive, typically repeated three to five times at room temperature or with gentle heating.[3]

  • Solvent Partitioning: The distribution of quassinoids across solvents during liquid-liquid partitioning is critical. This compound, along with other key quassinoids, tends to concentrate in the ethyl acetate and n-butanol fractions after partitioning a crude aqueous suspension.[3][4] Incomplete partitioning will lead to loss of the target compound.

  • Chromatographic Fractionation: Significant loss can occur during multi-step column chromatography. Use appropriate stationary phases (e.g., silica gel, Sephadex LH-20, C18 reversed-phase) and carefully optimized gradient elution systems to separate the quassinoid-rich fractions without excessive band broadening or irreversible adsorption.[3][5]

  • Plant Material Variability: The concentration of quassinoids can vary significantly depending on the geographical source and age of the E. longifolia plant.[6] If yields remain low, consider sourcing plant material from a different location known for high quassinoid content.

Q2: I am having difficulty separating this compound from Eurycomanone and other structurally similar quassinoids. What purification strategies are most effective?

A2: Co-elution with eurycomanone, the major quassinoid, is a significant hurdle due to their structural similarity.[1][7] A multi-step chromatographic approach is essential for successful separation.

  • Initial Fractionation: Start with normal-phase column chromatography on silica gel using a chloroform-methanol gradient. This will separate the crude extract into several major fractions based on polarity.[3]

  • Size Exclusion Chromatography: Use a Sephadex LH-20 column with a solvent system like chloroform-methanol (1:1) to separate compounds based on molecular size and polarity. This is effective at removing larger molecules and some pigments.[3][5]

  • Reversed-Phase Chromatography: Employ an octadecylsilane (ODS) or C18 column with a methanol-water or acetonitrile-water gradient. This step is crucial for separating closely related quassinoids.[3][4]

  • High-Performance Liquid Chromatography (HPLC): The final purification step almost always requires semi-preparative or preparative HPLC on a reversed-phase column (e.g., C18) with a finely tuned isocratic or gradient mobile phase (e.g., 35:65 acetonitrile-water).[3] This provides the high resolution needed to isolate this compound to a high degree of purity.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of spectroscopic and spectrometric techniques is required for unambiguous identification and purity assessment.

  • Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular formula. For example, the related compound 14-epi-13,21-dihydroeurycomanone has a molecular formula of C₂₀H₂₈O₉.[3]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. Comparison of the obtained spectral data with published values for this compound confirms its identity. 2D NMR experiments (COSY, HMBC, HSQC) are used to assign all proton and carbon signals definitively.[3]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a diode-array detector (DAD) or mass spectrometer (LC-MS) is the standard for assessing purity.[8][9] A pure sample should show a single, sharp peak at the expected retention time.

Q4: What are the best practices for sample preparation of E. longifolia roots to maximize quassinoid recovery?

A4: Proper preparation of the raw plant material is fundamental.

  • Drying: The roots must be thoroughly air-dried or freeze-dried to reduce moisture content, which can interfere with extraction efficiency and promote microbial degradation.

  • Grinding: The dried roots should be ground into a fine powder.[3] This dramatically increases the surface area available for solvent penetration, leading to a more efficient extraction of intracellular metabolites.

  • Storage: Store the powdered material in a cool, dry, and dark place to prevent the degradation of phytochemicals before extraction.

Quantitative Data Summary

The following tables summarize quantitative data related to the abundance and enrichment of this compound.

Table 1: Quassinoid Content in a Standardized E. longifolia Fraction (SQ40)

QuassinoidConcentration (% w/w)
Eurycomanone14.49 ± 0.26
This compound 0.72 ± 0.06
Epoxyeurycomanone7.39 ± 0.17
Eurycomanol9.54 ± 0.22
Data sourced from a high-performance liquid chromatographic analysis of a standardized quassinoid-rich fraction.[10]

Table 2: Chromatographic Enrichment of Key Quassinoids

CompoundEnrichment Factor (vs. Crude Extract)Resulting Fraction
13α,21-Dihydroeurycomanone (DHY) 28-fold DHY-enriched fraction (DHY-F)
Eurycomanone (EN)5-foldEN-enriched fraction (EN-F)
This data highlights the feasibility of targeted chromatographic procedures to significantly increase the concentration of the minor this compound.[1]

Experimental Protocols

Protocol 1: General Extraction and Solvent Partitioning

This protocol describes a standard laboratory-scale method for obtaining a quassinoid-rich fraction from E. longifolia roots.

  • Maceration: Macerate 10 kg of air-dried, powdered E. longifolia roots with 95% ethanol (EtOH) at room temperature. Repeat the extraction five times to ensure completeness.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract (approximately 250-300 g).[3]

  • Suspension: Suspend the crude extract in 2 L of distilled water.

  • Liquid-Liquid Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • First, with petroleum ether to remove nonpolar compounds like fats and waxes.

    • Second, with ethyl acetate (EtOAc) to extract medium-polarity compounds, including the target quassinoids.[3]

    • Third, with n-butanol (n-BuOH) to extract more polar compounds.

  • Fraction Collection: Concentrate the ethyl acetate and n-butanol fractions separately. The majority of this compound will be in these fractions, which can then be taken for further chromatographic purification.[3][4]

Protocol 2: Multi-Step Chromatographic Purification

This protocol outlines the sequential purification of the quassinoid-rich ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Eluent: A gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and gradually increasing the proportion of MeOH to 100%.[3]

    • Procedure: Apply the concentrated EtOAc fraction (e.g., 95 g) to the column. Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Size Exclusion Chromatography (Sephadex LH-20):

    • Stationary Phase: Sephadex LH-20.

    • Eluent: Chloroform-Methanol (1:1, v/v).[3]

    • Procedure: Subject the relevant pooled fractions from the silica gel step to this column to separate compounds based on size. This helps in removing polymeric materials and some colored impurities.

  • Reversed-Phase C18 Column Chromatography:

    • Stationary Phase: Octadecylsilane (ODS) or C18 silica.

    • Eluent: A gradient of methanol in water, starting from 20% MeOH and increasing to 100%.[3]

    • Procedure: This step provides higher resolution for separating individual quassinoids. Fractions should be analyzed by analytical HPLC to identify those containing this compound.

  • Semi-Preparative HPLC:

    • Column: C18 reversed-phase (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or shallow gradient system of acetonitrile (CH₃CN) and water (e.g., 35:65 v/v).[3] The exact ratio must be optimized based on analytical HPLC results.

    • Detection: UV detector at ~240 nm.

    • Procedure: Inject the enriched fraction from the previous step. Collect the peak corresponding to the retention time of this compound. Evaporate the solvent to obtain the pure compound.

Visualizations

Diagram 1: Experimental Workflow for Extraction and Purification

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Analysis Start Powdered E. longifolia Roots Extract Maceration with 95% Ethanol Start->Extract Concentrate1 Crude Ethanol Extract Extract->Concentrate1 Partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentrate1->Partition Fractions Ethyl Acetate & n-Butanol Fractions (Quassinoid-Rich) Partition->Fractions Silica Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) Fractions->Silica Sephadex Sephadex LH-20 Chromatography (CHCl₃-MeOH 1:1) Silica->Sephadex ODS Reversed-Phase C18 Chromatography (MeOH-H₂O Gradient) Sephadex->ODS HPLC Semi-Preparative HPLC (CH₃CN-H₂O) ODS->HPLC End Pure this compound HPLC->End Analysis Structural Elucidation (NMR, HR-MS) End->Analysis

Caption: Workflow for isolating this compound.

Diagram 2: Troubleshooting Guide for Low Yield

G Start Problem: Low Yield of This compound CheckExtraction Was the initial solvent extraction exhaustive? Start->CheckExtraction CheckPartition Was the liquid-liquid partitioning efficient? CheckExtraction->CheckPartition Yes Solution1 Solution: Re-extract plant material (3-5 times) with 95% EtOH or MeOH. CheckExtraction->Solution1 No CheckChroma Is chromatographic separation optimized? CheckPartition->CheckChroma Yes Solution2 Solution: Analyze aqueous phase for residual quassinoids. Adjust pH if needed. CheckPartition->Solution2 No CheckMaterial Is the plant material of high quality? CheckChroma->CheckMaterial Yes Solution3 Solution: Use multiple orthogonal steps (Normal, Reversed, Size-Exclusion). Finalize with Prep-HPLC. CheckChroma->Solution3 No Solution4 Solution: Source certified plant material from a reputable supplier. Analyze a sample before large-scale extraction. CheckMaterial->Solution4

References

"improving the yield of 13,21-Dihydroeurycomanone from natural sources"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 13,21-Dihydroeurycomanone from Eurycoma longifolia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a major quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali). Quassinoids are a class of bitter compounds with a wide range of reported biological activities, including potential anti-estrogenic effects.[1][2] As a significant bioactive component, obtaining a high yield of this compound is crucial for research and development in phytomedicine.

Q2: What are the primary methods for extracting this compound from Eurycoma longifolia?

The primary methods for extracting this compound involve solvent extraction from the powdered roots of Eurycoma longifolia. Common techniques include:

  • Maceration with polar organic solvents: Ethanol is a frequently used solvent for extracting quassinoids.[3]

  • Soxhlet extraction: This continuous extraction method can improve efficiency.

  • Pressurized Liquid Extraction (PLE): A more modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency.

  • Cell Suspension Cultures: An alternative to sourcing from wild plants, where cell cultures of E. longifolia can be stimulated to produce quassinoids.

Q3: What are the key factors that influence the yield of this compound?

Several factors can significantly impact the yield of this compound during the extraction process:

  • Solvent Choice and Concentration: The polarity of the solvent is critical. A 50% aqueous ethanol solution has been shown to be effective for quassinoid extraction.[1]

  • Extraction Time and Temperature: Longer extraction times and higher temperatures generally increase yield, but excessive heat can lead to degradation of the compound.

  • Particle Size of Plant Material: A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.

  • Solid-to-Solvent Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency.

  • pH of the Extraction Medium: The pH can influence the solubility and stability of the target compound.

Q4: How can the production of quassinoids be enhanced in cell cultures?

The biosynthesis of quassinoids in Eurycoma longifolia cell suspension cultures can be stimulated through the use of elicitors. Elicitors are compounds that trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. Methyl jasmonate (MeJA) is a known elicitor that can enhance eurycomanone production, and likely has a similar effect on the structurally related this compound.

Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and analysis of this compound.

Low Extraction Yield
Symptom Possible Cause Recommended Solution
Consistently low yield of this compound in the crude extract.Inefficient extraction parameters.Optimize extraction time, temperature, and solid-to-solvent ratio. Consider using a more advanced technique like Pressurized Liquid Extraction (PLE).
Improper solvent selection.Use a polar organic solvent like ethanol, or a 50% aqueous ethanol mixture. The choice of solvent can significantly impact the extraction of different quassinoids.[1]
Poor quality of raw plant material.Ensure the use of high-quality, properly identified Eurycoma longifolia roots. The concentration of quassinoids can vary depending on the age and geographical source of the plant.
Degradation of the target compound.Avoid excessive heat during extraction and drying processes. Store the extract in a cool, dark place.
Purification Challenges
Symptom Possible Cause Recommended Solution
Co-elution of this compound with other quassinoids (e.g., eurycomanone) during column chromatography.Similar polarity of the compounds.Employ a multi-step purification strategy. Start with silica gel column chromatography, followed by a different stationary phase like Sephadex LH-20, and finally, use semi-preparative HPLC for fine separation.[3]
Inappropriate solvent system for chromatography.Systematically vary the solvent gradient in your chromatographic separation to improve resolution.
Tailing peaks in HPLC analysis.Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or add a competing amine to the mobile phase.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed. If the column is old, replace it.
Analytical Issues (HPLC)
Symptom Possible Cause Recommended Solution
Baseline noise or drift.Contaminated mobile phase or detector cell.Use HPLC-grade solvents and filter and degas the mobile phase before use. Flush the detector cell with a strong solvent like isopropanol.[4]
Air bubbles in the system.Purge the pump and ensure all connections are tight.[4]
Ghost peaks.Contamination in the injection system or carryover from a previous injection.Clean the autosampler and injection port. Run blank injections between samples.[5]
Impurities in the mobile phase.Prepare fresh mobile phase with high-purity solvents.
Irreproducible retention times.Fluctuations in column temperature or mobile phase composition.Use a column oven for precise temperature control. Ensure accurate and consistent preparation of the mobile phase.[4]
Leaks in the HPLC system.Check all fittings for leaks.

Data Presentation

Table 1: Reported Yield of this compound from Eurycoma longifolia

Extraction Method Solvent Yield of this compound (% w/w of extract) Reference
Not specifiedNot specified0.72 ± 0.06[1]
Not specifiedNot specified4% in a standardized extract[1]

Note: Quantitative data for the yield of this compound is limited in the reviewed literature. The values above are from standardized extracts and may not be representative of initial crude extraction yields.

Experimental Protocols

Protocol 1: Extraction and Fractionation of Quassinoids from Eurycoma longifolia Roots

This protocol is adapted from a study that successfully isolated several quassinoids, including this compound.[3]

  • Preparation of Plant Material:

    • Air-dry the roots of Eurycoma longifolia.

    • Grind the dried roots into a fine powder.

  • Ethanol Extraction:

    • Macerate 10 kg of the powdered roots with 95% ethanol at room temperature.

    • Repeat the extraction five times.

    • Combine the ethanol extracts and concentrate under vacuum to obtain the crude extract (approximately 270 g).

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Partition the aqueous suspension successively with:

      • Petroleum ether

      • Ethyl acetate

      • n-Butanol

    • The ethyl acetate-soluble fraction (approximately 95 g) is enriched with quassinoids.

  • Column Chromatography (Silica Gel):

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol (from 100:0 to 0:100 v/v) to obtain multiple fractions.

  • Further Purification (Sephadex LH-20 and HPLC):

    • Subject the quassinoid-containing fractions to Sephadex LH-20 column chromatography with a chloroform-methanol (1:1 v/v) eluent.

    • Perform final purification using semi-preparative HPLC with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients) to isolate pure this compound.

Visualizations

Biosynthetic Pathway of Quassinoids

The biosynthesis of quassinoids is understood to originate from the triterpenoid pathway, sharing early steps with the biosynthesis of limonoids. The pathway begins with the cyclization of 2,3-oxidosqualene.

Quassinoid_Biosynthesis A 2,3-Oxidosqualene B Tirucalla-7,24-dien-3β-ol A->B Oxidosqualene Cyclase C Protolimonoids (e.g., Melianol) B->C Cytochrome P450 Monooxygenases D Highly Oxygenated Triterpenoid Intermediates C->D Series of Oxidative and Rearrangement Reactions E C20 Quassinoid Skeleton (e.g., Eurycomanone, this compound) D->E Side-chain cleavage and further modifications caption Early stages of the Quassinoid Biosynthesis Pathway.

Caption: Early stages of the Quassinoid Biosynthesis Pathway.

Experimental Workflow for Isolation of this compound

The following diagram illustrates the general workflow for isolating this compound from Eurycoma longifolia roots.

Isolation_Workflow Start Eurycoma longifolia Roots Powdering Drying and Powdering Start->Powdering Extraction Ethanol Extraction Powdering->Extraction Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC End Pure this compound HPLC->End caption General workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low yields of this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_Raw_Material Verify Quality and Authenticity of Eurycoma longifolia Roots Start->Check_Raw_Material Is raw material quality confirmed? Optimize_Extraction Review and Optimize Extraction Parameters (Solvent, Time, Temperature) Check_Raw_Material->Optimize_Extraction Yes Solution1 Source High-Quality Plant Material Check_Raw_Material->Solution1 No Improve_Purification Refine Purification Strategy (Column Choice, Solvent Gradient) Optimize_Extraction->Improve_Purification Yes Solution2 Implement Optimized Extraction Protocol Optimize_Extraction->Solution2 No Check_Analysis Validate Analytical Method (HPLC) Improve_Purification->Check_Analysis Yes Solution3 Employ Multi-Step Purification Improve_Purification->Solution3 No Solution4 Calibrate and Validate HPLC Method Check_Analysis->Solution4 No caption A logical approach to troubleshooting low yield.

Caption: A logical approach to troubleshooting low yield.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 13,21-Dihydroeurycomanone and other related quassinoids from Eurycoma longifolia.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its related compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks for this compound and other quassinoids are tailing. What are the possible causes and solutions?

A1: Peak tailing is a common issue when analyzing quassinoids, which can be caused by several factors related to their chemical structure and interaction with the stationary phase.

  • Secondary Interactions: Quassinoids can have polar functional groups that interact with residual silanols on the C18 column surface, leading to tailing.[1]

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or phosphoric acid.[2][3] This helps to suppress the ionization of silanol groups and reduce secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1]

    • Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.

  • Column Degradation: The stationary phase of the column can degrade over time, exposing more active silanol groups.

    • Solution: Use a guard column to protect the analytical column from strongly retained compounds. If the problem persists, consider replacing the analytical column.[4]

Q2: I am observing peak fronting for my quassinoid peaks. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also sometimes manifest as peak fronting.

    • Solution: Dilute the sample and reinject.

Issue 2: Inconsistent Retention Times

Q3: The retention times for my quassinoid standards are shifting between injections. What should I check?

A3: Retention time drift can compromise the identification and quantification of your target compounds.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.

    • Solution: Ensure accurate and consistent preparation of your mobile phase for each run. Use a high-precision graduated cylinder or balance. It is also recommended to prepare fresh mobile phase daily.

  • Column Equilibration: Insufficient column equilibration time before starting the analytical run can lead to drifting retention times, especially in gradient elution.

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase conditions.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.[5]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Check the pump for any visible leaks. Perform a pump performance test as recommended by the manufacturer.

Issue 3: High Backpressure

Q4: The backpressure of my HPLC system is significantly higher than usual during the analysis of my Eurycoma longifolia extract. What are the likely causes and how can I resolve this?

A4: High backpressure can damage your HPLC system and column.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. If a blockage is suspected, you can try back-flushing the column (be sure to disconnect it from the detector first). If the pressure does not decrease, the frit may need to be replaced.

  • Guard Column Contamination: The guard column is designed to trap contaminants and can become blocked over time.

    • Solution: Replace the guard column.

  • Precipitation in the Mobile Phase: If using a buffered mobile phase, ensure the buffer is soluble in the entire gradient range. Buffer precipitation can cause blockages.

    • Solution: Check the solubility of your buffer in the highest organic concentration of your gradient. If necessary, adjust the buffer concentration or composition.

Frequently Asked Questions (FAQs)

Q5: What is a typical starting HPLC method for the separation of this compound and related quassinoids?

A5: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using water and acetonitrile, both with a small amount of formic acid.

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 80%) over 30-40 minutes.
Flow Rate 1.0 mL/min[3][6]
Detection UV at 254 nm[2][6]
Column Temperature 30 °C[6]

Q6: How should I prepare my Eurycoma longifolia root extract for HPLC analysis?

A6: Proper sample preparation is crucial for obtaining reliable and reproducible results.

  • Extraction: Pressurized Liquid Extraction (PLE) or sonication with methanol are common methods. For PLE, dried and ground root material can be mixed with diatomaceous earth and extracted with water at elevated temperature and pressure.[7] For sonication, the powdered root material can be extracted with methanol.[6]

  • Filtration: After extraction, it is essential to filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[2]

Q7: What are the typical concentrations of this compound and other major quassinoids found in Eurycoma longifolia extracts?

A7: The concentration of quassinoids can vary depending on the source of the plant material and the extraction method used. However, some representative concentrations are provided in the table below.

QuassinoidConcentration (% w/w in extract)
Eurycomanone14.49 ± 0.26[8]
13α(21)-epoxyeurycomanone7.39 ± 0.17[8]
This compound0.72 ± 0.06[8]
Eurycomanol9.54 ± 0.22[8]

Experimental Protocols

Protocol 1: HPLC Analysis of Quassinoids in Eurycoma longifolia Extract

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and degas.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and degas.

  • Standard Preparation:

    • Prepare a stock solution of this compound and other available quassinoid standards (e.g., eurycomanone) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Weigh 1 g of powdered Eurycoma longifolia root into a flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.[6]

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C[6]

    • Flow Rate: 1.0 mL/min[3][6]

    • Detection: UV at 254 nm[2][6]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 80 20
      30 20 80
      35 20 80
      40 80 20

      | 45 | 80 | 20 |

  • Data Analysis:

    • Identify the peaks of interest by comparing their retention times with those of the standards.

    • Quantify the amount of each quassinoid by creating a calibration curve from the peak areas of the standards.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Extraction (e.g., Sonication) Filtration Filtration (0.45 µm) SamplePrep->Filtration Injection Sample Injection Filtration->Injection MobilePhasePrep Mobile Phase Preparation & Degassing Separation C18 Column Separation (Gradient Elution) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakID Peak Identification (vs. Standards) Chromatogram->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification

Caption: A general workflow for the HPLC analysis of quassinoids.

Troubleshooting_Flowchart Start Problem with HPLC Separation PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Times? PeakShape->RetentionTime No Tailing Tailing or Fronting? PeakShape->Tailing Yes Pressure High Backpressure? RetentionTime->Pressure No CheckMPPrep Ensure Consistent Mobile Phase Preparation RetentionTime->CheckMPPrep Yes End Consult Instrument Manual or Technical Support Pressure->End No Filter Filter Sample and Mobile Phase Pressure->Filter Yes CheckMobilePhase Add/Adjust Mobile Phase Modifier (e.g., 0.1% Formic Acid) Tailing->CheckMobilePhase Tailing DiluteSample Dilute Sample Tailing->DiluteSample Fronting/Tailing CheckMobilePhase->DiluteSample CheckColumn Check/Replace Guard/Analytical Column DiluteSample->CheckColumn Equilibrate Increase Column Equilibration Time CheckMPPrep->Equilibrate TempControl Use Column Oven Equilibrate->TempControl CheckGuard Replace Guard Column Filter->CheckGuard Backflush Backflush Column (Detector Disconnected) CheckGuard->Backflush

Caption: A troubleshooting flowchart for common HPLC issues.

References

"addressing peak tailing in the chromatographic analysis of 13,21-Dihydroeurycomanone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 13,21-Dihydroeurycomanone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing can negatively impact your analysis by causing:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[2][4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and affect the limit of detection.[4]

  • Inaccurate Quantification: The asymmetry makes it challenging for data systems to accurately determine the beginning and end of the peak, leading to errors in area integration and, consequently, inaccurate quantification.[2][4]

A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing, with a value close to 1.0 being ideal. Values greater than 1.2 may indicate a problem, and values above 2.0 are generally considered unacceptable for precise analytical methods.[2][5]

Q2: What are the primary causes of peak tailing in the reversed-phase HPLC analysis of this compound?

A2: The most common causes of peak tailing in reversed-phase HPLC are related to secondary interactions between the analyte and the stationary phase, as well as issues with the chromatographic system and sample preparation.[1][5] For a compound like this compound, a quassinoid, potential causes include:

  • Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with polar functional groups on the analyte.[5][6][7] This is a primary cause of peak tailing, especially for basic compounds.[5][8]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols.[6][9] If the pH is not optimized, it can lead to multiple retention mechanisms and peak tailing.

  • Column Degradation: Over time, columns can degrade due to contamination, loss of stationary phase, or the formation of voids, all of which can lead to poor peak shape.[2][7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3][7][10]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.[6][7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[2][4][8]

Q3: How can I prevent peak tailing when developing a new method for this compound?

A3: To proactively avoid peak tailing, consider the following during method development:

  • Column Selection: Choose a modern, high-purity silica column that is well end-capped to minimize the number of free silanol groups.[5][6][11] Alternatively, consider a column with a different stationary phase, such as a polymer-based or hybrid silica column.[1]

  • Mobile Phase Optimization: Carefully select and buffer the mobile phase. Operating at a lower pH (around 2.5-3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[1][5][9] Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[2][3]

  • Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition to avoid solvent mismatch effects.[2][4] Ensure proper sample cleanup to remove any interfering matrix components.[2][5]

  • System Optimization: Minimize extra-column volume by using short, narrow-bore tubing for all connections between the injector, column, and detector.[2][6][12]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to identifying and resolving peak tailing issues.

Step 1: Evaluate the Chromatogram

  • Observe all peaks: Is only the this compound peak tailing, or are all peaks in the chromatogram affected?

    • All peaks tailing: This often points to a physical problem with the system or a void in the column.[11]

    • Only specific peaks tailing: This suggests a chemical interaction between the analyte and the stationary phase.[8]

Step 2: Check for System and Column Issues

  • Column Health:

    • Action: Replace the column with a new one of the same type. If the peak shape improves, the original column was likely the issue.[3]

    • Protocol: Disconnect the old column, install the new column, and equilibrate with the mobile phase for at least 10-20 column volumes before injecting the sample.

  • Extra-Column Volume:

    • Action: Inspect all tubing and connections between the injector and detector.

    • Protocol: Ensure all fittings are secure and that the tubing is of the appropriate internal diameter (e.g., 0.005 inches or smaller) and as short as possible.[2][6] Check for any leaks.[7]

  • Blocked Frit:

    • Action: A blocked inlet frit can cause peak distortion.

    • Protocol: Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulate matter. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be discarded.[5]

Step 3: Optimize Mobile Phase Conditions

  • Adjust pH:

    • Action: Lowering the mobile phase pH can protonate residual silanols, reducing their ability to interact with the analyte.[1][5]

    • Protocol: Prepare a new mobile phase with a lower pH, for example, by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). A target pH of around 3 is often effective.[13] Be mindful of the column's pH limitations.

  • Increase Buffer Strength:

    • Action: A higher buffer concentration can help to mask silanol interactions.[3][9]

    • Protocol: Increase the concentration of your buffer (e.g., from 10 mM to 25 mM or 50 mM) and observe the effect on peak shape.

Step 4: Modify Sample and Injection Parameters

  • Reduce Sample Load:

    • Action: Overloading the column can cause peak tailing.[3][10]

    • Protocol: Reduce the injection volume or dilute the sample.[2][3] Inject a series of decreasing concentrations to see if the peak shape improves.

  • Check Sample Solvent:

    • Action: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[2][4]

    • Protocol: If the sample is dissolved in a strong solvent (like 100% acetonitrile in a high-aqueous mobile phase), re-dissolve it in the initial mobile phase composition.

Data Presentation: Example Tables

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf) of this compound
6.82.1
4.51.6
3.01.2
2.51.1

Table 2: Effect of Injection Volume on Peak Asymmetry

Injection Volume (µL)Asymmetry Factor (As) of this compound
202.5
101.8
51.3
21.1

Experimental Protocols

Protocol 1: Mobile Phase Preparation for pH Adjustment

  • Prepare the aqueous portion: To 900 mL of HPLC-grade water, add the appropriate amount of buffer salt (e.g., ammonium acetate, potassium phosphate) to achieve the desired molarity (e.g., 20 mM).

  • Adjust the pH: While stirring, add a suitable acid (e.g., formic acid, phosphoric acid) or base (e.g., ammonium hydroxide) dropwise to reach the target pH. Use a calibrated pH meter for accurate measurement.[9]

  • Add organic modifier: Add the required volume of organic solvent (e.g., acetonitrile, methanol).

  • Final volume and mixing: Bring the mobile phase to the final volume (e.g., 1 L) with HPLC-grade water. Mix thoroughly.

  • Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases.

Protocol 2: Column Flushing and Regeneration

  • Disconnect from the detector: To avoid contaminating the detector cell, disconnect the column outlet from the detector and direct it to waste.

  • Wash with a series of solvents: Flush the column with a sequence of solvents to remove contaminants. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer (to remove salts)

    • 100% Water

    • Isopropanol

    • Hexane (if dealing with very non-polar contaminants, check column compatibility)

    • Isopropanol

    • 100% Acetonitrile or Methanol

  • Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks check_system Check for System Issues: - Column void/damage - Leaks/bad connections - Extra-column volume all_peaks->check_system Yes chemical_issue Chemical Interaction Issue all_peaks->chemical_issue No replace_column Replace Column check_system->replace_column Suspect Column fix_connections Fix Connections/ Reduce Tubing Length check_system->fix_connections Suspect System end Symmetrical Peak Achieved replace_column->end Problem Solved fix_connections->end Problem Solved optimize_mp Optimize Mobile Phase: - Lower pH (e.g., to 2.5-3) - Increase buffer strength - Add mobile phase modifier chemical_issue->optimize_mp check_sample Check Sample Parameters: - Reduce injection volume - Dilute sample - Match sample solvent to mobile phase optimize_mp->check_sample If tailing persists optimize_mp->end Problem Solved check_sample->end Problem Solved

Caption: A logical workflow for troubleshooting peak tailing.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation sample_prep Prepare this compound Sample in Initial Mobile Phase injection Inject Sample onto End-capped C18 Column sample_prep->injection mp_prep Prepare Buffered Mobile Phase (pH 3) mp_prep->injection separation Gradient Elution injection->separation detection UV Detection separation->detection peak_shape Evaluate Peak Shape (Tailing Factor < 1.2?) detection->peak_shape success Method Optimized peak_shape->success Yes troubleshoot Troubleshoot peak_shape->troubleshoot No

Caption: Experimental workflow for optimized analysis.

References

"resolving co-elution of 13,21-Dihydroeurycomanone and eurycomanone"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Eurycoma longifolia quassinoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of 13,21-Dihydroeurycomanone and eurycomanone.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and eurycomanone frequently co-elute in reverse-phase HPLC?

A1: this compound and eurycomanone are structurally similar quassinoids. The primary difference is the saturation of a double bond in the furan ring of this compound. This subtle structural similarity results in very close physicochemical properties, leading to similar retention times and potential co-elution on standard reverse-phase (e.g., C18) columns under non-optimized conditions.

Q2: What is a good starting point for a mobile phase to separate these two compounds?

A2: A common starting point for the separation of these quassinoids is a gradient elution using a binary solvent system composed of water (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B).[1][2][3] Often, an acid modifier such as formic acid or phosphoric acid is added to both solvents at a low concentration (e.g., 0.1%) to improve peak shape and reproducibility.[2][3]

Q3: What detection wavelength is recommended for quantifying eurycomanone and its analogues?

A3: A detection wavelength between 243 nm and 254 nm is commonly used for the UV detection of eurycomanone and related compounds, as they exhibit significant absorbance in this range.[2][4] A photodiode array (PDA) detector is highly recommended to verify peak purity by comparing UV spectra across the peak.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound and eurycomanone.

Initial Assessment

Problem: My chromatogram shows a single, broad, or shouldered peak where I expect to see this compound and eurycomanone.

Initial Checks:

  • Confirm Peak Identity: If using a mass spectrometer (MS), check the mass spectra across the peak. The presence of ions corresponding to both compounds will confirm co-elution.

  • Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis. A "pure" peak will have identical UV spectra across its entirety. Spectral inhomogeneities indicate the presence of multiple components.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and resolving the co-elution issue.

G cluster_gradient Gradient Modifications cluster_mobile_phase Mobile Phase Modifications cluster_column Column Modifications start Co-elution Observed check_system Step 1: Verify System Suitability (Pressure, Leaks, Standard Performance) start->check_system mod_gradient Step 2: Modify Gradient Program check_system->mod_gradient mod_mobile_phase Step 3: Adjust Mobile Phase Composition mod_gradient->mod_mobile_phase If unresolved success Resolution Achieved mod_gradient->success gradient_1 Decrease initial %B mod_column Step 4: Change Column Chemistry/Dimensions mod_mobile_phase->mod_column If unresolved mod_mobile_phase->success mp_1 Switch organic modifier (Acetonitrile <=> Methanol) mod_column->success col_1 Use a longer column (e.g., 250 mm) gradient_2 Create a shallower gradient (reduce %B change over time) gradient_3 Introduce isocratic hold mp_2 Adjust acid modifier (e.g., Formic vs. Phosphoric Acid) col_2 Use smaller particle size (e.g., 3 µm or sub-2 µm) col_3 Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano)

Caption: A step-by-step troubleshooting workflow for resolving HPLC co-elution.

Detailed Troubleshooting Steps

Step 1: Modify the Gradient Program If your peaks are eluting very early or are very close together, adjusting the gradient is the first and most effective step. The goal is to increase the retention time and allow more time for the column to differentiate between the two analytes.

  • Action: Make the gradient shallower. Decrease the rate of change of the organic solvent (Solvent B) concentration over time. For example, if your gradient goes from 10% to 50% B in 10 minutes, try extending that to 20 minutes.

  • Action: Lower the initial percentage of the organic solvent. This will increase the retention of both compounds on the column, potentially improving their separation.

Step 2: Adjust Mobile Phase Composition The choice of organic solvent and acid modifier can significantly impact selectivity.

  • Action: Switch the organic modifier. If you are using acetonitrile, try methanol, and vice versa. The different solvent properties can alter the interaction with the stationary phase and improve resolution.

  • Action: Change the acid modifier. The type of acid (e.g., formic acid, phosphoric acid, trifluoroacetic acid) can influence the separation of closely related compounds.

Step 3: Change Column Parameters If mobile phase optimization is insufficient, consider the stationary phase.

  • Action: Increase column length or decrease particle size. A longer column (e.g., 250 mm) provides more theoretical plates and thus better resolving power. Similarly, columns with smaller particles (e.g., 3 µm or sub-2 µm UHPLC columns) offer higher efficiency.

  • Action: Try a different stationary phase chemistry. While C18 is a good starting point, other phases like Phenyl-Hexyl or Cyano offer different selectivities that may be better suited for separating these quassinoids.

Experimental Protocols and Data

Below are examples of HPLC conditions that have been used in the analysis of Eurycoma longifolia extracts containing eurycomanone. These can be used as a starting point for method development.

Method 1: Gradient HPLC-DAD for Quassinoid Profiling

This method is designed for the simultaneous quantification of multiple components, including eurycomanone.

ParameterValueReference
Column Shim-pack GIST C18 (4.6 x 250 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% (v/v) Phosphoric Acid[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 1.0 mL/min[2]
Column Temp. 30 °C[2]
Injection Vol. 10 µL[2]
Detection DAD at 254 nm[2]
Gradient Program See Table 2 below
Retention Time (EU) ~15.92 min[2][5]

Table 2: Gradient Elution Program for Method 1

Time (min) % Mobile Phase A % Mobile Phase B
0 - 21 72 28
21 - 35 72 -> 28 28 -> 72
35.01 - 45 30 70

| 45.01 - 55 | 90.5 | 9.5 |

Method 2: Gradient HPLC for Eurycomanone Quantification

This method provides an alternative gradient for the analysis of eurycomanone.

ParameterValueReference
Column Phenomenex, Luna C18 (4.6 x 150 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[3]
Gradient Program See Table 3 below

Table 3: Gradient Elution Program for Method 2

Time (min) % Mobile Phase A % Mobile Phase B
0.01 90 10
15.00 70 30
20.00 40 60
25.00 10 90
30.00 10 90
35.00 90 10

| 40.00 | 90 | 10 |

Sample Preparation Protocol

A general protocol for preparing Eurycoma longifolia root extracts for HPLC analysis is as follows:

G start Start: Powdered Root Sample weigh 1. Weigh Sample start->weigh extract 2. Add Extraction Solvent (e.g., Methanol or Water) weigh->extract sonicate 3. Sonicate to aid extraction extract->sonicate filter 4. Filter through 0.22-0.45 µm syringe filter sonicate->filter inject 5. Inject into HPLC system filter->inject end End: Data Acquisition inject->end

Caption: A typical sample preparation workflow for HPLC analysis of Eurycoma extracts.

References

"stability of 13,21-Dihydroeurycomanone in different solvents and pH conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 13,21-Dihydroeurycomanone in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH levels?

A1: this compound (also referred to as ED) is known to be unstable in acidic conditions. Its stability increases as the pH approaches neutral.

Q2: I am seeing rapid degradation of my this compound sample in an acidic buffer. Is this expected?

A2: Yes, this is expected. Studies have shown that this compound is unstable at acidic pH levels, with significant degradation observed at pH 1.[1] For experiments requiring acidic conditions, it is crucial to minimize the exposure time and use the mildest possible acidic pH.

Q3: What is the recommended pH for storing solutions of this compound?

A3: Based on available data, a neutral pH of around 7.0 is recommended for short-term storage of this compound solutions to minimize degradation. For long-term storage, it is advisable to store the compound in a solid form at low temperatures.

Q4: Is there any information on the stability of this compound in common organic solvents?

A4: There is limited published data on the systematic stability of this compound in various organic solvents. One study mentions its crystallization from cold methanol, suggesting it is soluble and relatively stable under these conditions. However, for experimental purposes, it is recommended to prepare solutions in solvents like methanol, ethanol, or DMSO fresh and use them promptly. A pilot stability study in the solvent of choice for your experiment is highly recommended.

Q5: How does the stability of this compound compare to that of Eurycomanone?

A5: Eurycomanone (EN), a structurally related quassinoid, has been shown to be relatively stable across a range of pH conditions, including acidic pH.[2][3][4][5][6] In contrast, this compound shows marked instability, particularly at low pH.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid loss of this compound in solution The pH of the solution is too acidic.Buffer the solution to a neutral pH (around 7.0) if compatible with your experimental design. If acidic conditions are necessary, perform the experiment as quickly as possible and at the lowest effective temperature.
Inconsistent results in bioassays Degradation of the compound during the experiment.Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of solutions, especially at room temperature. Consider conducting a time-course experiment to assess the stability of the compound under your specific assay conditions.
Precipitation of the compound from aqueous solution Poor solubility at the working concentration and pH.While eurycomanone is highly soluble at pH 5.4 and 7.4, the solubility of this compound may differ.[3] Consider using a co-solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected peaks in HPLC analysis Presence of degradation products.Use a validated stability-indicating HPLC method that can resolve this compound from its potential degradants. The instability at acidic pH is a likely cause of degradation.

Data Presentation

Table 1: Stability of this compound and Eurycomanone in Different pH Buffers at 37°C

Compound pH % Remaining after 1 hour % Remaining after 2 hours
This compound 1.0~60%~40%
4.0~95%~90%
7.0>95%>95%
Eurycomanone 1.0>95%>95%
4.0>95%>95%
7.0>95%>95%

Note: The data for this table is estimated from graphical representations in the cited literature and should be considered indicative. For precise quantification, it is recommended to conduct in-house stability studies.[1]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a general procedure for determining the stability of this compound at different pH values.

1. Materials:

  • This compound reference standard
  • HPLC-grade methanol or acetonitrile
  • Phosphate buffer solutions at pH 2, 4, 6, and 8
  • 0.1 N HCl and 0.1 N NaOH for pH adjustment
  • Class A volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 50 µg/mL.
  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
  • Immediately neutralize the aliquot if it is from an acidic or basic solution to prevent further degradation.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

1. Acid and Base Hydrolysis:

  • Dissolve this compound in 0.1 N HCl and 0.1 N NaOH separately.
  • Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period.
  • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Incubate at room temperature, protected from light.
  • Monitor the degradation over time by HPLC.

3. Thermal Degradation:

  • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
  • At specific intervals, dissolve a portion of the sample and analyze by HPLC.

4. Photostability:

  • Expose a solution of this compound to a light source with a specified output (e.g., UV and visible light).
  • Keep a control sample in the dark.
  • Analyze both samples at various time points by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) dilute Dilute with Buffers (pH 2, 4, 6, 8) stock->dilute incubate Incubate at 37°C dilute->incubate sampling Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc calculate Calculate % Remaining hplc->calculate plot Plot Degradation Curve calculate->plot

Caption: Workflow for pH Stability Testing of this compound.

logical_relationship cluster_factors Influencing Factors cluster_compound Compound State cluster_outcome Experimental Outcome ph pH of Solution stability Stability of This compound ph->stability temp Temperature temp->stability solvent Solvent Type solvent->stability light Light Exposure light->stability degradation Degradation stability->degradation Unfavorable Conditions (e.g., Acidic pH) no_degradation No Significant Degradation stability->no_degradation Favorable Conditions (e.g., Neutral pH, Low Temp)

Caption: Factors Influencing the Stability of this compound.

References

Technical Support Center: 13,21-Dihydroeurycomanone Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,21-Dihydroeurycomanone. The information provided is based on established principles of forced degradation studies and the known instability of related quassinoids.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Insufficient stress applied (concentration of stressor, duration, temperature).Increase the concentration of the acid/base/oxidizing agent, prolong the exposure time, or elevate the temperature. Refer to ICH Q1A guidelines for typical stress conditions.[1]
High intrinsic stability of the molecule to the specific stressor.Confirm the stability by analyzing samples at extended time points. If no degradation is observed, it indicates the molecule is stable under that specific condition.
Multiple, poorly resolved peaks in chromatogram. Inadequate chromatographic separation.Optimize the HPLC method. This may include changing the mobile phase composition, gradient profile, column type (e.g., C18, phenyl-hexyl), or pH of the mobile phase.
Formation of multiple isomers or closely related degradation products.Employ high-resolution mass spectrometry (LC-MS/MS) to differentiate isomers based on their fragmentation patterns.
Inconsistent degradation profiles between experiments. Variability in experimental conditions.Ensure precise control of temperature, concentration of stressors, and timing. Use a calibrated and validated oven, pH meter, and other equipment.
Impurities in the this compound starting material.Characterize the purity of the starting material using a high-resolution analytical technique before initiating degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: Published research indicates that this compound is particularly unstable under acidic conditions.[2] While specific degradation products have not been fully characterized in the literature, based on its quassinoid structure containing susceptible functional groups, acid-catalyzed hydrolysis is a likely degradation pathway. This could involve the cleavage of ether or ester linkages within the molecule.

Q2: How can I perform a forced degradation study for this compound?

A2: A comprehensive forced degradation study should be conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1] A general protocol is outlined below.

Q3: What analytical techniques are best suited for identifying the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for separating and quantifying the parent drug and its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like TOF or Orbitrap, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[3]

Q4: How can I quantify the degradation of this compound?

A4: Quantification is typically performed using a stability-indicating HPLC method. The peak area of this compound is monitored over time under stress conditions. The percentage degradation can be calculated relative to the initial concentration. A summary of hypothetical quantitative data from a forced degradation study is presented in the table below.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the percentage of degradation observed under various stress conditions.

Stress Condition Time (hours) % Degradation of this compound Major Degradation Products Observed (Hypothetical)
0.1 M HCl (60°C)215%DP1, DP2
845%DP1, DP2, DP3
0.1 M NaOH (60°C)25%DP4
812%DP4, DP5
10% H₂O₂ (RT)24< 2%-
Thermal (80°C)24< 5%Minor peaks
Photolytic (ICH guidelines)24< 2%-

DP = Degradation Product

Experimental Protocols

Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate samples at 60°C and collect aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate samples at 60°C and collect aliquots at the same time intervals as for acid hydrolysis. Neutralize the aliquots with 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide. Keep the samples at room temperature and collect aliquots at specified time intervals.

  • Thermal Degradation: Expose the solid drug substance and the stock solution to a temperature of 80°C in a calibrated oven. Collect samples at specified time intervals.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Characterize the structure of any significant degradation products using LC-MS/MS and NMR.

Visualizations

Hypothetical Acid-Catalyzed Degradation Pathway of this compound

G A This compound B Protonation of Ether Oxygen A->B H+ (Acidic Condition) C Ring Opening B->C D Hydrolysis & Rearrangement C->D E Degradation Product 1 (Hypothetical Structure A) D->E F Degradation Product 2 (Hypothetical Structure B) D->F

Caption: Hypothetical acid degradation pathway.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Forced Degradation cluster_analysis Analysis A This compound (Drug Substance) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC-UV (Separation & Quantification) B->G C->G D->G E->G F->G H LC-MS/MS (Identification) G->H J Data Interpretation & Report Generation G->J I NMR (Structure Elucidation) H->I H->J I->J

Caption: Workflow for degradation studies.

Hypothetical Impact of a Degradation Product on NF-κB Signaling

G A Pro-inflammatory Stimuli B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) C->D releases E Nuclear Translocation D->E F Gene Transcription (Inflammatory Cytokines) E->F G Degradation Product (e.g., DP1) G->B Inhibition

Caption: Hypothetical inhibition of NF-κB signaling.

References

Technical Support Center: Troubleshooting Low Oral Bioavailability of 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and addressing the challenges associated with the low oral bioavailability of 13,21-Dihydroeurycomanone (DHY), a bioactive quassinoid found in Eurycoma longifolia.

Troubleshooting Guides

Low oral bioavailability of this compound can stem from a variety of factors, from its inherent physicochemical properties to its interaction with biological systems. The following table outlines potential issues and recommended troubleshooting strategies.

Potential Problem Possible Cause Suggested Experimental Action Potential Solution
Poor Absorption Low Aqueous Solubility Conduct kinetic and thermodynamic solubility studies at different pH values (e.g., 1.2, 4.5, 6.8).Employ formulation strategies such as co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can also be explored.[1]
Low Intestinal Permeability Perform in vitro permeability assays using Caco-2 or PAMPA models to determine the apparent permeability coefficient (Papp).Investigate the use of permeation enhancers. Complexation with phospholipids to form phytosomes may improve membrane permeability.[1]
Efflux Transporter Activity Conduct bi-directional Caco-2 assays with and without specific inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein) to determine the efflux ratio.Co-administration with known inhibitors of relevant efflux transporters (e.g., P-glycoprotein). Formulation with excipients that inhibit efflux transporters.
Pre-systemic Metabolism (First-Pass Effect) Instability in Gastric Fluid Assess the stability of DHY in simulated gastric fluid (SGF, pH 1.2) over time. Studies have indicated that DHY is unstable at acidic pH.Develop enteric-coated formulations to protect the compound from the acidic environment of the stomach and allow for release in the intestine.
Intestinal Metabolism Incubate DHY with human or rat intestinal microsomes or S9 fractions to identify potential metabolites.Co-administration with inhibitors of relevant intestinal metabolizing enzymes.
Hepatic Metabolism Perform in vitro metabolism studies using human or rat liver microsomes or hepatocytes to determine the metabolic stability and identify major metabolites and the cytochrome P450 (CYP) isoforms involved.Co-administration with inhibitors of specific CYP enzymes identified in the metabolism studies. Prodrug approaches could be considered to mask metabolically liable sites.
Poor In Vivo Performance Despite Good In Vitro Profile Inadequate Formulation for In Vivo Study Review the formulation used for animal dosing. Ensure adequate solubility and stability in the vehicle.Optimize the formulation based on the physicochemical properties of DHY. For preclinical studies, consider using a solution or a well-characterized suspension.
Enterohepatic Recirculation Analyze the pharmacokinetic profile for multiple peaks. Conduct studies with bile duct cannulated animals.This may not necessarily be a problem to overcome but a phenomenon to understand as it can prolong the terminal half-life of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound (DHY)?

A1: The oral bioavailability of DHY in rats has been reported to be approximately 1.04 ± 0.58%. While this is low, it is notably better than the oral bioavailability of a related quassinoid, eurycomanone, which is reported to be around 0.31 ± 0.19% in the same study.[2]

Q2: What are the known physicochemical properties of DHY?

A2: Key physicochemical properties of DHY are summarized in the table below. Its negative XLogP3 value suggests that it is a relatively polar molecule, which could contribute to its low passive permeability across the intestinal membrane.[3]

PropertyValueSource
Molecular FormulaC₂₀H₂₆O₉PubChem[3]
Molecular Weight410.4 g/mol PubChem[3]
XLogP3-2PubChem[3]
Hydrogen Bond Donor Count5PubChem[3]
Hydrogen Bond Acceptor Count9PubChem[3]

Q3: How does the stability of DHY in acidic conditions affect its oral bioavailability?

A3: Studies have shown that this compound is unstable at an acidic pH, similar to that found in the stomach.[4] This degradation in the gastrointestinal tract before it can be absorbed is a significant contributor to its low oral bioavailability.

Q4: Is this compound a substrate for P-glycoprotein (P-gp)?

A4: While direct studies on DHY are limited, many herbal compounds are known to be substrates of efflux transporters like P-glycoprotein. If DHY is a P-gp substrate, the transporter would actively pump the compound out of intestinal cells back into the lumen, thereby reducing its net absorption. A bi-directional Caco-2 assay is recommended to determine if P-gp-mediated efflux is a significant barrier to DHY absorption.

Q5: What are the most promising strategies to improve the oral bioavailability of DHY?

A5: Given its acidic instability and potential for low permeability, promising strategies include:

  • Enteric-coated formulations: To protect DHY from the acidic environment of the stomach.

  • Lipid-based formulations (e.g., SEDDS): To improve solubility and potentially enhance lymphatic absorption, bypassing first-pass metabolism.

  • Complexation with cyclodextrins or phospholipids (phytosomes): To enhance solubility and membrane permeability.[1]

  • Use of permeation enhancers and/or P-gp inhibitors: To improve intestinal absorption.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is adapted for the evaluation of the intestinal permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of DHY in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A Lucifer yellow rejection assay can also be performed as an additional quality control.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a suitable concentration (e.g., 10 µM).

  • Permeability Assay:

    • For A-B permeability, the dosing solution is added to the apical (upper) chamber, and the receiver compartment (basolateral, lower) contains a drug-free transport buffer.

    • For B-A permeability, the dosing solution is added to the basolateral chamber, and the apical chamber serves as the receiver.

  • Sampling: Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes). The donor chamber is also sampled at the beginning and end of the experiment.

  • Sample Analysis: The concentration of DHY in the samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of DHY after oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Formulation Preparation:

    • Intravenous (IV) formulation: DHY is dissolved in a suitable vehicle for IV administration (e.g., saline with a co-solvent like DMSO or PEG 400).

    • Oral (PO) formulation: DHY is formulated as a solution or suspension in a vehicle suitable for oral gavage (e.g., water with 0.5% carboxymethylcellulose).

  • Drug Administration:

    • A cohort of rats receives the IV formulation via the tail vein at a specific dose (e.g., 1-5 mg/kg).

    • Another cohort receives the PO formulation via oral gavage at a higher dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of DHY are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin® to determine the following parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

G cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Assay (pH 1.2, 6.8, 7.4) Formulation Design Formulation (e.g., Enteric Coating, SEDDS) Solubility->Formulation Stability Chemical Stability Assay (SGF, SIF) Stability->Formulation Permeability Caco-2 Permeability Assay (Papp, Efflux Ratio) Permeability->Formulation Metabolism Liver Microsome Stability Assay (Metabolic Rate, Metabolite ID) Metabolism->Formulation PK_Study Rat Pharmacokinetic Study (Oral & IV Administration) Formulation->PK_Study Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability G Low_Bioavailability Low Oral Bioavailability of DHY Physicochemical Physicochemical Properties Low_Bioavailability->Physicochemical Biological Biological Barriers Low_Bioavailability->Biological Solubility Poor Aqueous Solubility Physicochemical->Solubility Permeability Low Membrane Permeability Physicochemical->Permeability Stability Acid Instability Physicochemical->Stability Absorption Poor Absorption Biological->Absorption Metabolism First-Pass Metabolism Biological->Metabolism Efflux P-gp Efflux Biological->Efflux

References

Technical Support Center: Enhancing 13,21-Dihydroeurycomanone Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 13,21-Dihydroeurycomanone, a compound known for its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

This compound, a quassinoid found in Eurycoma longifolia, exhibits low aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][2] This poor solubility poses a significant hurdle in developing effective oral dosage forms. Key challenges include selecting appropriate excipients and formulation methods to enhance its dissolution rate and overall bioavailability.

Q2: Which formulation strategies are most effective for improving the solubility of poorly soluble natural compounds like this compound?

Several techniques have been successfully employed to improve the solubility of poorly water-soluble drugs. The most promising strategies for a compound like this compound include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[3][4] This can reduce particle size to a molecular level, improve wettability, and transform the drug from a crystalline to a more soluble amorphous form.[3][5]

  • Nanoparticle Formulations: Encapsulating or loading this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can significantly increase its surface area, leading to enhanced solubility and dissolution.[6][7][8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[9][10]

Q3: How do I select the most suitable carrier for a solid dispersion of this compound?

The choice of carrier is critical for the success of a solid dispersion formulation. Ideal carriers are water-soluble and should be chemically compatible with the drug. Commonly used carriers include:

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 4000, PEG 6000) are widely used due to their high water solubility and low toxicity.[3][11]

  • Polyvinylpyrrolidone (PVP): PVP is another excellent carrier that can inhibit drug crystallization and form stable amorphous solid dispersions.[3]

  • Hydroxypropyl Methylcellulose (HPMC): HPMC is a versatile polymer used to create solid dispersions with good stability.[4]

  • Cyclodextrins and their derivatives: Such as 2-Hydroxypropyl-beta-cyclodextrin can also be used as carriers in solid dispersions.[4]

Preliminary screening using a small amount of drug and various carriers can help identify the most effective one for solubility enhancement.

Q4: What analytical techniques are essential for characterizing these enhanced solubility formulations?

A thorough characterization is crucial to ensure the quality and performance of your formulation. Key analytical methods include:

  • Dissolution Testing: To determine the rate and extent of drug release from the formulation in a relevant dissolution medium.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate drug-carrier interactions and confirm the absence of chemical degradation.[10]

  • X-ray Diffractometry (XRD): To assess the physical state of the drug (crystalline or amorphous) within the formulation.[11]

  • Differential Scanning Calorimetry (DSC): To evaluate the thermal properties and confirm the formation of a solid dispersion or complex.[11]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle characteristics of the formulation.[10]

  • High-Performance Liquid Chromatography (HPLC): For the quantification of this compound in solubility studies and dissolution samples.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Drug Loading in Nanoparticles - Poor affinity of the drug for the polymer matrix.- Drug leakage during the formulation process.- Screen different types of polymers (e.g., PLA, PLGA, Chitosan).[6]- Optimize the drug-to-polymer ratio.- Adjust the homogenization or sonication parameters.
Phase Separation or Drug Crystallization in Solid Dispersion During Storage - The amorphous drug is thermodynamically unstable and tends to recrystallize.- Inappropriate carrier selection or drug-to-carrier ratio.- Incorporate a crystallization inhibitor (e.g., PVP) into the formulation.- Increase the polymer concentration to better stabilize the amorphous drug.- Store the formulation in a low-humidity environment.
Incomplete Solvent Removal in Solvent Evaporation Method - Insufficient drying time or temperature.- Use of a high-boiling-point solvent.- Extend the drying time under vacuum.- Use a rotary evaporator for more efficient solvent removal.- Select a solvent with a lower boiling point that is a good solvent for both the drug and the carrier.[3]
Low Yield of Cyclodextrin Inclusion Complexes - Suboptimal drug-to-cyclodextrin molar ratio.- Inefficient complexation method.- Perform a phase solubility study to determine the optimal molar ratio.- Try different preparation methods such as kneading, co-evaporation, or freeze-drying.[12]
Particle Agglomeration in Nanosuspensions - High surface energy of the nanoparticles.- Add a stabilizer or surfactant to the formulation.- Optimize the stirring speed and temperature during preparation.

Quantitative Data Summary

The following tables provide an overview of the potential solubility enhancement that can be achieved with different formulation strategies. The values presented are illustrative and based on typical improvements seen for poorly soluble natural compounds. Actual results for this compound may vary and require experimental verification.

Table 1: Solubility Enhancement via Solid Dispersion

CarrierDrug-to-Carrier RatioPreparation MethodFold Increase in Aqueous Solubility (Hypothetical)
PEG 60001:5Solvent Evaporation15 - 25
PVP K301:5Spray Drying20 - 35
HPMC1:10Hot-Melt Extrusion10 - 20
2-HP-β-CD1:1Kneading Method30 - 50

Table 2: Solubility Enhancement via Nanoparticle Formulation

Nanoparticle TypePolymer/LipidParticle Size (nm)Fold Increase in Aqueous Solubility (Hypothetical)
Polymeric NanoparticlesPLGA150 - 25040 - 60
Solid Lipid Nanoparticles (SLNs)Glyceryl Monostearate200 - 30030 - 50
Nanostructured Lipid Carriers (NLCs)Glyceryl Monostearate & Oleic Acid100 - 20050 - 80

Table 3: Solubility Enhancement via Cyclodextrin Complexation

CyclodextrinMolar Ratio (Drug:CD)Preparation MethodFold Increase in Aqueous Solubility (Hypothetical)
β-Cyclodextrin (β-CD)1:1Co-evaporation20 - 40
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1Freeze-Drying80 - 150
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1:1Lyophilization100 - 200

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with PEG 6000 to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 6000

  • Methanol (or another suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh 100 mg of this compound and 500 mg of PEG 6000 (1:5 ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.[4]

  • Ensure complete dissolution by gentle warming and stirring.

  • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a clear, solvent-free film is formed.[3]

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered mixture through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles

Objective: To encapsulate this compound in PLGA nanoparticles using an emulsion-solvent evaporation technique.[13]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

Methodology:

  • Dissolve 20 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane to form the organic phase.

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Add the organic phase dropwise to 10 mL of the aqueous phase while stirring at high speed (e.g., 1000 rpm) to form a primary emulsion.

  • Sonicate the primary emulsion using a probe sonicator for 2-5 minutes in an ice bath to form a nanoemulsion.

  • Continue stirring the nanoemulsion at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.

  • Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water twice to remove excess PVA.

  • Resuspend the final nanoparticle pellet in a suitable aqueous medium or lyophilize for long-term storage.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by the freeze-drying method.[12]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (Lyophilizer)

Methodology:

  • Determine the appropriate molar ratio of this compound to HP-β-CD (e.g., 1:1) based on phase solubility studies.

  • Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring.

  • Add the weighed amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • Filter the solution to remove any un-complexed drug.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Store the lyophilized powder in a moisture-proof container.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_processing Processing weigh Weigh Drug and Carrier dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve store Store sieve->store

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_nanoparticles cluster_emulsion Emulsification cluster_purification Purification organic_phase Prepare Organic Phase (Drug + Polymer) emulsify Primary Emulsion organic_phase->emulsify aqueous_phase Prepare Aqueous Phase (Surfactant) aqueous_phase->emulsify sonicate Sonication emulsify->sonicate evap Solvent Evaporation sonicate->evap centrifuge Centrifugation evap->centrifuge wash Washing centrifuge->wash resuspend Resuspend/Lyophilize wash->resuspend experimental_workflow_cyclodextrin cluster_complexation Complexation cluster_isolation Isolation dissolve_cd Dissolve Cyclodextrin add_drug Add Drug dissolve_cd->add_drug stir Stir (24-48h) add_drug->stir filter Filter stir->filter freeze Freeze (-80°C) filter->freeze lyophilize Lyophilize freeze->lyophilize store_complex Store lyophilize->store_complex

References

Navigating the Scale-Up of 13,21-Dihydroeurycomanone Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up the purification process of 13,21-Dihydroeurycomanone, a promising bioactive quassinoid from Eurycoma longifolia. Addressing the common challenges encountered during the transition from laboratory to pilot or industrial scale, this resource offers troubleshooting advice, detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of this compound, particularly when scaling up the process.

Q1: We are observing poor separation and peak broadening in our larger chromatography column compared to the lab-scale results. What could be the cause?

A1: This is a common issue in scaling up chromatographic processes. Several factors could be at play:

  • Improper Column Packing: As column diameter increases, achieving a uniformly packed bed becomes more challenging. This can lead to channeling, where the solvent and sample flow through paths of lower resistance, resulting in poor separation. The linear flow rate used for packing on a lab scale may not be suitable for a larger column.

  • Sub-optimal Linear Flow Rate: The optimal linear flow rate for separation may differ between lab-scale and large-scale columns. It is crucial to maintain the linear flow rate, not the volumetric flow rate, during scale-up.

  • Increased Sample Viscosity: If the sample concentration is significantly increased for the scaled-up process, the higher viscosity can alter fluid dynamics and lead to broader peaks.

Troubleshooting Steps:

  • Review and Optimize Column Packing: Ensure the packing method is appropriate for the larger column diameter. Axial compression or high flow rate constant pressure methods may need to be adjusted.

  • Maintain Constant Linear Velocity: Calculate and maintain the same linear velocity that was optimized at the lab scale. The formula is: Linear Velocity = Volumetric Flow Rate / Column Cross-Sectional Area.

  • Sample Dilution: If the sample is too viscous, consider a dilution step before loading it onto the column.

Q2: The yield of purified this compound has significantly decreased after scaling up our process. What are the potential reasons?

A2: A decrease in yield during scale-up can be attributed to several factors:

  • Losses During Extraction and Fractionation: The efficiency of initial extraction from the raw plant material can vary with scale. Inefficient partitioning between solvents can also lead to significant losses of the target compound.

  • Irreversible Adsorption on Stationary Phase: With a larger quantity of stationary phase in the scaled-up column, there's a greater chance of irreversible adsorption of the compound, especially if the stationary phase is not properly conditioned or is degrading.

  • Suboptimal Elution Conditions: The gradient slope or isocratic elution conditions optimized on a small scale may not be optimal for a larger column, leading to incomplete elution of the target compound.

Troubleshooting Steps:

  • Optimize Initial Extraction: Re-evaluate the solid-to-solvent ratio and extraction times for the larger batch of plant material.

  • Column Conditioning and Cleaning: Ensure the column is thoroughly equilibrated before sample loading and implement a rigorous cleaning-in-place (CIP) protocol after each run to remove any strongly bound compounds.

  • Adjust Elution Gradient: The gradient volume should be scaled proportionally to the column volume to maintain the same separation profile.

Q3: We are seeing new, unexpected impurities in our final product after scaling up. Why is this happening?

A3: The appearance of new impurities can be alarming. Possible causes include:

  • Longer Processing Times: Larger scale operations often require longer processing times, which can lead to the degradation of the target compound or other components in the extract, forming new impurities.

  • Leachables from Equipment: New or larger equipment used in the scaled-up process might introduce leachables into the product stream.

  • Co-elution of Minor Components: Impurities that were present at very low, undetectable levels in the lab-scale process may become significant at a larger scale and co-elute with the target compound.

Troubleshooting Steps:

  • Minimize Processing Time: Streamline the workflow to reduce the time the extract and purified fractions are exposed to ambient conditions.

  • Equipment Compatibility Study: Verify that all materials in contact with the product are compatible with the solvents and the product itself.

  • Analytical Method Refinement: Use higher-resolution analytical techniques to identify the new impurities and then adjust the purification method to remove them.

Quantitative Data Summary

The following tables provide a summary of typical data for the purification of this compound at different scales. These are representative values and may vary depending on the specific process and starting material.

Table 1: Comparison of Purification Parameters at Different Scales

ParameterLaboratory ScalePilot Scale
Starting Material (dried roots) 10 kg100 kg
Crude Extract Yield 270 g2.7 kg
Ethyl Acetate Fraction 50 g500 g
Final Purified Compound 1.5 g15 g
Overall Yield 0.015%0.015%
Purity (by HPLC) >95%>95%

Detailed Experimental Protocols

This section provides a detailed methodology for the key steps in the purification of this compound, based on established laboratory procedures.

1. Extraction and Fractionation

  • Extraction: The air-dried and powdered roots of Eurycoma longifolia (10 kg) are extracted with 95% ethanol at room temperature five times.[1] The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract (approx. 270 g).[1]

  • Solvent Partitioning: The crude ethanol extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction, which contains the quassinoids of interest, is collected for further purification.[1]

2. Chromatographic Purification

  • Initial Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • ODS Column Chromatography: Fractions containing this compound are pooled and further purified on an octadecylsilane (ODS) column using a methanol-water gradient (e.g., from 20:80 to 100:0, v/v).[1]

  • Size Exclusion Chromatography: The resulting fractions can be further purified using a Sephadex LH-20 column with methanol as the mobile phase.[1]

  • Preparative/Semi-preparative HPLC: The final purification step involves semi-preparative or preparative high-performance liquid chromatography (HPLC). A common mobile phase is a mixture of acetonitrile and water (e.g., 18:82, v/v).[1] The purity of the final compound should be confirmed by analytical HPLC.

Visualizing the Process

The following diagrams illustrate the key workflows and logical relationships in the purification and scale-up of this compound.

Purification_Workflow A Eurycoma longifolia Roots B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate Fraction D->E F Silica Gel Chromatography E->F G ODS Column Chromatography F->G H Sephadex LH-20 Chromatography G->H I Preparative/Semi-preparative HPLC H->I J Pure this compound I->J

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions A Poor Separation / Peak Broadening B Improper Column Packing A->B C Sub-optimal Linear Flow Rate A->C D High Sample Viscosity A->D E Optimize Packing Method B->E F Maintain Constant Linear Velocity C->F G Dilute Sample D->G

Caption: A troubleshooting guide for poor separation during scale-up.

References

"minimizing epimerization of 13,21-Dihydroeurycomanone during isolation"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of 13,21-Dihydroeurycomanone. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers minimize epimerization and degradation during the isolation process.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A: Epimerization is a chemical process where the spatial arrangement of atoms at one of several stereocenters in a molecule is inverted. For this compound, the naturally occurring and desired isomer is typically the 13α form. During extraction and purification, harsh conditions can cause the inversion at the C-13 position, converting the desired 13α-epimer into the undesired 13β-epimer. This alters the molecule's three-dimensional structure and can impact its biological activity.

Q2: What are the primary factors that cause epimerization of this compound?

A: The primary factor is exposure to acidic conditions. Studies on related quassinoids have shown that 13α,21-dihydroeurycomanone is unstable in acidic environments, which can catalyze the epimerization process. Elevated temperatures can also contribute to degradation and may accelerate epimerization.

Q3: Why is it critical to minimize epimerization?

A: Minimizing epimerization is crucial for two main reasons:

  • Biological Activity: Different epimers can have significantly different biological activities. To ensure the final compound exhibits the expected pharmacological effects, the desired stereoisomer must be preserved.

  • Purity and Characterization: The presence of multiple epimers complicates purification, characterization, and quantification, leading to inaccurate experimental results and difficulties in meeting regulatory standards for drug development.

Q4: How can I detect if epimerization has occurred in my sample?

A: The most common method for detecting and quantifying epimers is High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column (e.g., C18). Epimers, having slightly different polarities, will often exhibit different retention times, appearing as separate or partially resolved peaks. Chiral HPLC columns can also be used for baseline separation. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are definitive for structure elucidation and can distinguish between epimers based on shifts in proton and carbon signals, especially around the epimeric center.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Low yield of this compound in the final product. 1. Degradation due to acidic conditions during extraction or chromatography.1. Neutralize acidic extraction solvents promptly. Use a buffered mobile phase (pH 6.0-7.0) for chromatographic steps.
2. Thermal degradation from excessive heat during solvent evaporation or drying.2. Use a rotary evaporator at low temperatures (<40°C). For drying, use a vacuum oven at a maximum of 60°C or freeze-dry the sample.
Appearance of a new, closely eluting peak next to the main compound peak in HPLC. Epimerization has likely occurred, resulting in the formation of the 13β-epimer.1. Re-evaluate all steps for exposure to acid or high heat. 2. Implement pH control throughout the process. 3. Use preparative HPLC with an optimized gradient to separate the epimers.
Inconsistent biological activity results from different batches. The ratio of the desired 13α-epimer to the 13β-epimer may be varying between batches.1. Standardize the isolation protocol with strict pH and temperature controls. 2. Implement a robust analytical method (HPLC) to quantify the purity and epimeric ratio of every batch.

Data Presentation: Stability of Quassinoids

The following tables summarize quantitative data on the stability of this compound and related quassinoids under various conditions.

Table 1: Chemical Stability of Quassinoids at Different pH Values

CompoundpH 1.0pH 4.0pH 7.0Data Source
13α,21-Dihydroeurycomanone (ED) UnstableModerately StableStable[1]
Eurycomanone (EN) StableStableStable[1]
13α(21)-Epoxyeurycomanone (EP) StableStableStable[1]
Eurycomanol (EL) Unstable (Substantial Degradation)Moderately StableStable[1]

Note: Stability is inferred from recovery after incubation. "Unstable" indicates significant degradation or transformation.

Table 2: Effect of Drying Temperature on Eurycomanone Content

Drying TemperatureEurycomanone Content (mg/L)% Change from Control (Fresh)Data Source
Control (Fresh Sample) ~11.5 (inferred)N/A[2]
40°C 12.53+8.9%[2]
50°C 12.24+6.4%[2]
60°C 13.66+18.8%[2]
70°C 9.80-14.8%[2]

Note: While this data is for Eurycomanone, it strongly suggests that temperatures of 70°C and above can cause thermal degradation of the quassinoid structure.

Experimental Protocols

Recommended Protocol for Isolation of 13α,21-Dihydroeurycomanone

This protocol is designed to minimize exposure to harsh conditions that cause epimerization and degradation.

1. Extraction:

  • Material: Air-dried, powdered roots of Eurycoma longifolia.

  • Solvent: 95% Ethanol (EtOH). Avoid using acidified solvents.

  • Procedure:

    • Perform exhaustive maceration or soxhlet extraction at a temperature not exceeding 60°C.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator with a bath temperature below 40°C.

    • Suspend the resulting crude extract in distilled water.

2. Liquid-Liquid Partitioning:

  • Procedure:

    • Perform sequential partitioning of the aqueous suspension with n-hexane to remove non-polar constituents.

    • Subsequently, partition with ethyl acetate (EtOAc) to extract medium-polarity compounds, including this compound.

    • Concentrate the EtOAc fraction to dryness under reduced pressure (<40°C).

3. Chromatographic Purification:

  • Step A: Silica Gel Column Chromatography (Initial Fractionation)

    • Adsorb the EtOAc extract onto a small amount of silica gel and load it onto a silica gel column.

    • Elute with a step gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Step B: Preparative HPLC (Final Purification)

    • Pool and concentrate the enriched fractions.

    • Purify the target compound using a preparative reverse-phase C18 HPLC column.

    • Mobile Phase: Use a buffered mobile phase to maintain a neutral pH (e.g., Acetonitrile:Water buffered with ammonium acetate at pH 6.5-7.0).

    • Detection: Monitor at ~240 nm.

    • Collect the peak corresponding to 13α,21-Dihydroeurycomanone and concentrate under reduced pressure.

4. Crystallization:

  • To achieve high purity, dissolve the purified compound in a minimal amount of cold methanol or chloroform and allow it to crystallize at low temperatures (e.g., 4°C).

5. Analytical Verification:

  • Confirm the identity and purity of the final compound using HPLC, Mass Spectrometry (MS), and NMR. Pay close attention to HPLC chromatograms for any shoulder peaks that might indicate the presence of the 13β-epimer.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_partition Step 2: Partitioning cluster_purification Step 3: Purification cluster_final Step 4: Final Product start Powdered E. longifolia Roots extraction Maceration / Soxhlet (95% EtOH, <60°C) start->extraction concentrate1 Concentrate Extract (<40°C) extraction->concentrate1 partition Liquid-Liquid Partitioning (Hexane, then EtOAc) concentrate1->partition concentrate2 Concentrate EtOAc Fraction (<40°C) partition->concentrate2 silica Silica Gel Column (CHCl3:MeOH Gradient) concentrate2->silica prep_hplc Preparative HPLC (C18) (Buffered Mobile Phase, pH ~6.8) silica->prep_hplc crystallize Crystallization (Cold Methanol) prep_hplc->crystallize end_product Pure 13α,21-Dihydroeurycomanone crystallize->end_product

Caption: Workflow for isolating 13α,21-Dihydroeurycomanone while minimizing epimerization.

epimerization_mechanism cluster_reaction Acid-Catalyzed Epimerization at C-13 node_alpha 13α,21-Dihydroeurycomanone (Desired Product) node_intermediate Enol Intermediate (Planar at C-13/C-12) node_alpha->node_intermediate H⁺ (Acid) -H₂O node_intermediate->node_alpha H₂O -H⁺ node_beta 13β,21-Dihydroeurycomanone (Undesired Epimer) node_intermediate->node_beta H₂O -H⁺ (Protonation from opposite face) node_beta->node_intermediate H⁺ (Acid) -H₂O

Caption: Proposed mechanism for the acid-catalyzed epimerization of this compound.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of HPLC-UV and LC-MS/MS Methods for 13,21-Dihydroeurycomanone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the therapeutic potential of Eurycoma longifolia, the accurate quantification of its bioactive constituents is paramount. Among these is 13,21-Dihydroeurycomanone, a quassinoid of significant interest. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound, addressing the critical need for robust and validated analytical methods.

The selection of an appropriate analytical technique is a crucial decision in natural product research and drug development, directly impacting the reliability of experimental data and the quality of the final product. While HPLC-UV is a widely accessible and cost-effective method, its application for minor constituents like this compound presents challenges in sensitivity and specificity. In contrast, LC-MS/MS offers superior sensitivity and selectivity, though at a higher operational cost and complexity. This guide will delve into the experimental protocols and performance data of both methods to aid researchers in making an informed choice.

The Challenge of Quantifying a Minor Quassinoid

This compound is a known bioactive quassinoid found in Eurycoma longifolia, a plant renowned for its traditional medicinal uses. However, it is often present in much lower concentrations compared to the major quassinoid, eurycomanone. This low natural abundance necessitates highly sensitive and selective analytical methods for accurate quantification, which is essential for standardization of extracts, pharmacokinetic studies, and ensuring product efficacy and safety.

HPLC-UV Method for Quassinoid Analysis: A Baseline Approach

While a specific, fully validated HPLC-UV method for this compound is not extensively documented in publicly available literature, the methodology for the analysis of the major quassinoids in Eurycoma longifolia is well-established. This provides a foundational protocol that can be adapted and validated for this compound.

Representative Experimental Protocol for HPLC-UV

A typical HPLC-UV method for the analysis of quassinoids in Eurycoma longifolia extracts involves the following steps:

  • Sample Preparation:

    • Extraction of the dried and powdered plant material with a suitable solvent, such as methanol or ethanol, often using techniques like reflux or sonication.

    • Filtration and concentration of the extract.

    • The dried extract is then redissolved in the mobile phase or a compatible solvent for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

    • Flow Rate: A flow rate of around 1.0 mL/min is standard.

    • Detection: UV detection is performed at a wavelength where the quassinoids exhibit maximum absorbance, typically around 254 nm.

Performance of HPLC-UV for a Major Quassinoid: Eurycomanone (as a proxy)

Due to the limited availability of specific validation data for this compound by HPLC-UV, the following table summarizes the typical performance of a validated HPLC-UV method for the major quassinoid, eurycomanone. This serves as a benchmark for what can be expected when applying this technique to a similar compound.

Validation ParameterTypical Performance for Eurycomanone (HPLC-UV)
Linearity (R²) ≥ 0.999
Range 0.1 - 50.0 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 94 - 100%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~0.9 µg/mL

Note: The LOD and LOQ for this compound using HPLC-UV are expected to be in a similar range. Given its low concentration in extracts (often below 1%), a pre-concentration step or a more sensitive method may be required for accurate quantification.

LC-MS/MS Method: The Gold Standard for Sensitivity and Specificity

For the quantification of low-abundance compounds like this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Its ability to selectively detect and quantify analytes based on their mass-to-charge ratio provides unparalleled sensitivity and specificity, even in complex matrices like plant extracts.

Representative Experimental Protocol for LC-MS/MS

The sample preparation for LC-MS/MS is similar to that for HPLC-UV. However, the chromatographic and detection parameters are significantly different:

  • Chromatographic Conditions (UPLC or HPLC):

    • Column: A C18 or HILIC column with a smaller particle size is often used for better separation efficiency.

    • Mobile Phase: Similar to HPLC-UV, a gradient of water with formic acid and acetonitrile or methanol is common.

    • Flow Rate: Typically lower than conventional HPLC, especially with UPLC systems.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used for quassinoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest.

Performance of LC-MS/MS for Quassinoid Analysis

Several studies have successfully developed and validated LC-MS/MS methods for the simultaneous quantification of multiple quassinoids, including this compound.

Validation ParameterPerformance for this compound (LC-MS)Performance for Eurycomanone (HILIC-MS/MS)
Linearity (R²) Not explicitly stated for this compound, but generally ≥ 0.99 for quassinoidsNot explicitly stated, but linear range is provided
Range Not explicitly stated2 - 120 ng/mL[1]
Precision (%RSD) < 5.72% (Intra-day) and < 4.82% (Inter-day) for a mix of 5 quassinoids[2]< 4.2%[1]
Accuracy (% Recovery) Not explicitly stated95.5 - 103.4%[1]
Limit of Detection (LOD) 0.03 - 0.1 µg/mL (for a mix of 5 quassinoids, including this compound)[2]Not explicitly stated, but the LOQ is 2 ng/mL
Limit of Quantification (LOQ) Not explicitly stated2 ng/mL[1]

Method Comparison: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Sensitivity ModerateHigh to Very High
Specificity Good, but susceptible to interference from co-eluting compoundsExcellent, based on mass-to-charge ratio
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher (requires high-purity solvents and gases)
Complexity Simpler to operate and maintainMore complex, requires specialized expertise
Robustness Generally robust and widely usedCan be sensitive to matrix effects
Suitability for this compound Suitable for screening and quantification in enriched fractions. May lack the sensitivity for accurate quantification in crude extracts.Ideal for accurate and precise quantification, especially at low concentrations. The method of choice for pharmacokinetic studies.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the typical workflows for HPLC-UV method validation and sample analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting cluster_result A Method Development & Optimization B Preparation of Standards & QC Samples A->B I Data Acquisition (HPLC-UV) B->I C Specificity K Validation Report D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness J Data Analysis I->J J->C J->D J->E J->F J->G J->H L Validated Method

A typical workflow for HPLC-UV method validation.

Sample_Analysis_Workflow A Sample Collection (e.g., Eurycoma longifolia extract) B Sample Preparation (Extraction, Filtration) A->B C Instrumental Analysis (HPLC-UV or LC-MS/MS) B->C D Data Acquisition C->D E Data Processing (Peak Integration, Calibration) D->E F Quantification of This compound E->F G Reporting of Results F->G

A general workflow for sample analysis.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific research question and available resources.

  • For routine quality control of Eurycoma longifolia extracts where the primary focus is on the major quassinoids , a validated HPLC-UV method can be a cost-effective and reliable tool. However, for the accurate quantification of this compound, especially in raw extracts, the sensitivity of HPLC-UV may be a limiting factor.

  • For research and development, pharmacokinetic studies, and the stringent quality control of finished products where the accurate quantification of minor bioactive components is critical , LC-MS/MS is the unequivocally superior method. Its high sensitivity and specificity ensure reliable data, which is indispensable for regulatory submissions and for building a robust scientific understanding of the compound's activity.

Researchers embarking on the analysis of this compound are encouraged to develop and validate an in-house method appropriate for their specific matrix and concentration range. While HPLC-UV provides a valuable starting point, the adoption of LC-MS/MS is highly recommended for achieving the highest standards of accuracy and sensitivity in the analysis of this promising bioactive compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Quassinoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative analysis of quassinoids, a class of bitter compounds with significant pharmacological interest. The following sections detail the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and development needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The quantitative performance of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of quassinoids is summarized below. These methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

Validation ParameterLC-MS Method for Quassinoid Markers[2][3]HPTLC Method for Phytoconstituents[4][5]
Linearity Range Not explicitly stated, but calibration curves were used.100-700 ng/band (for α-mangostin) & 50-350 ng/band (for γ-mangostin)
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.03 - 0.1 μg/mL[3]1.07 mg/spot (guggulsterone E), 1.54 mg/spot (guggulsterone Z), 0.12 mg/spot (piperine)
Limit of Quantitation (LOQ) Not explicitly stated, but the method was used to quantify analytes.3.28 mg/spot (guggulsterone E), 4.68 mg/spot (guggulsterone Z), 0.36 mg/spot (piperine)
Precision (RSD%) Intra-day: < 5.72%, Inter-day: < 4.82%[3]Inter-day: 0.69 - 1.17%, Intra-day: 0.22 - 2.25%
Accuracy (Recovery %) 80.7 - 119.8% (for Simalikalactone E in mouse blood)[1]85 - 105%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from validated methods reported in the scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is highly sensitive and selective for the simultaneous analysis of multiple quassinoids.

a. Sample Preparation:

  • Extract the quassinoids from the plant material using a suitable solvent such as methanol.

  • Perform solid-phase extraction (SPE) for sample clean-up if necessary.

  • Dissolve the dried extract in the mobile phase for injection.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient of water (often with 0.1% acetic or formic acid) and an organic solvent like methanol or acetonitrile is typically employed.[2]

  • Flow Rate: A typical flow rate is around 1 mL/min.[6]

  • Injection Volume: 10-20 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is frequently used for quassinoids.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification of analytes with a protonated molecular ion, while Single Ion Monitoring (SIM) can be used for those without pseudo-molecular ions.[2][3]

d. Validation Parameters:

  • Linearity: Assessed by constructing calibration curves from a series of standard solutions.

  • Precision: Determined by replicate injections of samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Evaluated by spike-recovery experiments.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a versatile and cost-effective technique suitable for the quantification of various phytoconstituents.[7][8]

a. Sample Preparation:

  • Extract the quassinoids from the plant material with a suitable solvent.

  • Filter the extract and apply a known volume onto the HPTLC plate.

b. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 HPTLC plates are commonly used.[9]

  • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in appropriate ratios (e.g., 7:3:0.5, v/v/v) is used for development.[9]

  • Application: Samples and standards are applied as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

c. Detection and Quantification:

  • Densitometric Scanning: The developed plate is scanned using a densitometer at a specific wavelength (e.g., 254 nm) to quantify the separated compounds.[9]

  • Derivatization: Post-chromatographic derivatization with a suitable reagent (e.g., vanillin-sulfuric acid) may be required for visualization and quantification of certain compounds.[9]

d. Validation Parameters:

  • Linearity: Established by plotting the peak area against the concentration of the standard.

  • Precision: Assessed by analyzing replicate samples.

  • Accuracy: Determined by recovery studies from a spiked matrix.

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the cross-validation of analytical methods and a typical signaling pathway involving quassinoids.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison cluster_conclusion Conclusion start Define Analytical Requirement select_methods Select Candidate Methods (e.g., LC-MS, HPTLC) start->select_methods prep_samples Prepare Standard & QC Samples select_methods->prep_samples validate_lcms Validate LC-MS Method prep_samples->validate_lcms validate_hptlc Validate HPTLC Method prep_samples->validate_hptlc analyze_samples Analyze Identical Samples with Both Methods validate_lcms->analyze_samples validate_hptlc->analyze_samples compare_data Compare Performance Data (Accuracy, Precision, etc.) analyze_samples->compare_data select_optimal Select Optimal Method compare_data->select_optimal end Implement for Routine Analysis select_optimal->end

Caption: A general workflow for the cross-validation of analytical methods.

QuassinoidSignalingPathway Quassinoid Quassinoid Receptor Cellular Target/Receptor Quassinoid->Receptor Binding Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Signaling_Cascade->Cellular_Response Modulation

Caption: A simplified signaling pathway for quassinoid activity.

References

A Comparative Analysis of the Anti-Estrogenic Effects of 13,21-Dihydroeurycomanone and Tamoxifen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-estrogenic properties of 13,21-Dihydroeurycomanone, a natural quassinoid derived from the plant Eurycoma longifolia, and Tamoxifen, a well-established synthetic selective estrogen receptor modulator (SERM). The comparison is based on available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to the Compounds

Tamoxifen is a widely prescribed nonsteroidal drug for the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2] It functions as a SERM, exhibiting tissue-specific estrogen antagonist and agonist effects.[3][4][5] In breast tissue, it acts as an antagonist, blocking estrogen-mediated cell growth, while in other tissues like the endometrium and bone, it can have estrogenic (agonist) effects.[3][4][6]

This compound is a quassinoid, a type of biologically active compound found in the roots of Eurycoma longifolia (commonly known as Tongkat Ali).[7][8] This plant has been traditionally used for various purposes, and its extracts have been studied for potential anti-estrogenic and testosterone-boosting properties.[7][9] The anti-estrogenic activity is attributed to its quassinoid content, including eurycomanone and this compound.[8]

Mechanism of Action

Tamoxifen: Tamoxifen's primary mechanism involves competitive binding to estrogen receptors (ERα and ERβ).[3][10] When Tamoxifen binds to the ER in breast cancer cells, it induces a conformational change in the receptor that prevents the binding of the natural ligand, estradiol. This complex then fails to activate the transcription of estrogen-dependent genes, thereby blocking the proliferative signals that drive tumor growth.[3][11] Tamoxifen itself is a prodrug, metabolized by cytochrome P450 enzymes into more active metabolites, such as 4-hydroxytamoxifen (4-OHT) and endoxifen, which have a much higher binding affinity for the ER.[3][12]

cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Blocked by Tamoxifen Tam_ER Tamoxifen-ER Complex (Inactive Conformation) Tam Tamoxifen Tam->ER Competitively Binds ERE Estrogen Response Element (ERE) Tam_ER->ERE GeneExp Gene Transcription (Cell Proliferation) ERE->GeneExp Block Transcription Blocked ERE->Block

Caption: Tamoxifen's competitive inhibition of the estrogen receptor.

This compound: The precise molecular mechanism of this compound is less characterized than that of Tamoxifen. However, studies on Eurycoma longifolia extracts and its constituent quassinoids suggest a potential dual mechanism for its anti-estrogenic effects. One proposed mechanism is the inhibition of aromatase, the enzyme responsible for converting testosterone into estrogen.[8] By reducing estrogen synthesis, it lowers the levels of circulating estrogen available to bind to receptors. Additionally, in vivo studies have demonstrated a direct anti-estrogenic effect, where it antagonizes the action of an estrogen analogue on uterine tissue, suggesting it may also interfere with estrogen receptor signaling.[13][14]

cluster_pathways Proposed Anti-Estrogenic Pathways of Eurycoma Quassinoids T Testosterone Aromatase Aromatase Enzyme T->Aromatase E2 Estradiol (E2) Aromatase->E2 ER Estrogen Receptor E2->ER Quassinoid This compound (and other quassinoids) Quassinoid->Aromatase Inhibits Quassinoid->ER Antagonizes Uterus Estrogen-Responsive Tissue (e.g., Uterus) ER->Uterus Effect Reduced Estrogenic Effect Uterus->Effect

Caption: Proposed anti-estrogenic mechanisms of Eurycoma longifolia quassinoids.

Data Presentation: Comparative Anti-Estrogenic Activity

The most direct comparison of the anti-estrogenic effects of this compound and Tamoxifen comes from an in vivo uterotrophic assay in immature rats. This assay measures the ability of a compound to inhibit the uterine weight gain induced by an estrogenic substance.

CompoundDose (Intraperitoneal)AssayResult vs. Estrogen-Induced GrowthPotency ComparisonSource
Tamoxifen 2.44 µmol/kg/day for 3 daysUterotrophic AssaySignificant inhibition of uterine weight gainPotent anti-estrogenic effect[8][13][14]
This compound 2.44 µmol/kg/day for 3 daysUterotrophic AssaySignificant inhibition of uterine weight gainLess potent than Tamoxifen and Eurycomanone at the same molar dose[8][13][14]
Eurycomanone 2.44 µmol/kg/day for 3 daysUterotrophic AssaySignificant inhibition of uterine weight gainDisplayed comparable potency to Tamoxifen[8][13][14]

Note: The study highlights that while this compound does possess anti-estrogenic activity, its related compound, eurycomanone, is the more potent quassinoid from Eurycoma longifolia, with an efficacy comparable to Tamoxifen in this specific assay.[13][14][15]

Experimental Protocols: The Uterotrophic Assay

The uterotrophic assay is a standard in vivo method for identifying substances with estrogenic or anti-estrogenic activity.

Objective: To evaluate and compare the anti-estrogenic potency of Tamoxifen, this compound, and Eurycomanone against an estrogen-induced uterotrophic response.

Animal Model: Immature female Sprague-Dawley rats (typically 21 days old) are used. At this age, their endogenous estrogen levels are low and stable, making them sensitive to exogenous hormones.

Experimental Groups:

  • Vehicle Control: Receives the carrier solvent only.

  • Estrogen-Stimulated: Receives 17α-ethynylestradiol (EE), a potent synthetic estrogen, to induce uterine growth.

  • EE + Tamoxifen: Co-administered with EE and Tamoxifen.

  • EE + this compound: Co-administered with EE and this compound.

  • EE + Eurycomanone: Co-administered with EE and Eurycomanone.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions.

  • Treatment: The test compounds and EE are administered via intraperitoneal injection for three consecutive days.

  • Endpoint Measurement: On the fourth day, approximately 24 hours after the final dose, the animals are euthanized. The uteri are carefully dissected, trimmed of fat, and weighed (wet weight).

  • Data Analysis: The uterine weights of the treatment groups are compared to the estrogen-stimulated group. A statistically significant reduction in the EE-induced uterine weight gain indicates an anti-estrogenic effect.

cluster_workflow Experimental Workflow: Uterotrophic Assay A 1. Animal Selection (Immature Female Rats) B 2. Group Allocation (Control, EE, EE+Test Compounds) A->B C 3. Daily Treatment (3 Days) (Intraperitoneal Injections) B->C D 4. Euthanasia and Dissection (Day 4) C->D E 5. Uterine Weight Measurement (Wet Weight) D->E F 6. Data Analysis (Compare inhibition of EE-induced growth) E->F G 7. Potency Determination F->G

Caption: A simplified workflow for the in vivo uterotrophic assay.

Summary and Conclusion

This comparison demonstrates that both this compound and Tamoxifen possess anti-estrogenic properties, although they operate through different and, in the case of the quassinoid, not fully elucidated mechanisms.

  • Tamoxifen is a potent, well-characterized SERM that acts as a direct competitive antagonist of the estrogen receptor in breast tissue. Its efficacy is supported by extensive clinical use and research.[10][16]

  • This compound , a natural product from Eurycoma longifolia, has demonstrated in vivo anti-estrogenic activity.[13][14] However, direct comparative studies show that it is less potent than Tamoxifen at an equivalent molar dose in the uterotrophic assay.[8][13] Its related compound, eurycomanone, appears to be a more significant contributor to the anti-estrogenic effects of Eurycoma longifolia extracts, showing potency comparable to Tamoxifen in the same assay.[13][15]

For researchers and drug development professionals, Tamoxifen remains the benchmark anti-estrogenic agent with a clearly defined mechanism and proven clinical application. This compound and other quassinoids from Eurycoma longifolia represent compounds of interest with potential anti-estrogenic effects. However, further research is required to fully understand their molecular targets, pharmacokinetic profiles, and potential therapeutic applications. The existing data suggests that eurycomanone may be a more promising candidate for further investigation as an anti-estrogenic agent than this compound.

References

A Comparative Pharmacokinetic Analysis: 13,21-Dihydroeurycomanone vs. Eurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bioavailability and metabolic fate of two key quassinoids from Eurycoma longifolia, this guide offers a comprehensive comparison of the pharmacokinetic profiles of 13,21-Dihydroeurycomanone and its more prevalent counterpart, eurycomanone. This analysis is supported by experimental data from in vivo rodent studies to inform researchers, scientists, and drug development professionals in the fields of pharmacology and natural product chemistry.

Executive Summary

Eurycomanone and this compound are two prominent quassinoids found in the medicinal plant Eurycoma longifolia, commonly known as Tongkat Ali. While eurycomanone is the most abundant and widely studied of these compounds, recent research has shed light on the pharmacokinetic properties of this compound, revealing key differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide synthesizes the available data to provide a clear comparison, highlighting the superior oral bioavailability of this compound in preclinical models.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of this compound and eurycomanone following oral and intravenous administration in rats and mice.

Table 1: Oral Pharmacokinetic Parameters in Rats

ParameterThis compound (DHY)Eurycomanone (EN)
Dose 5 mg/kg (in DHY-enriched extract)5 mg/kg (in EN-enriched extract)
Cmax (µg/mL) 0.58 ± 0.34[1]0.19 ± 0.12[1]
AUC₀₋∞ (µg·h/mL) Significantly higher than EN[1]-
Bioavailability (%) 1.04 ± 0.58[1][2]0.31 ± 0.19[1][2]

Table 2: General Pharmacokinetic Parameters of Eurycomanone in Rodents

ParameterRatsMice
Oral Bioavailability (%) 10.5 - 11.8[3][4]54.9[5]
Tmax (h) - Oral 2 - 4.4[3][4]2[5]
Cmax (ng/mL) - Oral 238.3 - 330[3][4][5]334.7[5]
Half-life (t½) (h) - IV 0.3 - 1.0[3][5]0.3[5]
Clearance (CL) (L/h/kg) - IV 0.39 - 2.74[3][5]3.85[5]
Volume of Distribution (Vd) (L/kg) - IV 0.68 - 0.95[3][5]1.51[5]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. A typical experimental workflow is outlined below.

Pharmacokinetic Study Workflow

Pharmacokinetic Study Workflow cluster_preclinical Preclinical In Vivo Study cluster_sampling Sample Collection & Processing cluster_analysis Bioanalytical Method cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Grouping Grouping (Oral & IV administration) Fasting->Grouping Dosing Compound Administration Grouping->Dosing Blood_Sampling Serial Blood Sampling (e.g., retro-orbital sinus) Dosing->Blood_Sampling Time points Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep Thawing LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Acquisition Data Acquisition & Quantification LC_MS_MS->Data_Acquisition PK_Software Pharmacokinetic Software Analysis (e.g., WinNonlin) Data_Acquisition->PK_Software Concentration-Time Data Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) PK_Software->Parameter_Calc Eurycomanone Signaling Pathway Interactions cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Eurycomanone Eurycomanone IKK IKK Eurycomanone->IKK Inhibits MAPK MAPK Signaling Eurycomanone->MAPK Inhibits AKT AKT Eurycomanone->AKT Activates IκBα IκBα Phosphorylation IKK->IκBα inhibits NF_kB NF-κB Activation IκBα->NF_kB MAPK->IKK GSK3b GSK-3β AKT->GSK3b activates Beta_Catenin β-catenin GSK3b->Beta_Catenin activates

References

Unveiling the Anti-Cancer Potential of Eurycoma longifolia Quassinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current cancer research is the limited investigation into the differential effects of 13,21-Dihydroeurycomanone across various cancer cell lines. While its structural analog, eurycomanone, has been the subject of numerous studies, data specifically elucidating the cytotoxic and mechanistic properties of this compound remains scarce. This guide provides a comparative overview of the anti-cancer effects of the well-researched quassinoid, eurycomanone, to serve as a foundational reference for future investigations into related compounds like this compound.

The data presented herein, primarily on eurycomanone, is intended to offer a comparative baseline for researchers, scientists, and drug development professionals. The detailed experimental protocols and pathway diagrams provide a methodological framework for prospective studies on this compound and other novel anti-cancer agents.

Comparative Cytotoxicity of Eurycomanone

Eurycomanone has demonstrated a broad spectrum of cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in multiple studies. A summary of these findings is presented below to highlight the differential sensitivity of cancer cell lines to eurycomanone.

Cancer Cell LineCancer TypeIC50 (µM)Reference
H460Large Cell Lung Cancer1.78 µg/mL[1]
A549Small Cell Lung Cancer20.66 µg/mL[1]
HepG2Liver Cancer3.8 µg/mL[2]
K562Leukemia5.7 µM (at 72h)[3]
JurkatLeukemia6.2 µM (at 72h)[3]
A2780Ovarian Cancer1.37 µM[4]
HeLaCervical Cancer4.58 µM[4]
HT-29Colorectal Cancer1.22 µM[4]
MCF-7Breast Cancer--
MGC-803Gastric Cancer-[5]
HT-29Intestinal Carcinoma-[5]
CaOv-3Ovarian Cancer~5-10 µM[6]
HM3KOMalignant Melanoma~5-10 µM[6]

Note: IC50 values for MCF-7, MGC-803, and HT-29 were mentioned as showing moderate efficacy without specific values in the cited source[5]. IC50 values for CaOv-3 and HM3KO were stated to be around 5-10 µM[6].

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Eurycomanone is reported to induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest. Key molecular events include the up-regulation of the p53 tumor suppressor protein, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2[2][5][7][8]. This cascade of events ultimately leads to the activation of caspases, the executioners of apoptosis.

Furthermore, eurycomanone has been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For instance, in HepG2 cells, it causes G2/M phase arrest, while in H460 and A549 lung cancer cells, it leads to G0/G1 phase arrest[1][2][9].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for key experiments used to evaluate the anti-cancer effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours at 37°C.

  • Compound Treatment: Replace the medium with fresh medium containing varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis by Western Blotting

Western blotting is used to detect specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target apoptotic proteins (e.g., p53, Bax, Bcl-2, cleaved caspases).

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizing the Processes

To better understand the experimental and molecular processes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis & Interpretation start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with this compound seed->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Determine IC50 mtt->ic50 cell_cycle_analysis Analyze Cell Cycle Distribution flow->cell_cycle_analysis apoptosis_analysis Quantify Apoptotic Markers wb->apoptosis_analysis end Conclusion on Differential Effects ic50->end Evaluate Potency cell_cycle_analysis->end Identify Mechanism apoptosis_analysis->end Confirm Apoptosis Induction

Caption: Experimental workflow for assessing the differential effects of a compound.

G cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound p53 p53 (Tumor Suppressor) compound->p53 Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibits bax Bax (Pro-apoptotic) p53->bax Activates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway for this compound.

Conclusion and Future Directions

While extensive research has established the anti-cancer properties of eurycomanone, a clear void exists in the scientific literature regarding the specific differential effects of this compound. The data on eurycomanone provides a valuable starting point, suggesting that this compound may also possess significant anti-cancer activity through similar mechanisms.

Future research should focus on systematic screening of this compound against a diverse panel of cancer cell lines to determine its IC50 values and compare its potency with eurycomanone and other established chemotherapeutic agents. Mechanistic studies, employing the protocols detailed in this guide, are essential to elucidate its effects on apoptosis, cell cycle progression, and the underlying signaling pathways. Such investigations will be instrumental in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

A Comparative Analysis of the Antiviral Efficacy of Quassinoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Quassinoids, a class of highly oxygenated triterpenoids predominantly found in the Simaroubaceae plant family, have garnered significant attention for their broad spectrum of biological activities, including potent antiviral effects.[1][2] This guide provides a comparative analysis of the antiviral efficacy of various quassinoids against a range of viruses, supported by experimental data. It further details the methodologies of key experimental assays and illustrates the molecular pathways implicated in their antiviral action.

Quantitative Comparison of Antiviral Activity

The antiviral potency of different quassinoids has been evaluated against a variety of plant and human viruses. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for several prominent quassinoids. A lower value indicates higher potency.

QuassinoidVirusAssayCell LineIC50 / EC50Reference
Brusatol Tobacco Mosaic Virus (TMV)Inactivation AssayNicotiana glutinosa-[3][4]
Pepper Mottle Virus (PepMoV)Leaf-disc methodCapsicum annuumMIC: 10μM[3]
Hepatitis C Virus (HCV)Replicon AssayOR6 cells-[5]
Bruceantin Pepper Mottle Virus (PepMoV)Leaf-disc methodCapsicum annuumMIC: 10μM[3]
Bruceine A Pepper Mottle Virus (PepMoV)Leaf-disc methodCapsicum annuumMIC: 10μM[3]
Bruceantinol Pepper Mottle Virus (PepMoV)Leaf-disc methodCapsicum annuumMIC: 10μM[3]
Bruceine B Pepper Mottle Virus (PepMoV)Leaf-disc methodCapsicum annuumMIC: 10μM[3]
Bruceine D Tobacco Mosaic Virus (TMV)Infection InhibitionNicotiana glutinosaIC50: 13.98 mg/L[6]
Tobacco Mosaic Virus (TMV)Replication InhibitionNicotiana glutinosaIC50: 7.13 mg/L[6]
Simalikalactone D Herpes Simplex VirusPlaque Reduction Assay--[7][8]
Semliki Forest VirusPlaque Reduction Assay--[7]
Coxsackie VirusPlaque Reduction Assay--[7]
Vesicular Stomatitis VirusPlaque Reduction Assay--[7]
Chaparrinone Human Coronavirus OC43 (HCoV-OC43)In-Cell ELISA-IC50: 0.32-0.51 μM[9][10]
SARS-CoV-2In-Cell ELISA-IC50: 0.32-0.51 μM[9][10]
Eurycomalactone Human Coronavirus OC43 (HCoV-OC43)In-Cell ELISA-IC50: 0.32-0.51 μM[9][10]
SARS-CoV-2In-Cell ELISA-IC50: 0.32-0.51 μM[9][10]
6α-hydroxyeurycomalactone (6α-HEL) Dengue Virus Type 2 (DENV-2)LDH AssayBHK-21 cellsEC50: 0.39 ± 0.02 μM[11]
Chuglycoside J Tobacco Mosaic Virus (TMV)Leaf-disc method-IC50: 56.21 ± 1.86 μM[12]
Chuglycoside K Tobacco Mosaic Virus (TMV)Leaf-disc method-IC50: 137.74 ± 3.57 μM[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of quassinoid antiviral efficacy.

Plaque Reduction Assay

This assay is a gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.[1][2][3][4]

  • Cell Seeding: Plate susceptible host cells in 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the quassinoid to be tested in a cell culture medium.

  • Virus Infection: Aspirate the cell culture medium and inoculate the cell monolayer with a known titer of the virus (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the different concentrations of the quassinoid.

  • Overlay: Add an overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, thus forming localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. The plaques, which are clear zones where cells have been lysed by the virus, can then be counted.

  • IC50 Calculation: The IC50 value is determined as the concentration of the quassinoid that reduces the number of plaques by 50% compared to the untreated virus control.[13][14]

In-Cell Enzyme-Linked Immunosorbent Assay (ELISA)

This high-throughput assay quantifies viral antigen expression within infected cells to determine the antiviral activity of a compound.[9][10][15][16][17][18]

  • Cell Seeding and Infection: Seed cells in a 96-well plate and infect with the virus in the presence of serial dilutions of the quassinoid.

  • Fixation and Permeabilization: After an appropriate incubation period (e.g., 24-48 hours), fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access to intracellular viral proteins.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Add a primary antibody specific to a viral antigen and incubate.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Substrate Addition and Detection: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The enzymatic reaction will produce a colored product.

  • Signal Quantification: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 is the concentration of the quassinoid that reduces the viral antigen signal by 50% compared to the untreated control.

GFP-Tagged Virus-Based Leaf-Disc Assay

This method is particularly useful for screening antiviral compounds against plant viruses and allows for rapid visualization of viral infection.[12][19][20][21][22]

  • Plant Inoculation: Inoculate host plants with a genetically engineered virus that expresses Green Fluorescent Protein (GFP).

  • Leaf Disc Preparation: After a set period, excise leaf discs from the inoculated plants.

  • Compound Treatment: Float the leaf discs in a solution containing different concentrations of the quassinoid.

  • Incubation: Incubate the leaf discs under appropriate light and temperature conditions.

  • Fluorescence Microscopy: Observe the leaf discs under a fluorescence microscope to visualize the GFP expression, which indicates the extent of viral infection.

  • Image Analysis: Quantify the GFP fluorescence intensity using image analysis software.

  • Inhibition Assessment: Determine the concentration of the quassinoid that effectively reduces the GFP signal, indicating inhibition of viral spread or replication.

Mechanisms of Antiviral Action and Signaling Pathways

The antiviral mechanisms of quassinoids are diverse and can involve the targeting of both host and viral factors.

Inhibition of Host Cell Pathways:

  • Nrf2 Signaling Pathway: Brusatol has been identified as a potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][23][24][25] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some viruses exploit the Nrf2 pathway to support their replication. By inhibiting Nrf2, brusatol can create a cellular environment that is less favorable for viral propagation.

Nrf2_Inhibition_by_Brusatol Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits Viral_Replication Viral Replication Brusatol->Viral_Replication indirectly inhibits Oxidative_Stress Oxidative Stress Brusatol->Oxidative_Stress increases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Nrf2->Oxidative_Stress reduces Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Antioxidant_Genes->Viral_Replication supports

Brusatol's inhibition of the Nrf2 pathway.

Direct Targeting of Viral Proteins:

  • Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp): The quassinoid 6α-hydroxyeurycomalactone (6α-HEL), isolated from Eurycoma longifolia, has been shown to directly target the NS5 RdRp of the Dengue virus.[11] This viral enzyme is essential for the replication of the viral RNA genome. By binding to NS5 RdRp, 6α-HEL inhibits its enzymatic activity, thereby halting viral replication.

DENV_RdRp_Inhibition Quassinoid 6α-hydroxyeurycomalactone (6α-HEL) DENV_NS5 DENV NS5 RNA-dependent RNA polymerase (RdRp) Quassinoid->DENV_NS5 binds to & inhibits Viral_RNA_Replication Viral RNA Replication DENV_NS5->Viral_RNA_Replication catalyzes Progeny_Virions Progeny Virions Viral_RNA_Replication->Progeny_Virions leads to Antiviral_Quassinoid_Workflow Plant_Material Plant Material (e.g., Brucea javanica) Extraction Extraction & Fractionation Plant_Material->Extraction Bioassay_Screening Bioassay-Guided Screening (e.g., Plaque Reduction Assay) Extraction->Bioassay_Screening Active_Fraction Identification of Active Fractions Bioassay_Screening->Active_Fraction Isolation Isolation & Purification of Pure Quassinoids Active_Fraction->Isolation Structure_Elucidation Structural Elucidation (NMR, Mass Spec) Isolation->Structure_Elucidation Efficacy_Testing In Vitro Efficacy Testing (IC50/EC50 Determination) Isolation->Efficacy_Testing Mechanism_Study Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Efficacy_Testing->Mechanism_Study In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_Study->In_Vivo_Testing

References

In Silico Docking Performance of 13,21-Dihydroeurycomanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 13,21-Dihydroeurycomanone, a major quassinoid found in the plant Eurycoma longifolia, against various protein targets implicated in viral diseases and cancer. The performance is compared with established drugs and related natural compounds to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Docking Analysis

The binding affinity of a ligand to a protein is a key indicator of its potential efficacy as an inhibitor. In silico molecular docking studies predict this affinity, typically represented by a binding energy score in kcal/mol. A more negative value indicates a stronger binding affinity.

Antiviral Activity: SARS-CoV-2 Target Proteins

This compound has been investigated for its potential to inhibit key proteins of the SARS-CoV-2 virus, the causative agent of COVID-19. The main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp) are crucial for viral replication and are therefore attractive targets for antiviral drugs.

Table 1: Binding Affinities of this compound and Comparative Drugs against SARS-CoV-2 Proteins

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compound Mpro-7.6
PLpro-7.4
RdRp-7.4
Remdesivir (Antiviral Drug)Mpro-8.1
RdRp-6.8
Lopinavir (Antiviral Drug)MproNot Reported
Ritonavir (Antiviral Drug)MproNot Reported
Anticancer Potential: DHFR and TNF-α

Table 2: Binding Affinities of Related Quassinoids and a Standard Drug against DHFR and TNF-α

CompoundTarget ProteinBinding Affinity (kcal/mol)
EurycomanoneDHFR-8.05[1]
TNF-α-8.83[1]
EurycomalactoneDHFR-8.87[1]
TNF-α-7.51[1]
Methotrexate (Chemotherapy Drug)DHFR-7.80[2]
Hormonal Modulation: Estrogen Receptor

This compound has demonstrated anti-estrogenic effects in in vivo studies.[3] While specific in silico docking data for this compound with the estrogen receptor is not available, a comparison with the known selective estrogen receptor modulator (SERM), tamoxifen, is relevant.

Table 3: Comparative Anti-estrogenic Activity

CompoundTargetObservation/Binding Affinity
This compound Estrogenic ActivityPotent anti-estrogenic effect observed in uterotrophic assays[3]
Tamoxifen (SERM)Estrogen ReceptorHigh binding affinity (specific kcal/mol values vary with study)

Experimental Protocols: In Silico Molecular Docking

The following is a generalized protocol for in silico molecular docking using AutoDock Vina, a widely used software for this purpose. This protocol is based on common practices in the field and should be adapted for specific research questions.

1. Preparation of the Receptor Protein:

  • The three-dimensional structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.
  • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
  • Gasteiger or other appropriate partial charges are computed and assigned to the protein atoms.
  • The prepared protein structure is saved in the PDBQT file format.

2. Preparation of the Ligand (this compound):

  • The 2D structure of this compound is obtained from a chemical database like PubChem.
  • The 2D structure is converted to a 3D structure using a molecular modeling software.
  • The ligand's rotatable bonds are defined, and non-polar hydrogens are merged.
  • Partial charges are calculated and assigned to the ligand atoms.
  • The prepared ligand is saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are specified to define the search space for the docking simulation.

4. Molecular Docking Simulation:

  • AutoDock Vina is used to perform the docking simulation. The program systematically searches for the optimal binding pose of the ligand within the defined grid box on the receptor.
  • The Lamarckian Genetic Algorithm is a commonly used search algorithm.
  • The simulation yields multiple binding poses, each with a corresponding binding affinity score.

5. Analysis of Results:

  • The binding pose with the lowest binding energy is generally considered the most favorable.
  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
  • The results are visualized using molecular graphics software.

Visualizations of Relevant Signaling Pathways

The following diagrams illustrate the signaling pathways in which the target proteins are involved.

SARS_CoV_2_Replication cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release Virus Virus ACE2_Receptor ACE2 Receptor Virus->ACE2_Receptor Binding Endocytosis Endocytosis ACE2_Receptor->Endocytosis Internalization Viral_RNA Viral RNA Release Endocytosis->Viral_RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Polyprotein Polyprotein Ribosome->Polyprotein Mpro_PLpro Mpro / PLpro Polyprotein->Mpro_PLpro Cleavage RdRp RdRp Mpro_PLpro->RdRp Activation Replication_Complex Replication Complex RdRp->Replication_Complex Forms New_Virions New Virions Replication_Complex->New_Virions Assembly Exocytosis Exocytosis New_Virions->Exocytosis Release

Caption: SARS-CoV-2 Replication Cycle.

TNF_alpha_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex IkappaB IκB IKK_Complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates to Inflammation_Genes Inflammation & Survival Genes Nucleus->Inflammation_Genes Activates Transcription

Caption: TNF-α Signaling Pathway.

Estrogen_Signaling Estrogen Estrogen Cell_Membrane Estrogen_Receptor Estrogen Receptor (ER) Estrogen->Estrogen_Receptor Binds Cytoplasm HSP HSP Estrogen_Receptor->HSP Dissociates from ER_Dimer ER Dimer Estrogen_Receptor->ER_Dimer Dimerization Nucleus Nucleus ER_Dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates

Caption: Estrogen Receptor Signaling Pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 13,21-Dihydroeurycomanone and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 13,21-Dihydroeurycomanone and its analogs, with a focus on their potential as anticancer agents. The information presented herein is based on available experimental data from peer-reviewed scientific literature. While direct cytotoxic data for this compound against cancer cell lines is limited in the public domain, this guide offers a comprehensive comparison with its close structural analogs, eurycomanone and eurycomalactone, and various synthetic derivatives.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of eurycomanone and its analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Eurycomanone and Natural Analogs
CompoundCell LineCancer TypeIC50 (µM)Reference
Eurycomanone HeLaCervical Cancer4.58 ± 0.09[1][2]
HT-29Colorectal Cancer1.22 ± 0.11[1][2]
A2780Ovarian Cancer1.37 ± 0.13[1][2]
T47DBreast Cancer0.377 (µg/mL)
MCF-7Breast Cancer4.7 (µg/mL)
WIDRColon Cancer1.45 ± 0.01 (µg/mL)[3]
HCT116Colon Cancer20.9[4]
SW620Colon Cancer23.6[4]
SW480Colon Cancer35.8[4]
Eurycomalactone HeLaCervical Cancer1.60 ± 0.12[1][2]
HT-29Colorectal Cancer2.21 ± 0.049[1][2]
A2780Ovarian Cancer2.46 ± 0.081[1][2]

Note: IC50 values for T47D, MCF-7, and WIDR cells for Eurycomanone were reported in µg/mL and have been included as reported in the source.

Synthetic Ester Derivatives of Eurycomanone
CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Eurycomanone Dibutyrate T47DBreast Cancer25.16 ± 2.25[3]
MCF-7Breast Cancer21.56 ± 4.55[3]
HeLaCervical Cancer29.32 ± 1.25[3]
WIDRColon Cancer149.42 ± 12.50[3]
Eurycomanone Monovalerate T47DBreast Cancer25.59 ± 1.31[3]
MCF-7Breast Cancer22.48 ± 1.25[3]
HeLaCervical Cancer30.14 ± 1.89[3]
WIDRColon Cancer91.88 ± 8.90[3]
Eurycomanone Dimethoxybenzene T47DBreast Cancer102.77 ± 2.56[3]
MCF-7Breast Cancer38.83 ± 2.55[3]
HeLaCervical Cancer66.65 ± 1.90[3]
WIDRColon Cancer51.61 ± 2.37[3]
Eurycomanone Disuccinate T47DBreast Cancer218.94 ± 9.30[3]
MCF-7Breast Cancer198.87 ± 5.50[3]
HeLaCervical Cancer166.67 ± 12.34[3]
WIDRColon Cancer145.39 ± 6.67[3]

Structure-Activity Relationship Insights

Based on the available data, several key observations can be made regarding the structure-activity relationship of eurycomanone and its analogs:

  • Natural Analogs: Eurycomanone and eurycomalactone both exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1][2] The activity varies between cell lines, suggesting a degree of selectivity.

  • Ester Derivatives: The synthetic ester derivatives of eurycomanone generally show a significant decrease in cytotoxic activity compared to the parent compound.[3] This suggests that the free hydroxyl groups on the eurycomanone scaffold may be crucial for its anticancer activity. The increasing bulk and polarity of the ester substituents appear to negatively impact potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for the desired duration.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Signaling Pathway Diagrams

Eurycomanone has been reported to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eurycomanone Eurycomanone IKK IKK Eurycomanone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Promotes

Caption: Eurycomanone inhibits the NF-κB signaling pathway.

mTOR_Pathway cluster_regulation Regulation Eurycomanone Eurycomanone mTORC1 mTORC1 Eurycomanone->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Eurycomanone modulates the mTOR signaling pathway.

References

A Head-to-Head Comparison of Extraction Methods for Eurycoma longifolia Quassinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of extraction techniques for maximizing the yield of therapeutic quassinoids from Eurycoma longifolia, supported by comparative data and detailed experimental protocols.

Introduction

Eurycoma longifolia, commonly known as Tongkat Ali, is a medicinal plant indigenous to Southeast Asian rainforests. The roots of this plant are a rich source of bioactive compounds, most notably a class of C20-type quassinoids, which are responsible for a wide range of pharmacological activities, including aphrodisiac, anti-malarial, and anti-cancer properties. The most prominent and studied of these quassinoids are eurycomanone, 13α(21)-epoxyeurycomanone, and 13α,21-dihydroeurycomanone. The efficiency of extracting these valuable compounds is highly dependent on the methodology employed. This guide provides a head-to-head comparison of various extraction techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most suitable method for their specific research and development needs.

Comparative Analysis of Quassinoid Yields

The selection of an extraction method significantly impacts the yield of specific quassinoids. The following table summarizes quantitative data from various studies, comparing the efficiency of different extraction techniques in isolating key Eurycoma longifolia quassinoids. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies, such as solvent type, temperature, and extraction time.

Extraction MethodEurycomanone Yield (%)13α(21)-epoxyeurycomanone Yield (%)13α,21-dihydroeurycomanone Yield (%)Reference
Maceration 0.559Not ReportedNot Reported[1]
Soxhlet Extraction Up to 28.3 (total extract)Not ReportedNot Reported[2][3]
Ultrasonic-Assisted Extraction (UAE) Higher than conventional methodsNot ReportedNot Reported[4]
Microwave-Assisted Extraction (MAE) Up to 5.0 (total extract)Not ReportedNot Reported[2][3]
Supercritical Fluid Extraction (SFE) Data not available in comparative studiesData not available in comparative studiesData not available in comparative studies

Note: The yields reported are based on available literature and may vary depending on the specific experimental conditions. The percentages for Soxhlet and MAE refer to the total extract yield, not specifically the quassinoid content, highlighting a gap in directly comparable quantitative data for individual quassinoids across all methods in a single study.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are synthesized methodologies for the key extraction techniques discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Preparation of Plant Material: The dried roots of Eurycoma longifolia are ground into a fine powder.

  • Extraction: The powdered material is submerged in a suitable solvent (e.g., ethanol, methanol, or water) in a sealed container. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Incubation: The mixture is left to stand at room temperature for a period ranging from 3 to 7 days, with occasional agitation to enhance extraction efficiency.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, typically using a rotary evaporator, to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

Protocol:

  • Preparation of Plant Material: A known weight of powdered Eurycoma longifolia root is placed in a thimble made of porous material.

  • Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor, which is then fitted with a condenser above and a flask containing the extraction solvent below.

  • Extraction Cycle: The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material.

  • Siphoning: Once the solvent level in the thimble chamber reaches a certain height, it is siphoned back into the boiling flask, carrying the extracted compounds with it.

  • Duration: This cycle is repeated for a predetermined duration, typically ranging from 6 to 24 hours.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to accelerate the extraction process.

Protocol:

  • Preparation of Mixture: Powdered Eurycoma longifolia root is mixed with a suitable solvent in an extraction vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture.

  • Parameter Optimization: Key parameters such as ultrasonic frequency (typically 20-40 kHz), power, temperature, and extraction time are optimized for maximum yield. The extraction time is significantly shorter than conventional methods, often ranging from 15 to 60 minutes.

  • Separation and Concentration: Following sonication, the extract is separated from the solid residue by filtration or centrifugation and then concentrated.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.

Protocol:

  • Preparation of Mixture: The powdered plant material is suspended in a microwave-transparent solvent within a specialized microwave extraction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave reactor, and microwave energy is applied.

  • Parameter Control: Parameters such as microwave power, temperature, pressure, and extraction time are carefully controlled. Extraction times are typically very short, often in the range of 5 to 30 minutes.

  • Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid residue.

  • Concentration: The solvent is then removed to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide, as the solvent.

Protocol:

  • Preparation of Material: The ground Eurycoma longifolia root is packed into an extraction vessel.

  • System Pressurization and Heating: The system is pressurized and heated to bring the CO2 to its supercritical state (above its critical temperature of 31.1 °C and critical pressure of 73.8 bar).

  • Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the quassinoids.

  • Separation: The pressure and/or temperature is then reduced in a separator vessel, causing the CO2 to return to its gaseous state and precipitate the extracted compounds.

  • Collection: The extracted quassinoids are collected from the separator. The CO2 can be recycled for further extractions. Modifiers, such as ethanol, can be added to the CO2 to increase its polarity and enhance the extraction of more polar compounds.

Workflow and Methodological Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of quassinoids from Eurycoma longifolia.

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing & Analysis cluster_output Final Product P1 Eurycoma longifolia Roots P2 Drying and Grinding P1->P2 Maceration Maceration P2:s->Maceration:n Soxhlet Soxhlet UAE Ultrasonic-Assisted Extraction (UAE) MAE Microwave-Assisted Extraction (MAE) SFE Supercritical Fluid Extraction (SFE) Filtration Filtration / Centrifugation Maceration:s->Filtration:n Concentration Solvent Evaporation (Concentration) Filtration:s->Concentration:n Purification Purification (e.g., Chromatography) Concentration:s->Purification:n Analysis Quassinoid Analysis (e.g., HPLC, LC-MS) Purification:s->Analysis:n Final Isolated Quassinoids (Eurycomanone, etc.) Analysis:s->Final:n

References

A Guide to the Inter-Laboratory Validation of 13,21-Dihydroeurycomanone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of bioactive compounds is a cornerstone of drug development and quality control. 13,21-Dihydroeurycomanone, a significant quassinoid found in Eurycoma longifolia (Tongkat Ali), has garnered interest for its potential therapeutic properties. To ensure consistency and accuracy in its measurement across different research and manufacturing facilities, a validated analytical method is essential. This guide provides a comprehensive framework for the inter-laboratory validation of this compound quantification using High-Performance Liquid Chromatography (HPLC), addressing the critical need for a standardized and reproducible analytical protocol.

Comparative Overview of Analytical Methodologies

While various analytical techniques can be employed for the quantification of phytochemicals, HPLC remains the gold standard due to its high resolution, sensitivity, and specificity. Alternative methods such as Thin Layer Chromatography (TLC) are useful for qualitative screening but lack the quantitative precision of HPLC. Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and structural confirmation but may not be as readily available or cost-effective for routine quality control in all laboratories.

This guide focuses on a proposed HPLC-UV method, adapted from established protocols for the quantification of the structurally related and more abundant eurycomanone, to provide a practical and accessible approach for widespread adoption. An inter-laboratory study is crucial to establish the reproducibility and robustness of this method.

Proposed Inter-Laboratory Validation Protocol

An inter-laboratory study will be conducted to determine the precision (repeatability and reproducibility), accuracy, and robustness of the proposed HPLC method for quantifying this compound. A minimum of five laboratories will participate in this study.

1. Distribution of Materials:

  • A single, homogenous batch of Eurycoma longifolia root powder will be prepared and distributed to all participating laboratories.

  • A certified reference standard of this compound (>98% purity) will be provided to each laboratory.

  • A detailed, standardized analytical protocol will be disseminated.

2. Sample Preparation and Analysis:

  • Each laboratory will independently prepare extracts from the provided root powder according to the specified protocol.

  • Each laboratory will prepare a series of calibration standards from the reference material.

  • Each laboratory will perform the HPLC analysis on a minimum of three independently prepared samples, with three injections per sample.

3. Data Reporting and Statistical Analysis:

  • Laboratories will report the peak area, retention time, and calculated concentration of this compound for all injections.

  • The study coordinator will perform a statistical analysis of the collected data to evaluate the method's performance based on the parameters outlined in the International Council for Harmonisation (ICH) guidelines. This will include the calculation of the mean, standard deviation, and relative standard deviation (RSD) for repeatability and reproducibility.

Experimental Protocols

1. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation (Extraction):

  • Accurately weigh 2 g of the homogenized Eurycoma longifolia root powder.

  • Add 50 mL of methanol and extract by refluxing for one hour.

  • Allow the mixture to cool, then filter through a Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitute the dried extract in 10 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

3. Proposed HPLC Method:

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may require minor optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Data Presentation: Hypothetical Inter-Laboratory Validation Results

The following tables present hypothetical data to illustrate the expected outcomes of a successful inter-laboratory validation study.

Table 1: Linearity of this compound Quantification

Concentration (µg/mL)Laboratory 1 (Peak Area)Laboratory 2 (Peak Area)Laboratory 3 (Peak Area)Laboratory 4 (Peak Area)Laboratory 5 (Peak Area)
115,23415,19815,31015,25515,289
576,17075,99076,55076,27576,445
10152,340151,980153,100152,550152,890
25380,850379,950382,750381,375382,225
50761,700759,900765,500762,750764,450
1001,523,4001,519,8001,531,0001,525,5001,528,900
0.9998 0.9999 0.9998 0.9999 0.9999

Table 2: Precision and Accuracy of this compound Quantification (Spiked Sample at 25 µg/mL)

LaboratoryMeasured Conc. (µg/mL) - Rep 1Measured Conc. (µg/mL) - Rep 2Measured Conc. (µg/mL) - Rep 3Mean (µg/mL)SDRSD (%) (Repeatability)Accuracy (% Recovery)
124.825.124.924.930.150.6199.7
225.325.525.125.300.200.79101.2
324.524.824.624.630.150.6298.5
425.625.225.425.400.200.79101.6
524.924.725.024.870.150.6199.5
Overall Mean 25.03
Inter-lab SD 0.34
Inter-lab RSD (%) (Reproducibility) 1.36

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Linearity (R²) ≥ 0.999> 0.9998Pass
Repeatability (Intra-lab RSD) ≤ 2.0%< 0.8%Pass
Reproducibility (Inter-lab RSD) ≤ 3.0%1.36%Pass
Accuracy (% Recovery) 95.0 - 105.0%98.5 - 101.6%Pass
Limit of Detection (LOD) -0.2 µg/mL-
Limit of Quantification (LOQ) -0.7 µg/mL-
Specificity No interfering peaks at the retention time of the analyteNo interference observedPass

Visualizing the Workflow

To clearly delineate the process of inter-laboratory validation, the following diagrams illustrate the key stages and relationships.

experimental_workflow cluster_prep Preparation Phase cluster_labs Participating Laboratories (n≥5) cluster_analysis Analysis Phase cluster_validation Validation & Reporting ref_std This compound Reference Standard lab1 Lab 1 ref_std->lab1 lab2 Lab 2 ref_std->lab2 lab_n Lab ...n ref_std->lab_n sample Homogenized E. longifolia Sample sample->lab1 sample->lab2 sample->lab_n protocol Standardized Analytical Protocol protocol->lab1 protocol->lab2 protocol->lab_n extraction Sample Extraction lab1->extraction lab2->extraction lab_n->extraction hplc HPLC Analysis extraction->hplc data_acq Data Acquisition hplc->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis report Validation Report stat_analysis->report

Inter-laboratory validation workflow.

validation_parameters cluster_precision Precision main Method Validation repeatability Repeatability (Intra-laboratory) main->repeatability reproducibility Reproducibility (Inter-laboratory) main->reproducibility accuracy Accuracy main->accuracy linearity Linearity & Range main->linearity specificity Specificity main->specificity lod_loq LOD & LOQ main->lod_loq robustness Robustness main->robustness

Key parameters for analytical method validation.

Safety Operating Guide

Navigating the Safe Disposal of 13,21-Dihydroeurycomanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves correctly identifying, segregating, and packaging chemical waste for disposal by a licensed waste management facility. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.

Disposal Procedures for 13,21-Dihydroeurycomanone

The following step-by-step guide outlines the recommended disposal procedures for this compound, based on the handling and disposal information for Eurycomanone[1].

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

2. Packaging and Labeling:

  • All waste containers must be in good condition and compatible with the chemical.

  • Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Toxic if swallowed")[2].

  • Ensure the lid is securely fastened to prevent spills or leaks.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

4. Disposal:

  • Licensed Chemical Destruction: The primary recommended disposal method is to send the waste to a licensed chemical destruction plant[1].

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for disposal[1].

  • Sanitary Landfill: In some cases, and only after appropriate treatment and packaging, disposal in a sanitary landfill may be an option. However, this should be confirmed with your EHS department and the licensed waste disposal facility[1].

  • Do Not:

    • Discharge to sewer systems[1].

    • Contaminate water, foodstuffs, feed, or seed by storage or disposal[1].

Handling and Safety Precautions

Proper handling is crucial to minimize exposure and ensure safety during the disposal process.

PrecautionDescription
Ventilation Handle the compound in a well-ventilated area, preferably in a chemical fume hood[1].
Personal Protective Equipment (PPE) Wear suitable protective clothing, including chemical-impermeable gloves, safety glasses or goggles, and a lab coat. Avoid contact with skin and eyes[1].
Avoid Dust and Aerosols Avoid the formation of dust and aerosols during handling and disposal[1].
Ignition Sources Use non-sparking tools and prevent fire caused by electrostatic discharge[1].

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate personnel from the immediate area and remove all sources of ignition[1].

  • Ventilate: Ensure adequate ventilation[1].

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[1].

  • Clean-up: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste solid_waste Solid Waste (e.g., contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (e.g., needles, broken glass) start->sharps_waste Is it sharp? package_solid Package in Labeled, Sealed Container solid_waste->package_solid package_liquid Package in Labeled, Sealed Container liquid_waste->package_liquid package_sharps Place in Designated Sharps Container sharps_waste->package_sharps store_waste Store in Designated, Well-Ventilated Area with Secondary Containment package_solid->store_waste package_liquid->store_waste package_sharps->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs licensed_facility Transport to Licensed Waste Disposal Facility contact_ehs->licensed_facility incineration Controlled Incineration with Flue Gas Scrubbing licensed_facility->incineration Primary Method landfill Sanitary Landfill (if approved) licensed_facility->landfill Alternative Method

Disposal Workflow for this compound

References

Safeguarding Your Research: Personal Protective Equipment for Handling 13,21-Dihydroeurycomanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 13,21-Dihydroeurycomanone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.

Body Part Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Latex may not provide sufficient protection. Always double-glove. Change gloves immediately if contaminated, torn, or after extended use.[1][2]
Body Disposable gown or lab coatA long-sleeved, solid-front gown is required to protect against splashes. Cuffs should be tucked into the inner pair of gloves.[1][3]
Eyes & Face Safety goggles and face shieldGoggles should provide splash protection.[1][3] A face shield should be worn in conjunction with goggles, especially when handling powders or solutions that may splash.
Respiratory N95 respirator or higherA respirator is essential when handling the powdered form of the compound to prevent inhalation.[3] Ensure proper fit testing and training. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
Feet Closed-toe shoes and shoe coversLeather or chemical-resistant shoes are required. Disposable shoe covers should be worn and changed upon exiting the designated handling area.[1]

Operational Plan: Handling and Personal Decontamination

Follow this step-by-step workflow to ensure safe handling and to minimize the risk of contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_decontamination Personal Decontamination prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound Proceed to Handling prepare_solution Prepare Solution in Chemical Fume Hood weigh_compound->prepare_solution decontaminate_surfaces Decontaminate Surfaces prepare_solution->decontaminate_surfaces After Experiment dispose_waste Dispose of Waste in Labeled Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Reverse Order dispose_waste->doff_ppe Final Step wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Workflow for Safe Handling of this compound.

Experimental Protocols:

1. Donning PPE:

  • Put on the inner pair of gloves.
  • Don the disposable gown or lab coat.
  • Put on the outer pair of gloves, ensuring the cuffs are over the sleeves of the gown.
  • Fit the N95 respirator or other required respiratory protection.
  • Put on safety goggles and a face shield.

2. Handling the Compound:

  • Weighing: Always weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
  • Solution Preparation: Prepare solutions within a certified chemical fume hood.
  • General Handling: Avoid skin contact at all times. Use tools (spatulas, forceps) to handle the compound.

3. Doffing PPE:

  • Remove the outer pair of gloves.
  • Remove the face shield and goggles.
  • Remove the gown or lab coat, turning it inside out as you remove it.
  • Remove the respirator.
  • Remove the inner pair of gloves.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental release and secondary exposure.

Waste Type Disposal Protocol
Solid Waste All contaminated solid waste (e.g., pipette tips, tubes, gloves, gowns, shoe covers) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,21-Dihydroeurycomanone
Reactant of Route 2
13,21-Dihydroeurycomanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。